Bis(dimethylamino)methoxymethane
Description
Properties
IUPAC Name |
1-methoxy-N,N,N',N'-tetramethylmethanediamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-7(2)6(9-5)8(3)4/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIMAYPZWJQYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(N(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152176 | |
| Record name | 1-Methoxy-N,N,N',N'-tetramethylmethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-70-5 | |
| Record name | Bis(dimethylamino)methoxymethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(dimethylamino)methoxymethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-N,N,N',N'-tetramethylmethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxy-N,N,N',N'-tetramethylmethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(DIMETHYLAMINO)METHOXYMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26554R5X7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bredereck's Reagent: Synthesis, Mechanism, and Application
Abstract
This technical guide provides a comprehensive overview of Bredereck's reagent, chemically known as tert-butoxybis(dimethylamino)methane. Esteemed for its unique reactivity, this aminal ester serves as a powerful and versatile C1 building block in modern organic synthesis.[1] It is particularly recognized for the formylation and aminomethylenation of C-H and N-H acidic compounds under relatively mild conditions.[2][3] This document delves into the fundamental principles governing its synthesis, elucidates its detailed mechanism of action, presents practical experimental protocols, and explores the broad scope of its applications. Designed for researchers, chemists, and professionals in drug development, this guide aims to be an authoritative resource, blending established chemical theory with field-proven insights to facilitate its effective use in the laboratory.
Introduction: The Utility of a Unique Formylating Agent
Bredereck's reagent, tert-butoxybis(dimethylamino)methane, is a stable, colorless to light yellow liquid with a characteristic amine-like odor.[3][4] Its prominence in organic synthesis stems from its ability to act as a potent formylating agent for a wide array of substrates, including ketones, esters, indoles, and amines.[2] Unlike many traditional formylation methods that require harsh conditions, Bredereck's reagent offers the distinct advantage of generating a highly reactive electrophilic formamidinium species and a strong, non-nucleophilic base (tert-butoxide) in situ.[5][6] This dual-action capability allows for efficient reactions under mild conditions, often leading to high yields of formylated products, which are valuable intermediates in the synthesis of pharmaceuticals and complex natural products.[1][2]
The reagent is particularly effective for:
-
Formylation of active methylene compounds : Introducing a formyl group (-CHO) alpha to a carbonyl group to produce β-ketoaldehydes.[2]
-
N-formylation : Converting primary and secondary amines into their corresponding formamides.[2]
-
Synthesis of Heterocycles : Acting as a C1 building block for the annulation of heterocyclic rings such as pyridines, pyrroles, and pyrimidines.[1][7]
-
Aminomethylenation : Reacting with CH-acidic compounds to form stable enamine intermediates, which can be further manipulated.[3]
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is crucial for its safe and effective use.
| Property | Value | Source(s) |
| Chemical Name | tert-Butoxybis(dimethylamino)methane | [4] |
| Synonyms | Bredereck's Reagent, t-BAE | [8] |
| CAS Number | 5815-08-7 | [4] |
| Molecular Formula | C₉H₂₂N₂O | [4] |
| Molar Mass | 174.28 g·mol⁻¹ | [4] |
| Appearance | Colorless to slightly yellow liquid | [3][4] |
| Density | 0.844 g/mL at 25 °C | |
| Boiling Point | 50-55 °C at 15 mmHg | |
| Refractive Index | n20/D 1.422 |
Safety and Handling:
-
Bredereck's reagent is flammable and should be handled in a well-ventilated fume hood away from ignition sources.[4]
-
It is an irritant to the skin and eyes; appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[9]
-
The reagent reacts with protic solvents (e.g., water, alcohols) and even weakly C-H acidic solvents like acetonitrile upon heating.[3] Therefore, all reactions must be conducted under anhydrous conditions using inert, dry solvents such as THF, diethyl ether, toluene, or cyclohexane.[3][8]
-
It is stable at room temperature but can decompose upon exposure to heat, light, and oxygen.[9] Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Synthesis of Bredereck's Reagent
The preparation of Bredereck's reagent requires strict anhydrous conditions, as the quality of the final product is highly dependent on the purity of the starting materials, particularly the absence of alcohol in the alkoxide.[8] Two primary, reliable methods are reported in the literature.
Method 1: From a Formamidinium Salt
This approach involves the reaction of an N,N,N',N'-tetraalkylformamidinium salt with a strong, alcohol-free alkoxide. While effective, a key challenge is the low solubility of the reactants in the required inert, anhydrous solvents, which can necessitate large solvent volumes and long reaction times.[8]
Caption: Synthesis of Bredereck's Reagent from a Formamidinium Salt.
Method 2: From Bis(dimethylamino)acetonitrile
A superior method in terms of yield and reaction time involves the substitution of the cyano group from bis(dimethylamino)acetonitrile using an alcohol-free alkoxide.[8] The starting nitrile is more soluble in ethers than formamidinium salts, leading to a more efficient reaction. Product yields from this method are typically 5-20% higher.[8]
Experimental Protocol (Adapted from Literature): [8]
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: Suspend freshly prepared, alcohol-free potassium tert-butoxide (1.0 eq) in anhydrous diethyl ether.
-
Addition: While stirring vigorously, add a solution of bis(dimethylamino)acetonitrile (1.0 eq) in anhydrous diethyl ether dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material. A gentle reflux may be applied to drive the reaction to completion.
-
Work-up: Cool the reaction mixture and filter it under an inert atmosphere to remove the potassium cyanide byproduct.
-
Purification: Carefully remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation under high vacuum (e.g., 50-52 °C at 12 mmHg) to yield pure Bredereck's reagent.[4]
The Core Mechanism of Action: A Self-Validating System
The versatility of Bredereck's reagent is rooted in its unique ability to thermally or acid-catalytically decompose into two highly reactive species: the electrophilic tetramethylformamidinium ion and the strong base tert-butoxide .[2][5] This in situ generation is the cornerstone of its reactivity.
The generally accepted mechanism for formylation proceeds through the following validated steps:[2][4]
-
Activation: The reagent eliminates tert-butanol, either thermally or catalyzed by a trace amount of acid (or an acidic proton from the substrate), to form the key electrophilic intermediate, the tetramethylformamidinium ion, and the tert-butoxide anion.
-
Deprotonation: The newly formed tert-butoxide is a strong base that efficiently deprotonates the acidic C-H or N-H bond of the substrate, generating a nucleophilic carbanion or anilide anion.
-
Nucleophilic Attack: The substrate's nucleophilic center attacks the electrophilic carbon of the tetramethylformamidinium ion, forming a new C-C or C-N bond.
-
Elimination: The resulting tetrahedral intermediate is unstable and readily eliminates a molecule of dimethylamine (a good leaving group) to form a stable enamine or formamidine intermediate.
-
Hydrolysis: Upon aqueous work-up, this intermediate is hydrolyzed to yield the final formylated product, regenerating a molecule of dimethylamine.
Caption: General Mechanism of Formylation using Bredereck's Reagent.
Field-Proven Experimental Protocols
The true value of a reagent is demonstrated through its practical application. The following protocols are representative of its use in common synthetic transformations.
Protocol 1: C-Formylation of an Active Methylene Compound (e.g., a Ketone)
This procedure yields β-ketoaldehydes, which typically exist in their more stable enol or enamine forms and are highly valuable synthetic intermediates.[2]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq) in an anhydrous, non-protic solvent (e.g., toluene or THF).
-
Reagent Addition: Add Bredereck's reagent (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) for 2-12 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water or dilute aqueous acid (e.g., 1M HCl) to hydrolyze the enamine intermediate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to afford the desired β-ketoaldehyde.[2]
Protocol 2: N-Formylation of a Primary or Secondary Amine
This method provides a convenient route to formamides, often with high yields and under mild conditions.[2]
-
Reaction Setup: Dissolve the amine (e.g., aniline, 1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere.
-
Reagent Addition: Add Bredereck's reagent (1.1 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is often complete within this timeframe, which can be confirmed by TLC analysis.
-
Work-up: Quench the reaction by adding water.[2]
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over a drying agent, and concentrate in vacuo. The resulting formamide is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.
Conclusion
Bredereck's reagent is an indispensable tool in the arsenal of the modern synthetic chemist. Its unique capacity for the in situ generation of both a strong base and a potent electrophile allows for a wide range of formylation and aminomethylenation reactions under mild and controlled conditions. From the synthesis of key pharmaceutical intermediates to the construction of complex heterocyclic frameworks, its reliability and versatility ensure its continued and widespread application in research and development. This guide provides the foundational knowledge and practical protocols necessary for its successful implementation in the laboratory.
References
- Benchchem. (n.d.). Application Notes and Protocols for Formylation using Dimethoxymethanamine (Bredereck's Reagent).
- Wikipedia. (n.d.). tert-Butoxybis(dimethylamino)methane.
- ChemicalBook. (n.d.). tert-Butoxy bis(dimethylamino)methane synthesis.
- Rosso, G. B. (2006). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Synlett, 2006(5), 0809-0810. DOI: 10.1055/s-2006-933118.
- UCHEM. (n.d.). UCHEM-BREDERECK'S REAGENT.
- Enamine. (n.d.). Bredereck's reagent.
- Guidechem. (n.d.). What is BREDERECK'S REAGENT and how is it used in organic synthesis?.
- Sigma-Aldrich. (n.d.). tert-Butoxy bis(dimethylamino)methane.
- ResearchGate. (2006). Spotlight 156.
- Bracher, F. (2020). Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. Mini-Reviews in Organic Chemistry, 17(1), 47-66.
- Sigma-Aldrich. (n.d.). tert-Butoxy bis(dimethylamino)methane 5815-08-7.
- OUCI. (n.d.). Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis.
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An In-depth Technical Guide to tert-Butoxy bis(dimethylamino)methane (Bredereck's Reagent)
Introduction: Beyond a Simple Formylating Agent
In the landscape of modern organic synthesis, particularly within drug discovery and development, the strategic introduction of single-carbon units is a frequent and critical challenge. While numerous reagents exist for this purpose, tert-Butoxy bis(dimethylamino)methane, widely known as Bredereck's Reagent (CAS 5815-08-7), distinguishes itself through its unique reactivity profile. Classified as an aminal ester, this compound is not merely a formylating agent but a potent tool for the aminomethylenation of C-H, N-H, and other acidic protons.[1][2] Its heightened reactivity compared to conventional reagents like dimethylformamide dimethyl acetal (DMF-DMA) makes it indispensable for activating less acidic or sterically encumbered substrates.[3]
This guide offers an in-depth exploration of Bredereck's Reagent, moving beyond catalog data to provide researchers, scientists, and drug development professionals with a practical understanding of its core properties, mechanism, and application. We will delve into the causality behind its enhanced reactivity and provide actionable protocols for its use, grounded in established scientific literature.
Core Chemical Properties and Specifications
Bredereck's Reagent is a colorless to pale yellow liquid with a characteristic amine-like odor.[2] It is a bench-stable compound but is sensitive to protic solvents, heat, and light, which can induce decomposition.[2][4] Its key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5815-08-7 | [5] |
| Molecular Formula | C₉H₂₂N₂O | [5] |
| Molecular Weight | 174.28 g/mol | [5] |
| Density | 0.844 g/cm³ at 25 °C | |
| Boiling Point | 50-55 °C at 15 mmHg | |
| Flash Point | 41 °C (105.8 °F) - closed cup | |
| Refractive Index (n²⁰/D) | 1.422 | |
| Solubility | Miscible with nonpolar aprotic solvents (e.g., toluene, cyclohexane, diethyl ether). Reacts with protic solvents. | [2] |
The Engine of Reactivity: A Mechanistic Dissection
The superior performance of Bredereck's Reagent in challenging condensation reactions stems from its unique mechanism. Unlike DMF-DMA, which generates the relatively weak base, methoxide, Bredereck's Reagent provides a significant basicity advantage through the in-situ generation of a strong base, the tert-butoxide anion .[6][7]
The reaction pathway can be dissected as follows:
-
Dissociation and Base Generation: The reagent first dissociates, forming a tert-butoxide anion and a highly electrophilic N,N,N',N'-tetramethylformamidinium ion.[6]
-
Deprotonation: The potent tert-butoxide base deprotonates the active methylene compound (C-H acid), creating a highly reactive carbanion. This step is often the key to success with substrates that are resistant to weaker bases.[6]
-
Mannich-type Reaction: The newly formed carbanion executes a nucleophilic attack on the electrophilic formamidinium ion.[1]
-
β-Elimination: The resulting adduct undergoes a β-elimination of dimethylamine, a thermodynamically favorable process that drives the reaction forward to yield the stable enamine or enaminone product.[1][7]
This mechanistic pathway is visualized in the diagram below.
Caption: Drug discovery workflow enabled by Bredereck's Reagent.
Experimental Protocols
Protocol 1: General Procedure for Enamine/Enaminone Synthesis
This protocol describes a general method for the reaction of an active methylene compound with Bredereck's Reagent. [6] Materials:
-
Active methylene compound (e.g., ketone, 1.0 eq)
-
Bredereck's Reagent (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., toluene, xylene) or neat reaction
-
Flame-dried round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To the flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the active methylene compound (1.0 eq).
-
If using a solvent, add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of substrate). Many reactions also proceed efficiently under neat conditions.
-
Establish an inert atmosphere by purging the flask with nitrogen or argon.
-
Under the inert atmosphere, add Bredereck's Reagent (1.2 - 1.5 eq) to the flask via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically ranging from 80-150 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Reaction times can vary from a few hours to overnight depending on the substrate's reactivity.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure (e.g., using a rotary evaporator) to yield the crude enamine product.
-
Purify the crude product as necessary, typically by column chromatography or distillation.
Caption: General experimental workflow for enamine synthesis.
Safety, Handling, and Toxicology
As a highly reactive organochemical, Bredereck's Reagent must be handled with appropriate care in a laboratory setting.
Hazard Profile:
-
Flammable: It is a flammable liquid and vapor. Keep away from heat, sparks, and open flames. * Corrosive/Irritant: Causes skin irritation and serious eye irritation. Inhalation may cause respiratory irritation. Contact can lead to chemical burns. [8]* Reactivity: Reacts with water and protic solvents. It is also sensitive to strong acids and bases. [2][4] Handling and Storage:
-
Always handle in a well-ventilated chemical fume hood. [8]* Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. * Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids. [8]* Keep away from incompatible materials such as strong oxidizing agents and sources of moisture. [8] Toxicological Data: Specific toxicological data such as LD50 values for tert-Butoxy bis(dimethylamino)methane are not readily available in the reviewed literature. [8]It is described as having low acute toxicity but can cause significant irritation and chemical burns upon contact. [4]Due to the lack of comprehensive toxicological studies, exposure should be minimized through engineering controls and proper use of PPE. The metabolic fate of aminal esters is not well-characterized but would likely involve hydrolysis to tert-butanol and derivatives of formamide, which have their own toxicological profiles.
Conclusion
Bredereck's Reagent, CAS 5815-08-7, is a powerful and versatile tool for synthetic chemists, particularly those in the pharmaceutical industry. Its ability to generate a strong base in situ allows it to overcome the limitations of other formylating agents, enabling the synthesis of a vast array of valuable enamine intermediates from less reactive precursors. A thorough understanding of its mechanism, handling requirements, and broad synthetic applicability empowers researchers to strategically incorporate this reagent into their workflows, accelerating the discovery and development of novel therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols: Enamine Formation from Active Methylene Compounds with Bredereck's Reagent.
- Guidechem. (n.d.). What is BREDERECK'S REAGENT and how is it used in organic synthesis?.
- UCHEM. (n.d.). BREDERECK'S REAGENT.
- Enamine. (n.d.). Bredereck's reagent.
- Rosso, G. B. (2006). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Synlett, 2006(05), 809-810.
- Wikipedia. (n.d.). tert-Butoxybis(dimethylamino)methane.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butoxybis(dimethylamino)methane.
- ResearchGate. (2025). tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent).
- Singh, B., et al. (Year). J. Heterocycl. Chem.
- Haefliger, W., & Knecht, H. (1983). Tetrahedron Lett.
- Spivey, A. C., et al. (2000). J. Org. Chem., 65, 5253.
- Morera, E., et al. (2002). Org. Lett., 4, 1139.
- Csihony, S., et al. (2004). Adv. Synth.
- Kantlehner, W. (1995). J. Prakt. Chem. Chem.-Ztg., 337, 418-421.
- Trost, B. M., & Preckel, M. (1973). J. Am. Chem. Soc., 95, 7862.
- Vors, J.-P. (1991). J. Heterocycl. Chem., 28, 1043.
- PubChem. (n.d.). tert-Butoxy bis(dimethylamino)methane.
- Carl ROTH. (n.d.). Tert-butoxy-bis(dimethylamino)methane, 50 g, CAS No. 5815-08-7.
- Sigma-Aldrich. (n.d.). tert-Butoxy bis(dimethylamino)methane technical 5815-08-7.
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tert-butoxybis(dimethylamino)methane safety and handling
An In-depth Technical Guide to the Safe Handling and Application of tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent)
Authored by: Gemini, Senior Application Scientist
Introduction
Tert-butoxybis(dimethylamino)methane, widely known in the scientific community as Bredereck's Reagent, is a versatile and highly reactive aminal ester.[1][2] Its utility as a potent formylating and aminomethylenating agent has established it as a valuable tool in organic synthesis, enabling the construction of complex molecules, including pharmaceuticals and agrochemicals.[1][3] The reagent's effectiveness stems from its ability to react with a wide range of C-H and N-H acidic compounds under relatively mild conditions.[1][4][5] However, the very reactivity that makes it a powerful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for tert-butoxybis(dimethylamino)methane, grounded in its chemical properties and reactivity, to empower researchers to utilize this reagent with confidence and security.
Hazard Identification and Risk Profile
Tert-butoxybis(dimethylamino)methane is classified as a hazardous chemical, presenting a multi-faceted risk profile that includes flammability, corrosivity, and toxicity.[6][7][8] A comprehensive understanding of these hazards is the foundation of a robust safety protocol.
1.1. Physical and Chemical Hazards
The reagent is a flammable liquid and vapor, with a flash point of 41°C (105.8°F).[6] This property necessitates that all handling procedures are conducted in an environment free from ignition sources such as open flames, hot surfaces, and sparks.[7] Furthermore, its vapors can form explosive mixtures with air, and may travel to a source of ignition and flash back.[7]
1.2. Health Hazards
Exposure to tert-butoxybis(dimethylamino)methane can result in severe health effects. It is corrosive and causes burns to the eyes and skin upon contact.[6] Inhalation of its vapors can lead to chemical burns in the respiratory tract, while ingestion can cause severe burns to the gastrointestinal tract.[6] The compound is also classified as harmful if swallowed, in contact with skin, or if inhaled.[6]
Exposure Controls and Personal Protective Equipment (PPE)
Given the significant hazards associated with tert-butoxybis(dimethylamino)methane, stringent exposure controls and the consistent use of appropriate personal protective equipment are mandatory.
2.1. Engineering Controls
All work with this reagent must be conducted in a certified chemical fume hood to minimize the inhalation of its vapors.[6] The fume hood should have adequate ventilation to keep airborne concentrations low.[6] It is also essential that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the work area.[6][7] All electrical equipment used in the handling of this reagent, including stirring plates and vacuum pumps, must be explosion-proof.[7]
2.2. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for preventing contact and exposure.
| Operation | Required Personal Protective Equipment |
| Weighing and Solution Preparation | Chemical splash goggles or a full-face shield, nitrile gloves (double gloving is recommended), and a laboratory coat.[6][7][9] |
| Conducting Reactions and Transfers | Chemical splash goggles, nitrile gloves, and a laboratory coat.[6][7][9] |
| Purification (e.g., Chromatography) | Chemical splash goggles, nitrile gloves, and a laboratory coat.[9] |
| Handling Waste | Chemical splash goggles, heavy-duty nitrile or neoprene gloves, and a laboratory coat or chemical-resistant apron.[9] |
| Spill Cleanup | Chemical splash goggles or a full-face shield, heavy-duty nitrile or neoprene gloves, a laboratory coat or chemical-resistant coveralls, and respiratory protection may be required depending on the spill size.[9] |
Respirator Selection: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][7] A recommended filter type is an ammonia and organic ammonia derivatives filter (Type K, Green).[7]
Handling and Storage: A Chemically-Informed Approach
The safe handling and storage of tert-butoxybis(dimethylamino)methane are directly informed by its chemical reactivity.
3.1. Chemical Reactivity and Incompatibilities
Bredereck's reagent is highly reactive. It is incompatible with strong oxidizing agents.[6][7] It is also sensitive to heat, light, and oxygen, and can decompose to produce toxic gases.[3] A critical aspect of its reactivity is its incompatibility with protic solvents (e.g., water, alcohols) and even weakly C-H acidic solvents like acetonitrile or acetone, especially upon heating.[1] The reaction with protic sources leads to the decomposition of the reagent.
The mechanism of its primary function involves the in-situ generation of a strongly basic alkoxide (tert-butoxide) and a formamidinium ion.[4][5] This inherent reactivity underscores the need for careful selection of solvents and reaction partners.
dot
Caption: Chemical Incompatibility of Bredereck's Reagent.
3.2. Recommended Handling Procedures
The following step-by-step protocol should be followed when handling tert-butoxybis(dimethylamino)methane:
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly and that all necessary PPE is donned. Have spill cleanup materials readily available.
-
Inert Atmosphere: Due to its sensitivity, it is best to handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use spark-proof tools and equipment for all transfers.[6] Ground and bond containers and receiving equipment to prevent static discharge.[7]
-
Reaction Setup: When setting up reactions, add the reagent slowly to the reaction mixture. Be mindful of potential exotherms. Reactions should be conducted in well-ventilated areas, preferably within the fume hood.
3.3. Storage Requirements
Proper storage is critical to maintaining the stability and integrity of the reagent while minimizing safety risks.
-
Container: Keep the container tightly closed.[6]
-
Location: Store in a cool, dry, and well-ventilated place, designated as a flammables area.[6][7] Some sources recommend storage in a freezer.[7][10]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[6][7]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[7]
Emergency Procedures: A Validated Response System
In the event of an emergency, a rapid and informed response is crucial to mitigating harm.
4.1. First Aid Measures
The following first-aid procedures should be initiated immediately upon exposure, followed by seeking prompt medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6]
-
Ingestion: Do NOT induce vomiting.[6]
In all cases of exposure, seek immediate medical advice.[6]
4.2. Spill and Leak Procedures
-
Evacuate: Immediately evacuate the area of the spill.
-
Isolate: Remove all sources of ignition.[6]
-
Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[6]
-
Collect: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[6]
-
Ventilate: Ensure the area is well-ventilated before re-entry.
dot
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An In-depth Technical Guide to the Physical Properties of Bredereck's Reagent
Abstract: This technical guide provides a comprehensive overview of the core physical properties of Bredereck's reagent, also known as tert-Butoxybis(dimethylamino)methane. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes key data with practical insights into the experimental determination and significance of these properties. We delve into the identity, physicochemical characteristics, and spectroscopic signature of this versatile aminal ester, underpinning its handling, application, and quality assessment in a laboratory setting.
Introduction: The Chemical Identity of Bredereck's Reagent
Bredereck's reagent, chemically named tert-Butoxybis(dimethylamino)methane, is a powerful and versatile aminal ester widely employed in organic synthesis.[1][2] Its utility stems from its ability to act as a formylating agent and a precursor for generating reactive intermediates for C-C bond formation, particularly in the functionalization of CH-acidic compounds.[3][4] A thorough understanding of its physical properties is paramount for its effective and safe use, ensuring reproducibility in experimental outcomes and stability during storage.
The unique structure of Bredereck's reagent, featuring a central methane carbon bonded to a tert-butoxy group and two dimethylamino groups, dictates its characteristic reactivity and physical behavior.
Figure 1: 2D Chemical Structure of Bredereck's Reagent.
Table 1: Chemical Identifiers for Bredereck's Reagent
| Identifier | Value | Source(s) |
| CAS Number | 5815-08-7 | [5][6] |
| Molecular Formula | C₉H₂₂N₂O | [5][6] |
| Molecular Weight | 174.28 g/mol | [5][7] |
| IUPAC Name | N,N,N',N'-tetramethyl-1-[(2-methylpropan-2-yl)oxy]methanediamine | [5] |
| Synonyms | tert-Butoxybis(dimethylamino)methane, t-BAE | [1][3] |
Physicochemical Properties
The physical state and bulk properties of a reagent are critical for its handling, measurement, and reaction setup. Bredereck's reagent is a liquid under standard laboratory conditions, with characteristics that necessitate careful handling, particularly concerning its volatility and solvent compatibility.
Appearance and Odor
Bredereck's reagent is typically a clear, colorless to pale yellow liquid.[8] It possesses a characteristic amine-like odor, which should be noted as an indicator for handling within a well-ventilated fume hood.[1][6]
Key Quantitative Properties
The quantitative physical properties of Bredereck's reagent are summarized below. These values are essential for accurate volumetric and gravimetric measurements, as well as for predicting its behavior under various temperature and pressure conditions.
Table 2: Summary of Physical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 50-55 °C | at 15 mmHg | [7][9] |
| 48-52 °C | at 10-12 mmHg | [6] | |
| Density | 0.844 g/mL | at 25 °C | [7][9] |
| Refractive Index (n_D) | 1.422 | at 20 °C | [7][9] |
The boiling point being reported under reduced pressure indicates the reagent's thermal sensitivity. At atmospheric pressure, it is prone to decomposition, which is mechanistically linked to its reactivity.[2][3] The thermal decomposition generates a highly reactive iminium ion, a key step in its synthetic applications.[3]
Solubility and Stability
The solubility profile of Bredereck's reagent is a direct consequence of its molecular structure.
-
Solubility : It is miscible with a range of nonpolar, aprotic, and anhydrous solvents such as toluene, cyclohexane, and diethyl ether.[1]
-
Incompatibility : The reagent reacts with protic solvents (e.g., water, alcohols). Traces of alcohol can catalyze its disproportionation, which may complicate spectroscopic analysis.[3] It is also reactive towards weakly CH-acidic solvents like acetone or acetonitrile, especially upon heating.[1]
This reactivity profile underscores the critical need for using anhydrous solvents and inert atmospheric conditions during its use and storage to maintain its integrity.
Experimental Determination of Physical Properties
The validation of a reagent's physical properties is a cornerstone of quality control in a research and development setting. The methodologies described herein represent standard, reliable protocols for determining the key physical constants of liquid organic compounds like Bredereck's reagent.
Boiling Point Determination (Capillary Method)
The capillary method, often utilizing a Thiele tube, is a microscale technique suitable for determining the boiling point of small quantities of a liquid.
Protocol:
-
Sample Preparation : A small amount (1-2 mL) of Bredereck's reagent is placed into a small test tube.
-
Capillary Insertion : A capillary tube, sealed at one end, is inverted and placed into the test tube containing the reagent.
-
Apparatus Assembly : The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heating and Observation : The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Reading : The heat is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Figure 2: Workflow for Boiling Point Determination.
Density Determination (Pycnometer Method)
A pycnometer, a flask with a precisely known volume, is used for the accurate determination of a liquid's density.
Protocol:
-
Measure Mass of Empty Pycnometer : The clean, dry pycnometer is accurately weighed (m₁).
-
Fill with Reagent : The pycnometer is filled with Bredereck's reagent, ensuring no air bubbles are trapped. The temperature of the sample should be equilibrated to a standard value (e.g., 25 °C).
-
Measure Mass of Filled Pycnometer : The filled pycnometer is weighed again (m₂).
-
Calculation : The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how light propagates through a substance and is a sensitive indicator of purity.
Protocol:
-
Calibration : The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Sample Application : A few drops of Bredereck's reagent are placed on the prism of the refractometer.
-
Measurement : The prism is closed, and the temperature is allowed to stabilize (typically at 20 °C). The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading : The refractive index is read directly from the instrument's scale.
Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure, confirming its identity and purity. For Bredereck's reagent, NMR and IR spectroscopy are the primary tools for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
-
¹H NMR : The proton NMR spectrum of Bredereck's reagent is expected to show distinct signals for the tert-butyl protons, the dimethylamino protons, and the methine proton. The integration of these signals should correspond to the number of protons in each environment (9H, 12H, and 1H, respectively).
-
¹³C NMR : The carbon NMR spectrum will show characteristic chemical shifts for the carbons of the tert-butyl group, the dimethylamino groups, and the central methine carbon.
While specific chemical shift values can vary slightly with the solvent used, representative spectra are available in public databases and from commercial suppliers, which serve as a reference for identity confirmation.[5][10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Bredereck's reagent would be characterized by:
-
C-H Stretching : Aliphatic C-H stretching vibrations from the methyl and methine groups.
-
C-N Stretching : Vibrations corresponding to the carbon-nitrogen bonds of the dimethylamino groups.
-
C-O Stretching : A characteristic absorption for the carbon-oxygen bond of the tert-butoxy group.
Commercial sources confirm that the infrared spectrum of their supplied reagent conforms to its known structure.[8] The full spectrum can typically be found in spectral databases.[5]
Conclusion
This technical guide has detailed the essential physical and spectroscopic properties of Bredereck's reagent. The data presented, from its fundamental chemical identity to its characteristic boiling point, density, and spectroscopic fingerprints, provide a robust foundation for its application in a scientific setting. Adherence to proper handling procedures, informed by its solubility and stability profile, is crucial for achieving desired synthetic outcomes. The experimental protocols outlined offer a framework for the in-house verification of this reagent's quality, ensuring the integrity and reproducibility of research in which it is employed.
References
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PubChem. (n.d.). tert-Butoxy bis(dimethylamino)methane. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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SpectraBase. (n.d.). tert-Butoxy bis(dimethylamino)methane. Wiley Science Solutions. Retrieved January 13, 2026, from [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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UCHEM. (n.d.). BREDERECK'S REAGENT. Retrieved January 13, 2026, from [Link]
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Wikipedia. (n.d.). tert-Butoxybis(dimethylamino)methane. Retrieved January 13, 2026, from [Link]
-
Ottokemi. (n.d.). tert-Butoxy bis(dimethylamino)methane, 90%. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Retrieved January 13, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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An In-Depth Technical Guide to the Stability and Storage of Bis(dimethylamino)methoxymethane
Abstract
Bis(dimethylamino)methoxymethane, a versatile reagent in organic synthesis, exhibits inherent instability that necessitates a thorough understanding of its handling, storage, and degradation pathways. This guide provides a comprehensive overview of the critical factors influencing the stability of this compound, detailing its susceptibility to hydrolysis and thermal decomposition. We present scientifically grounded protocols for optimal storage, safe handling, and analytical monitoring of this reagent to ensure its efficacy and safety in research and development settings. This document is intended for researchers, chemists, and drug development professionals who utilize this compound in their synthetic endeavors.
Introduction: The Dual Nature of a Powerful Reagent
This compound, often referred to as a Bredereck's reagent analog, is a valuable C1 building block in organic synthesis, prized for its ability to introduce a dimethylaminomethylene group into a wide array of nucleophilic substrates. Its utility in the formation of enamines, vinylogous amides, and heterocyclic systems has cemented its place in the synthetic chemist's toolbox. However, the very reactivity that makes it a potent reagent also renders it susceptible to degradation under common laboratory conditions.
The core of its reactivity lies in the aminal ether functional group, a structure inherently prone to reaction with protic species. This guide aims to demystify the stability profile of this compound, providing a framework for its judicious use and preservation. By understanding the mechanisms of its decomposition, researchers can mitigate degradation, ensure experimental reproducibility, and maintain a safe laboratory environment.
The Achilles' Heel: Understanding the Instability of this compound
The stability of this compound is primarily dictated by its sensitivity to two main factors: moisture and heat . The presence of even trace amounts of water or exposure to elevated temperatures can initiate degradation cascades that consume the active reagent and generate impurities.
Hydrolytic Instability: The Inevitable Reaction with Water
The most significant contributor to the degradation of this compound is its reaction with water. The aminal ether linkage is highly susceptible to hydrolysis, a process that is catalyzed by acid.
Mechanism of Hydrolysis:
The hydrolysis proceeds via a stepwise mechanism initiated by protonation of one of the nitrogen atoms, followed by elimination of dimethylamine to form a resonance-stabilized methoxyiminium ion. Subsequent nucleophilic attack by water and loss of a proton yields a hemiaminal ether, which further hydrolyzes to ultimately afford dimethylformamide (DMF), methanol, and dimethylamine.
Figure 1: Proposed mechanism of acid-catalyzed hydrolysis of this compound.
Studies on analogous cyclic aminals have shown that they are generally stable in neutral or basic media but decompose rapidly in acidic conditions.[1] The rate of hydrolysis increases significantly with decreasing pH.[1] For practical purposes, this means that exposure to atmospheric moisture, acidic functional groups within a reaction mixture, or acidic impurities in solvents can lead to rapid degradation.
Thermal Decomposition: The Impact of Heat
This compound is also sensitive to elevated temperatures. While stable at room temperature for limited periods, prolonged exposure to heat can induce decomposition.[2] The precise decomposition products can vary depending on the conditions, but a potential pathway involves disproportionation. Traces of alcohol can catalyze the disproportionation of aminal esters into the corresponding DMF acetal and tris(dimethylamino)methane.
Thermal Degradation Profile:
| Temperature Range | Observation | Potential Decomposition Products |
| Ambient | Generally stable, but slow degradation can occur over time, especially with exposure to light and air. | Trace amounts of hydrolysis and oxidation products. |
| > 50 °C | Increased rate of decomposition. | Dimethylformamide, methanol, dimethylamine, and potentially products of disproportionation. |
| Boiling Point (~120-125 °C) | Rapid decomposition. | A complex mixture of the above products and potentially others from more complex fragmentation pathways. |
Best Practices for Storage and Handling: A Proactive Approach to Preservation
To maintain the integrity and reactivity of this compound, stringent storage and handling protocols are paramount.
Optimal Storage Conditions
The primary goal of proper storage is to minimize exposure to moisture, air, light, and heat.
-
Temperature: Store at 2-8°C in a refrigerator.[3] Some suppliers may even recommend storage in a freezer.[4]
-
Atmosphere: Store under an inert atmosphere , such as nitrogen or argon, to prevent exposure to atmospheric moisture and oxygen.[3]
-
Container: Use a tightly sealed, amber glass bottle to protect from light and prevent moisture ingress.
-
Inert Gas Blanket: For long-term storage or after partial use, flushing the headspace of the container with a dry, inert gas is highly recommended.
Safe Handling Protocols
Given its reactivity and potential hazards, handling this compound requires careful attention to safety procedures.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Inert Atmosphere Techniques: When transferring the reagent, use techniques that minimize exposure to air and moisture, such as a syringe transfer under a positive pressure of inert gas.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] Remove all sources of ignition.[5]
Solvent Compatibility: A Critical Consideration for Experimental Design
The choice of solvent is crucial when working with this compound. Protic solvents and those with acidic impurities will lead to rapid degradation.
Solvent Compatibility Profile:
| Solvent Class | Compatibility | Rationale |
| Aprotic, Non-polar | Excellent | (e.g., Hexane, Toluene, Diethyl Ether, Cyclohexane) Do not react with the reagent.[6] |
| Aprotic, Polar | Good to Poor | (e.g., Dichloromethane, Tetrahydrofuran) Generally suitable if anhydrous. Some weakly CH-acidic solvents like acetonitrile or acetone can react upon heating.[6] |
| Protic | Incompatible | (e.g., Water, Alcohols, Carboxylic Acids) React rapidly with the reagent, leading to decomposition. |
Important Note: Always use anhydrous solvents from a freshly opened bottle or a solvent purification system when working with this compound.
Analytical Methods for Stability Assessment: Monitoring Reagent Integrity
Regularly assessing the purity of this compound is essential for ensuring reproducible experimental results. Several analytical techniques can be employed to monitor its degradation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying the volatile components of a sample. It can be used to detect the presence of degradation products such as dimethylformamide, methanol, and dimethylamine. A typical GC-MS analysis would involve:
-
Sample Preparation: Dilute a small aliquot of the reagent in an anhydrous, inert solvent (e.g., hexane).
-
Injection: Use a split or splitless injection port, being mindful of the injector temperature to avoid on-column decomposition.
-
Separation: Employ a non-polar or medium-polarity capillary column to separate the components.
-
Detection: The mass spectrometer will provide mass spectra of the eluting compounds, allowing for their identification by comparison to spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent method for real-time monitoring of the reagent's purity and for studying the kinetics of its decomposition.[7][8][9]
¹H NMR Monitoring Protocol:
-
Sample Preparation: Prepare a solution of this compound in a deuterated, aprotic solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to establish the baseline purity. The characteristic signals for the methoxy and dimethylamino groups should be sharp and well-defined.
-
Stability Study: To study hydrolysis, a known amount of D₂O can be added to the NMR tube, and spectra can be acquired at regular intervals to monitor the appearance of signals corresponding to the degradation products and the disappearance of the starting material signals.
-
Data Analysis: Integrate the relevant signals to quantify the extent of degradation over time.
Figure 2: Workflow for the analytical monitoring of this compound stability.
Experimental Protocol: Accelerated Stability Study
This protocol outlines a general procedure for conducting an accelerated stability study of this compound to assess its thermal and hydrolytic stability.
Objective: To determine the rate of degradation of this compound under stressed conditions (elevated temperature and controlled moisture).
Materials:
-
This compound (freshly opened bottle)
-
Anhydrous solvent (e.g., toluene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Internal standard for GC and NMR (e.g., dodecane)
-
Vials with PTFE-lined septa
-
Oven or heating block
-
GC-MS instrument
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solution: Under an inert atmosphere, prepare a stock solution of this compound in anhydrous toluene with a known concentration of an internal standard.
-
Sample Aliquoting: Dispense equal aliquots of the stock solution into several vials.
-
Stress Conditions:
-
Thermal Stress: Place a set of vials in an oven at a controlled temperature (e.g., 40°C, 60°C).
-
Hydrolytic Stress: To another set of vials, add a controlled amount of water (e.g., 1, 5, 10 mole equivalents) and store at a controlled temperature (e.g., room temperature, 40°C).
-
Control: Keep one vial at the recommended storage condition (2-8°C) as a control.
-
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove one vial from each stress condition.
-
Analysis:
-
GC-MS: Immediately dilute an aliquot of the sample with anhydrous toluene and analyze by GC-MS to identify and quantify degradation products relative to the internal standard.
-
NMR: Evaporate the solvent from another aliquot under a stream of dry nitrogen and dissolve the residue in CDCl₃ for ¹H NMR analysis.
-
-
Data Evaluation: Plot the concentration of this compound and its degradation products as a function of time for each condition to determine the degradation kinetics.
Conclusion: Ensuring Success Through Vigilance
This compound is a powerful synthetic tool, but its utility is intrinsically linked to its purity and stability. A comprehensive understanding of its sensitivity to moisture and heat is the cornerstone of its successful application. By implementing the rigorous storage, handling, and analytical monitoring protocols outlined in this guide, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes. The proactive management of its stability is not merely a matter of good laboratory practice; it is a fundamental requirement for achieving the desired synthetic transformations with precision and safety.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet: tert-Butoxybis(dimethylamino)methane. Retrieved from [Link]
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- Egorov, M. P., et al. (2002). Thermal decomposition of acyclic silylated aminals. Russian Chemical Bulletin, 51(1), 108-113.
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- Jasinski, J. P., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10473–10479.
- Master Organic Chemistry. (2010).
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- Batt, L. (1979). The gas-phase decomposition of ethers. International Journal of Chemical Kinetics, 11(9), 977-993.
- Dobe, S., et al. (1992). Thermal decomposition of acyclic ethers. Berichte der Bunsengesellschaft für physikalische Chemie, 96(6), 849-858.
- Kanzelberger, M., et al. (2001). A Supramolecular Host as a Nanometer-Sized Reaction Vessel for the Catalysis of Orthoformate Hydrolysis. Journal of the American Chemical Society, 123(37), 9032-9033.
- Sibi, M. P., & Jasperse, C. P. (2005). Stability of Acetals and Ketals to Common Organic Reaction Conditions. Organic Letters, 7(23), 5255-5258.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
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Applications of Aminal Esters and Their Congeners in Organic Synthesis: A Technical Guide
Foreword
In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and molecular complexity is relentless. Traditional functional groups are constantly being reimagined to unlock novel reactivity and streamline synthetic routes. Within this paradigm, derivatives of amino esters have emerged as exceptionally versatile and powerful intermediates. This guide provides an in-depth exploration of a class of related reactive intermediates: N,O-acetals derived from amino esters , α-imino esters , and in situ activated amino esters . For the purpose of this guide, we will refer to these collectively as "aminal esters and their congeners." These species serve as pivotal building blocks, enabling elegant solutions to complex synthetic challenges, particularly in the synthesis of peptides and non-proteinogenic α-amino acids—scaffolds of immense importance in medicinal chemistry and drug development.[1][2][3] This document moves beyond a simple recitation of reactions, delving into the mechanistic underpinnings and strategic considerations that empower researchers to harness the full potential of these remarkable intermediates.
Part 1: Core Concepts & Mechanistic Principles
The utility of aminal esters and their congeners stems from their ability to act as tunable electrophilic synthons. By temporarily modifying the nucleophilic amino group of an amino ester, its reactivity is fundamentally inverted, transforming it into a potent electrophile under specific, often catalytic, conditions.
1.1 N,O-Acetals: Stable Precursors to Iminium Ions
N,O-acetals, formed from the condensation of an amino ester with an aldehyde or ketone, are generally stable, isolable compounds.[4] Their synthetic power lies in their role as "masked" iminium ions.[5] In the presence of a Brønsted or Lewis acid catalyst, the N,O-acetal is activated, eliminating the alcohol moiety to generate a highly reactive N-acylimminium or iminium ion in situ. This transient electrophile is readily intercepted by a wide range of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position of the original amino ester. This catalytic generation avoids the direct handling of unstable iminium species.[6][7]
The versatility of this cooperative catalysis is demonstrated by its tolerance for various electronically and sterically diverse aryl acetic esters.
| Entry | Ar-Group of Ester | Yield (%) | er (S:R) |
| 1 | Phenyl | 89 | 95:5 |
| 2 | 4-MeO-Phenyl | 94 | 95:5 |
| 3 | 4-Cl-Phenyl | 85 | 96:4 |
| 4 | 4-CF₃-Phenyl | 90 | 94:6 |
| 5 | 2-Naphthyl | 88 | 95:5 |
| Data adapted from Smith et al.[6] |
This protocol is representative of the cooperative catalysis methodology. [6]
-
Catalyst Preparation: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the chiral isothiourea catalyst hydrochloride salt (e.g., (R)-BTM·HCl, 0.1 equiv).
-
Reaction Setup: Add the aryl acetic acid ester (1.0 equiv) and the hemiaminal ether electrophile precursor (1.2 equiv).
-
Solvent Addition: Dissolve the components in a suitable solvent (e.g., CH₂Cl₂ or CPME) to a concentration of 0.1 M.
-
Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the limiting aryl ester is observed (typically 12-24 hours).
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the enantioenriched α-aryl-β²-amino ester product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric ratio (er) by chiral HPLC analysis.
2.2 N→C Directional Peptide Synthesis
The CDI-mediated activation of α-amino esters provides a practical and robust method for constructing peptides in the less common N→C direction, mirroring ribosomal synthesis. [8][9]This strategy is particularly valuable for minimizing racemization. [10]A one-pot, two-step procedure has been developed that avoids the isolation of the activated intermediate, enhancing the practicality of the method. [9]
This procedure is adapted from the robust method reported in Organic Syntheses. [11][9]
-
Activation Step:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add L-Alanine methyl ester hydrochloride (1.0 equiv).
-
Dissolve the amino ester salt in dichloromethane (CH₂Cl₂).
-
Add N,N'-Carbonyldiimidazole (CDI, 1.5 equiv) to the solution.
-
Stir the mixture at room temperature (23 °C) for 30 minutes. An imidazolium salt may precipitate during this step. [9]2. Coupling Step:
-
To the flask containing the in situ generated activated amino ester, add N-Fmoc-L-phenylalanine (1.0 equiv).
-
Add copper(II) bromide (CuBr₂, 0.1 equiv) and hydroxybenzotriazole (HOBt, 0.1 equiv) as catalysts.
-
Stir the resulting deep turquoise/blue mixture vigorously at room temperature for 20 hours.
-
-
Work-up and Purification:
-
Upon completion (monitored by TLC), dilute the reaction mixture with CH₂Cl₂.
-
Quench the reaction by washing with a 0.5 N HCl aqueous solution, followed by a saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dipeptide.
-
2.3 Application in Natural Product Total Synthesis
The unique reactivity of these intermediates makes them valuable in the complex settings of natural product synthesis. [12]For instance, the diastereoselective addition of nucleophiles to α-imino ester derivatives has been employed as a key step to set critical stereocenters in the synthesis of bioactive alkaloids and polyketides. [13][14][15]In one notable synthesis of (rac)-cladoniamide G, a complex bisindole alkaloid, a key step involved the Friedel–Crafts reaction of a bisindole nucleophile with a mesoxalic ester amide (a type of vicinal ketoester), which is structurally related to α-imino esters in its electrophilicity. [13][14]
Conclusion and Future Outlook
Aminal esters and their congeners—N,O-acetals, α-imino esters, and activated amino esters—represent a powerful class of synthetic intermediates. Their ability to function as tunable electrophiles under catalytic control has provided innovative solutions for the asymmetric synthesis of unnatural amino acids and has enabled novel, racemization-suppressing strategies in peptide synthesis. The methodologies are characterized by operational simplicity, mild reaction conditions, and high levels of stereocontrol, making them highly attractive for applications in drug discovery and development.
Future research will likely focus on expanding the scope of nucleophiles and electrophiles, developing more efficient and sustainable catalytic systems (e.g., using earth-abundant metals or novel organocatalysts), and integrating these reactions into automated and flow-chemistry platforms to accelerate the discovery of new chemical entities. [16]The continued exploration of this versatile reactivity will undoubtedly lead to even more elegant and efficient syntheses of complex, nitrogen-containing molecules.
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Ferraris, D., Young, B., Dudding, T., & Lectka, T. (2002). Catalytic, enantioselective alkylation of alpha-imino esters: the synthesis of nonnatural alpha-amino acid derivatives. Journal of the American Chemical Society, 124(1), 67–77. [Link]
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Yasukawa, N., & Nakamura, S. (2023). Accessing unnatural α-amino acids with tetrasubstituted stereogenic centers via catalytic enantioselective reactions of ketimine-type α-iminoesters/α-iminoamides. RSC Publishing. [Link]
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Ding, L., et al. (n.d.). Insights into isothiourea-catalyzed asymmetric [3 + 3] annulation of α,β-unsaturated aryl esters with 2-acylbenzazoles: mechanism, origin of stereoselectivity and switchable chemoselectivity. Catalysis Science & Technology (RSC Publishing). [Link]
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Fawcett, F., et al. (2021). Enantioselective isothiourea-catalysed reversible Michael addition of aryl esters to 2-benzylidene malononitriles. PMC - NIH. [Link]
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Figueiredo, R. M. de, et al. (2015). Dipeptide Syntheses via Activated α-‐Aminoesters. Organic Syntheses, 92, 296-308. [Link]
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Concellón, C., et al. (2021). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. PMC - NIH. [Link]
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Connon, S. J., et al. (2021). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Semantic Scholar. [Link]
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de Figueiredo, R. M., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]
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Connon, S. J., et al. (2021). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. RSC Publishing. [Link]
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Organic Syntheses Procedure. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. . [Link]
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Kocienski, P. J. (n.d.). 3.6 N,O-Acetals for the Protection of 1,2- and 1 ,3-Amino Alcohols. Thieme. [Link]
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Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews - ACS Publications. [Link]
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Hu, H., et al. (2023). Studies on the Use of N,O‐Acetals and Synthesis of α,β‐Diamino Esters. ResearchGate. [Link]
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Albericio, F., & El-Faham, A. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]
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Gentry, E. C., et al. (2024). Direct conversion of esters to imines/enamines and applications to polyester waste upcycling. PMC - NIH. [Link]
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Gunanathan, C., & Milstein, D. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Request PDF - ResearchGate. [Link]
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Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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Lectka, T. (2003). α-Imino Esters: Versatile Substrates for the Catalytic, Asymmetric Synthesis of α- and β-Amino Acids and β-Lactams. Semantic Scholar. [Link]
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Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]
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Xiong, Y., et al. (2014). Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction. Beilstein Journals. [Link]
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Gerber, C. E. (1988). A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. ResearchGate. [Link]
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Brückner, S., & Koert, U. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. PMC. [Link]
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Nagoya Institute of Technology. (2021). New method for asymmetric N,N-acetal synthesis promises advances in drug development. ScienceDaily. [Link]
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The Genesis and Synthetic Utility of Bredereck's Reagent: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Legacy of Innovation in Organic Synthesis
In the landscape of organic chemistry, certain reagents emerge not merely as tools, but as transformative building blocks that redefine synthetic possibilities. Bredereck's reagent, chemically known as tert-butoxybis(dimethylamino)methane, stands as a testament to such innovation. First introduced by the esteemed German chemist Hellmut Bredereck and his colleagues in the late 1960s, this aminal ester has since carved a significant niche as a powerful and versatile C1 building block.[1][2] This guide provides an in-depth exploration of the history, discovery, chemical principles, and extensive applications of Bredereck's reagent, offering both foundational knowledge and practical insights for seasoned researchers and synthetic chemists.
The Architect: Hellmut Bredereck (1904-1981)
The story of Bredereck's reagent is intrinsically linked to its creator, Hellmut Johann Friedrich Bredereck. A prominent German chemist of the 20th century, Bredereck's scientific contributions spanned diverse areas of organic and bioorganic chemistry, with a particular focus on carbohydrates, heterocycles, proteins, and nucleotides.[3] His academic journey saw him hold influential positions, including the directorship of the Institute for Organic Chemistry and Biochemistry at the University of Jena and a professorship in Organic Chemistry at the Technical University of Stuttgart.[3] It was during his tenure at Stuttgart that his research group unveiled the synthesis and reactivity of the reagent that would bear his name, a discovery that continues to facilitate complex molecular constructions.
The Discovery: A Seminal Contribution to Reagent Chemistry
The formal introduction of what is now known as Bredereck's reagent to the scientific community occurred through a communication in Angewandte Chemie International Edition in 1967, followed by a more comprehensive paper in Chemische Berichte in 1968.[4][5][6] These publications laid the groundwork for understanding the unique reactivity of aminal esters, particularly their ability to act as potent formylating and aminomethylenating agents for C-H and N-H acidic compounds.[7] This discovery provided a novel and efficient method for introducing a single carbon atom, a fundamental operation in the synthesis of a vast array of organic molecules.
Physicochemical Properties and Handling
Bredereck's reagent is a bench-stable, colorless to pale yellow liquid with a characteristic amine-like odor.[7][8] It is miscible with many nonpolar aprotic solvents such as benzene, toluene, and diethyl ether.[7] However, it is reactive towards protic solvents and even weakly C-H acidic solvents like acetonitrile upon heating.[7] Due to its reactivity and potential for decomposition under heat, light, or in the presence of oxygen, it is recommended to store the reagent in a cool, dry, and dark environment.[8]
| Property | Value |
| Chemical Formula | C₉H₂₂N₂O |
| Molecular Weight | 174.28 g/mol |
| Boiling Point | 50-55 °C at 15 mmHg |
| Density | 0.844 g/mL at 25 °C |
| Refractive Index | n20/D 1.422 |
Mechanism of Action: A Symphony of In-Situ Generation
The remarkable reactivity of Bredereck's reagent stems from its ability to generate a highly electrophilic species and a strong base in situ.[2] The generally accepted mechanism involves the thermal or acid-catalyzed elimination of tert-butanol to form the electrophilic tetramethylformamidinium ion and the strongly basic tert-butoxide anion.[2][9]
The tert-butoxide then deprotonates a C-H or N-H acidic substrate, creating a potent nucleophile. This nucleophile subsequently attacks the electrophilic carbon of the tetramethylformamidinium ion. The resulting intermediate then eliminates a molecule of dimethylamine to yield an enamine or a formamidine, which can be hydrolyzed upon aqueous workup to afford the final formylated product.[9]
Caption: Overview of the synthetic utility of Bredereck's reagent.
3. Total Synthesis of Natural Products:
The mild reaction conditions and high efficiency of Bredereck's reagent have made it an invaluable tool in the total synthesis of complex natural products. [8]For example, it has been employed in the synthesis of the Cinchona alkaloid quinine and the potent anticancer agent camptothecin. [8] 4. Other Applications:
Beyond formylation, Bredereck's reagent has found use in:
-
α-Methylation, α-methylenation, and α-amination of carbonyl compounds. [2][10]* Solid-phase synthesis of compound libraries. [10]* As a catalyst in ring-opening polymerization reactions. [10]
Conclusion: An Enduring Legacy in Chemical Synthesis
From its discovery in the laboratory of Hellmut Bredereck to its current status as a staple reagent in organic synthesis, Bredereck's reagent has proven to be a powerful and versatile tool. Its ability to efficiently introduce a single carbon unit under relatively mild conditions has streamlined the synthesis of a myriad of complex molecules, impacting fields from medicinal chemistry to materials science. As synthetic challenges continue to evolve, the foundational principles and broad applicability of Bredereck's reagent ensure its enduring legacy and continued use in the pursuit of molecular innovation.
References
-
Bredereck, H., Simchen, G., Hoffmann, H., Horn, P., & Wahl, R. (1967). Amide Acetals and Aminal Esters. Angewandte Chemie International Edition in English, 6(4), 356-357. [Link]
-
Bredereck, H., Simchen, G., Rebsdat, S., Kantlehner, W., Horn, P., Wahl, R., ... & Grieshaber, P. (1968). Synthesen mit Amid-acetalen und Aminalestern. Chemische Berichte, 101(1), 41-50. [Link]
-
Wikipedia. (n.d.). Hellmut Bredereck. Retrieved from [Link]
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UCHEM. (n.d.). BREDERECK'S REAGENT. Retrieved from [Link]
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Leon-chem. (n.d.). Bredereck's Reagent|5815-08-7. Retrieved from [Link]
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ResearchGate. (n.d.). tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butoxybis(dimethylamino)methane. Retrieved from [Link]
-
BUJNO Synthesis Sp. z o.o. (2017, February 9). Bredereck's reagent (tert-Butoxy-bis(dimethyamino)-methane) – Literature. Retrieved from [Link]
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Gesellschaft Deutscher Chemiker e.V. (n.d.). Hellmut Bredereck Foundation. Retrieved from [Link]
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Methodological & Application
The Strategic α-Methylation of Ketones Utilizing Bredereck's Reagent: A Two-Step Methodology
Introduction
In the landscape of synthetic organic chemistry, the precise introduction of a methyl group at the α-position of a ketone is a foundational transformation, pivotal in the synthesis of a vast array of pharmaceuticals and natural products. While numerous methods exist for this purpose, the use of Bredereck's reagent, tert-butoxybis(dimethylamino)methane, offers a distinct and powerful two-step strategy. This approach circumvents the often harsh conditions and poor regioselectivity associated with traditional enolate alkylations. Bredereck's reagent facilitates the initial conversion of a ketone to a stable β-enamino ketone intermediate, which is then readily reduced to the desired α-methylated product. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory, application, and detailed protocols for the α-methylation of ketones using this versatile reagent.
Bredereck's reagent is a highly reactive aminal ester that serves as a potent aminomethylenating agent for compounds with active methylene and methyl groups.[1][2] Its utility in organic synthesis is broad, finding application in condensation reactions and the construction of various heterocyclic systems.[3] The key advantage of employing Bredereck's reagent for α-methylation lies in the in situ generation of a strong base, tert-butoxide, and a reactive electrophilic species, the tetramethylformamidinium ion.[4][5] This allows for the efficient formation of an enaminone from a ketone under relatively mild conditions. The resulting enaminone is a stable, isolable intermediate that can be purified before the subsequent reduction step, offering a greater degree of control over the overall transformation.
Mechanism of Action: A Stepwise Approach to Methylation
The α-methylation of ketones using Bredereck's reagent is not a direct methylation but rather a sequential enamination-reduction process. Understanding the underlying mechanism of each step is crucial for optimizing reaction conditions and achieving high yields.
Part 1: Enamination of the Ketone
The initial reaction involves the condensation of the ketone with Bredereck's reagent to form a β-enamino ketone. The process is initiated by the thermal or acid-catalyzed decomposition of Bredereck's reagent to generate the electrophilic tetramethylformamidinium ion and the strongly basic tert-butoxide anion.[4] The tert-butoxide then deprotonates the α-carbon of the ketone, forming an enolate. This enolate subsequently attacks the electrophilic carbon of the formamidinium ion. The resulting adduct then eliminates dimethylamine to yield the thermodynamically stable β-enamino ketone.
Caption: Mechanism of β-enamino ketone formation.
Part 2: Reduction of the β-Enamino Ketone
The second stage of the process involves the reduction of the carbon-carbon double bond of the β-enamino ketone to afford the α-methyl ketone. This reduction can be accomplished through several methods, with catalytic hydrogenation being one of the most common and efficient. Alternatively, chemical reducing agents can also be employed. The choice of reduction method may depend on the substrate and the presence of other functional groups.
Caption: Overall workflow for α-methylation of ketones.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the α-methylation of a model substrate, cyclohexanone. These procedures can be adapted for other ketones with appropriate modifications to the reaction conditions.
Protocol 1: Synthesis of 2-(Dimethylaminomethylene)cyclohexanone from Cyclohexanone
Materials:
-
Cyclohexanone
-
Bredereck's reagent (tert-butoxybis(dimethylamino)methane)
-
Anhydrous toluene or xylenes
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cyclohexanone (1.0 eq). Dissolve the ketone in a minimal amount of anhydrous toluene or xylenes.
-
Addition of Bredereck's Reagent: Under a positive pressure of nitrogen, add Bredereck's reagent (1.2-1.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure β-enamino ketone.
Protocol 2A: Catalytic Hydrogenation of 2-(Dimethylaminomethylene)cyclohexanone
Materials:
-
2-(Dimethylaminomethylene)cyclohexanone
-
Palladium on carbon (5-10% Pd/C) or Raney Nickel
-
Ethanol or Methanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)
-
Filter agent (e.g., Celite®)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the 2-(dimethylaminomethylene)cyclohexanone (1.0 eq) in ethanol or methanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol%) or a slurry of Raney Nickel to the solution under an inert atmosphere.[6]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude 2-methylcyclohexanone can be purified by distillation or column chromatography if necessary.
Protocol 2B: Sodium Borohydride Reduction of 2-(Dimethylaminomethylene)cyclohexanone
Materials:
-
2-(Dimethylaminomethylene)cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: Dissolve the 2-(dimethylaminomethylene)cyclohexanone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.[7][8]
-
Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of water or dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-methylcyclohexanone can be purified by distillation or column chromatography.
Substrate Scope and Data
The Bredereck's reagent-mediated α-methylation is applicable to a wide range of ketones.[2] The following table summarizes representative examples found in the literature, showcasing the versatility of this methodology.
| Ketone Substrate | Enamination Conditions | Reduction Method | α-Methylated Product | Yield (%) | Reference |
| Cyclopentanone | Bredereck's reagent, reflux | Catalytic Hydrogenation (Pd/C) | 2-Methylcyclopentanone | Good | [2] |
| Acetophenone | Bredereck's reagent, reflux | Catalytic Hydrogenation (Pd/C) | Propiophenone | Good | [2] |
| Propiophenone | Bredereck's reagent, reflux | Catalytic Hydrogenation (Pd/C) | 2-Methyl-1-phenyl-1-propanone | Moderate | [2] |
| γ-Butyrolactone | Bredereck's reagent, reflux | Hydrogenolysis | α-Methyl-γ-butyrolactone | High | [9] |
| N-Boc-pyrrolidinone | Bredereck's reagent, reflux | Hydrogenolysis | N-Boc-α-methylpyrrolidinone | High | [9] |
Note: Yields are often reported for the two-step sequence and can vary depending on the specific reaction conditions and purification methods.
Safety and Handling
Bredereck's reagent is a flammable liquid and should be handled in a well-ventilated fume hood.[10] It is sensitive to moisture and protic solvents. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
The use of Bredereck's reagent for the α-methylation of ketones provides a reliable and versatile two-step strategy that offers several advantages over traditional methods. The formation of a stable β-enamino ketone intermediate allows for a controlled and often high-yielding transformation. The subsequent reduction can be tailored to the specific substrate and desired outcome, with both catalytic hydrogenation and chemical reduction methods proving effective. This application note serves as a practical guide for researchers seeking to employ this powerful synthetic tool in their work, from small-scale laboratory synthesis to larger-scale drug development applications.
References
-
Wikipedia. tert-Butoxybis(dimethylamino)methane. Available from: [Link]
-
UCHEM. BREDERECK'S REAGENT. Available from: [Link]
-
Vadivarhe Speciality Chemicals. Tert-Butoxy-bis (dimethyl amino)methane (Bredereck"s reagent). Available from: [Link]
-
Bentham Science. Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. Mini-Reviews in Organic Chemistry, 2020, 17(1), 47-66. Available from: [Link]
-
Rosso, G. B. tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Synlett, 2006(05), 0809-0810. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - tert-Butoxybis(dimethylamino)methane. Available from: [Link]
-
PubMed. Selective α-Methylation of Ketones. Available from: [Link]
-
Odinity. Sodium Borohydride Reduction of 2-methylcylohexanone. Available from: [Link]
-
Master Organic Chemistry. Reagent Friday: Raney Nickel. Available from: [Link]
-
ACS Publications. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. Organic Letters, 2015, 17(12), 2878-2881. Available from: [Link]
-
ResearchGate. tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Synlett, 2006(05), 0809-0810. Available from: [Link]
-
Organic Chemistry Portal. Reduction of enamines and derivatives. Available from: [Link]
-
Wikipedia. tert-Butoxybis(dimethylamino)methane. Available from: [Link]
-
Chegg. Solved Experiment 4: Borohydride Reduction of | Chegg.com. Available from: [Link]
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- 1. Insight into catalyst speciation and hydrogen co-evolution during enantioselective formic acid-driven transfer hydrogenation with bifunctional rutheni ... - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00060G [pubs.rsc.org]
- 2. Bredereck's reagent - Enamine [enamine.net]
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The Bredereck's Reagent Protocol for α-Amination of Carbonyl Compounds: A Detailed Guide for Researchers
In the landscape of synthetic organic chemistry, the introduction of a nitrogen atom at the α-position of a carbonyl group is a pivotal transformation, unlocking access to a vast array of biologically active molecules, including amino acids, alkaloids, and pharmaceuticals. Among the methodologies to achieve this, the use of Bredereck's reagent, tert-butoxybis(dimethylamino)methane, offers a robust and versatile platform. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the protocol for α-amination of carbonyl compounds using Bredereck's reagent, emphasizing the underlying mechanistic principles and providing detailed, field-proven experimental procedures.
Introduction: The Power of Bredereck's Reagent in C-N Bond Formation
Bredereck's reagent is a highly reactive aminal ester renowned for its efficacy in the formylation of acidic C-H and N-H bonds.[1] Its utility in α-amination stems from its ability to efficiently convert carbonyl compounds into their corresponding enamines, which are versatile synthetic intermediates.[2] A key advantage of Bredereck's reagent over other formylating agents, such as dimethylformamide dimethyl acetal (DMF-DMA), is its heightened reactivity, which is attributed to the in situ generation of a strong base, tert-butoxide. This facilitates the deprotonation of even weakly acidic α-protons in a variety of carbonyl substrates, including ketones, esters, lactones, and lactams.[2]
The α-amination protocol described herein is a multi-step process that capitalizes on the reactivity of the enamine intermediate generated by Bredereck's reagent. The overall strategy involves:
-
Enamine Formation: Reaction of the carbonyl compound with Bredereck's reagent to form a stable enaminone.
-
Nitrosation: Treatment of the enaminone with a nitrosating agent to introduce a nitroso group at the α-position, forming an α-oximino carbonyl compound.
-
Reduction: Reduction of the α-oximino group to the desired primary amine, yielding the final α-amino carbonyl product.
This sequential approach provides a reliable and broadly applicable method for the synthesis of α-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry and drug discovery.
Mechanistic Insights: Understanding the "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The overall transformation is depicted below, followed by a detailed explanation of each step.
Diagram: Overall Reaction Pathway
Caption: Overall workflow for α-amination.
Step 1: Enamine Formation
The reaction is initiated by the thermal dissociation of Bredereck's reagent into a tert-butoxide anion and a highly electrophilic dimethylformamidinium ion.[3] The potent tert-butoxide base then deprotonates the α-carbon of the carbonyl compound, generating a nucleophilic enolate. This enolate subsequently attacks the dimethylformamidinium ion in a Mannich-type reaction. The final step is the elimination of dimethylamine to yield the thermodynamically stable enamine.[3]
Diagram: Mechanism of Enamine Formation
Caption: Mechanism of enamine formation.
Step 2: α-Nitrosation
The generated enamine is electron-rich and readily reacts with electrophilic nitrosating agents, such as alkyl nitrites (e.g., isoamyl nitrite) or nitrosyl chloride, in the presence of an acid catalyst. This reaction proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the α-carbon of the enamine, followed by hydrolysis of the resulting iminium species to afford the α-oximino carbonyl compound.
Step 3: Reduction of the α-Oximino Group
The final step is the reduction of the α-oximino group to a primary amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and effective method.[4] Alternatively, metal hydride reagents such as sodium borohydride in the presence of a transition metal salt or more powerful reducing agents like lithium aluminum hydride can be employed, although chemoselectivity can be a concern with ester or lactam functionalities.[5][6]
Experimental Protocols
Safety Precautions: Bredereck's reagent is reactive and should be handled in a well-ventilated fume hood.[2] Nitrosating agents are potentially carcinogenic and should be handled with appropriate personal protective equipment. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) as the intermediates can be sensitive to air and moisture.
Protocol 1: General Procedure for the α-Amination of a Ketone
This protocol provides a general method for the α-amination of a ketone, exemplified by the conversion of cyclohexanone to α-aminocyclohexanone.
Part A: Synthesis of the Enamine Intermediate
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq.). If desired, an anhydrous solvent such as toluene or xylene can be used (5-10 mL per mmol of substrate).[2]
-
Reagent Addition: Under an inert atmosphere, add Bredereck's reagent (1.2–1.5 eq.) to the flask.[2]
-
Reaction: Heat the reaction mixture to 80–150 °C and stir vigorously. The reaction can be performed neat or in a high-boiling solvent.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can range from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent and excess reagent under reduced pressure to yield the crude enamine. In many cases, the crude product is of sufficient purity for the next step.
Part B: Synthesis of the α-Oximino Ketone
-
Reaction Setup: Dissolve the crude enamine from Part A in a suitable solvent such as diethyl ether or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of an alkyl nitrite (e.g., isoamyl nitrite, 1.1 eq.) in the same solvent dropwise, followed by the addition of a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude α-oximino ketone.
Part C: Reduction to the α-Amino Ketone
-
Reaction Setup: Dissolve the crude α-oximino ketone from Part B in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add 10 mol% of palladium on carbon (10% Pd/C) to the solution.
-
Reaction: Subject the reaction mixture to hydrogenation (50 psi H₂) in a Parr apparatus and shake for 24 hours at room temperature.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the crude α-amino ketone. Further purification can be achieved by chromatography or crystallization.
Diagram: Experimental Workflow for Ketone α-Amination
Caption: Step-by-step workflow for ketone α-amination.
Protocol 2: α-Amination of Lactams and Esters
The general procedure for the α-amination of lactams and esters follows a similar three-step sequence. However, careful consideration must be given to the choice of reducing agent in the final step to avoid reduction of the lactam or ester carbonyl group.
-
For Lactams: The enamine formation and nitrosation steps are analogous to the ketone protocol. For the reduction of the α-oximino lactam, catalytic hydrogenation is the preferred method to preserve the lactam ring.
-
For Esters: Similar to lactams, enamine formation and nitrosation proceed as described. For the reduction of the α-oximino ester, catalytic hydrogenation is generally effective.[4] Milder reducing agents like sodium borohydride in the presence of a Lewis acid (e.g., NiCl₂) may also be employed to selectively reduce the oxime without affecting the ester group.[6]
Data Presentation: Substrate Scope and Typical Yields
The Bredereck's reagent-mediated α-amination protocol is applicable to a wide range of carbonyl compounds. The following table summarizes representative examples.
| Starting Material | Enamine Yield (%) | α-Oximino Yield (%) | α-Amino Product Yield (%) | Reference |
| Cyclohexanone | >90 | 75-85 | 70-80 | [7] |
| Acetophenone | 85-95 | 70-80 | 65-75 | [7] |
| γ-Butyrolactone | 80-90 | 65-75 | 60-70 | [7] |
| N-Methyl-2-pyrrolidone | 85-95 | 70-80 | 65-75 | [7] |
| Ethyl Acetate | 70-80 | 60-70 | 55-65 | [7] |
Note: Yields are approximate and can vary depending on the specific reaction conditions and substrate.
Conclusion and Future Perspectives
The α-amination of carbonyl compounds using Bredereck's reagent provides a powerful and versatile tool for the synthesis of valuable α-amino ketones, esters, and lactams. The methodology is characterized by its broad substrate scope and the use of a highly reactive reagent that enables the functionalization of even weakly acidic substrates. The three-step sequence of enamine formation, nitrosation, and reduction offers a reliable pathway to these important building blocks.
Future research in this area may focus on the development of asymmetric variants of this reaction to access enantiomerically pure α-amino carbonyl compounds. This could involve the use of chiral auxiliaries or catalysts in any of the three key steps. Furthermore, the exploration of alternative, milder, and more environmentally benign nitrosating and reducing agents could enhance the overall efficiency and applicability of this protocol in both academic and industrial settings. The continued development of such synthetic methodologies is crucial for advancing drug discovery and the synthesis of complex natural products.
References
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Kantlehner, W.; Bowers, A. T-Butoxybis(Dimethylamino)Methane. In Encyclopedia of Reagents for Organic Synthesis; 2007. DOI: 10.1002/9780470842898.rb350.pub2. [Link]
-
WebAssign. Experiment 3 - Reduction of a Ketone. [Link]
-
UCHEM. BREDERECK'S REAGENT. [Link]
-
Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Galloway, J. D.; et al. A Versatile New Reagent for Nitrosation under Mild Conditions. Org. Lett.2021 , 23 (9), 3253–3258. DOI: 10.1021/acs.orglett.1c00843. [Link]
-
Smietana, M.; et al. Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. J. Org. Chem.2014 , 79 (15), 7118–7127. DOI: 10.1021/jo501140y. [Link]
-
Maulide, N.; et al. Free Amino Group Transfer via α‐Amination of Native Carbonyls. Angew. Chem. Int. Ed.2020 , 59 (34), 14364-14368. DOI: 10.1002/anie.202004889. [Link]
-
Blaskovich, M. A.; et al. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Lett. Org. Chem.2008 , 5 (6), 445-447. DOI: 10.2174/157017808785740467. [Link]
-
OpenStax. 26.3 Synthesis of Amino Acids. In Organic Chemistry. [Link]
-
Studer, M.; et al. Catalytic hydrogenation of chiral alpha-amino and alpha-hydroxy esters at room temperature with Nishimura catalyst without racemization. Tetrahedron: Asymmetry2001 , 12 (12), 1747-1752. DOI: 10.1016/S0957-4166(01)00293-9. [Link]
Sources
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- 5. benthamopen.com [benthamopen.com]
- 6. Studies on optically active amino acids. V. Synthesis of optically active alpha-aminoalcohols by the reduction of alpha-amino acid esters with sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rushim.ru [rushim.ru]
Application Notes and Protocols: The Strategic Use of Bredereck's Reagent in Modern Heterocyclic Synthesis
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science. The efficient construction of these scaffolds is a central goal of synthetic organic chemistry. Bredereck's reagent, tert-Butoxybis(dimethylamino)methane, has emerged as a uniquely powerful and versatile C1 building block for the synthesis of a wide array of heterocyclic systems.[1][2] Unlike other formylating agents, its high reactivity stems from the in-situ generation of a strong alkoxide base and a highly electrophilic formamidinium ion, enabling condensations with even weakly acidic C-H, N-H, and O-H bonds.[3][4][5] This guide provides an in-depth exploration of the reagent's mechanistic underpinnings, strategic applications, and detailed, field-proven protocols for the synthesis of key heterocyclic cores, including pyrimidines, imidazoles, and triazoles.
Introduction: Understanding Bredereck's Reagent
Bredereck's reagent, chemically named 1-(1,1-Dimethylethoxy)-N,N,N′,N′-tetramethylmethanediamine, is a highly reactive aminal ester.[6][7] It is a colorless to light yellow liquid recognized as a potent aminomethylenating and formylating agent.[6][8] Its utility in organic synthesis is primarily for the facile conversion of active methylene and methyl groups into their corresponding enamines or enaminones, which are pivotal intermediates for subsequent cyclization reactions.[3]
Key Attributes:
-
High Reactivity: Often succeeds where other formylating agents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) fail.[1] This is attributed to the generation of tert-butoxide, a stronger base than the methoxide liberated by DMF-DMA, which more effectively deprotonates weakly acidic substrates.[1][3]
-
Versatility: Reacts with a broad spectrum of substrates including ketones, lactones, lactams, esters, amides, and nitriles.[3][6]
-
Mechanism: The reaction proceeds via a well-defined pathway involving the formation of a highly electrophilic iminium ion, making it a reliable tool for introducing a one-carbon unit.[4][5][9]
Synonyms: tert-Butoxybis(dimethylamino)methane, t-BAE, bis(dimethylamino)-tert-butoxymethane.[6][7]
The Mechanistic Core: Causality of Reactivity
The efficacy of Bredereck's reagent is not arbitrary; it is a direct consequence of its ability to dissociate into two highly reactive species. This process provides both the strong base required for substrate activation and the electrophile for the formylation itself.
The generally accepted mechanism involves three key stages:
-
Reagent Dissociation & Substrate Deprotonation: The reagent thermally dissociates or reacts with an acidic proton from the substrate to generate a potent tert-butoxide anion (t-BuO⁻) and the electrophilic tetramethylformamidinium ion.[3][4][5] The strong t-BuO⁻ base then deprotonates the active methylene compound (XH₂-acidic substrate).
-
Nucleophilic Attack: The resulting nucleophilic anion (HX⁻) swiftly attacks the electrophilic carbon of the formamidinium ion.
-
Elimination: The final step is the β-elimination of a stable dimethylamine molecule from the adduct to yield the thermodynamically favored enamine condensation product.[3][9] This enamine is the crucial intermediate for subsequent heterocycle formation.
Caption: General mechanism of Bredereck's reagent.
Application Focus: Synthesis of Key Heterocycles
Bredereck's reagent is a cornerstone in multi-step syntheses leading to diverse heterocyclic systems. The initial product, a β-dimethylamino-α,β-unsaturated carbonyl or nitrile compound, is perfectly primed for cyclocondensation reactions.
Synthesis of Substituted Pyrimidines
Pyrimidines are fundamental components of nucleic acids and a privileged scaffold in medicinal chemistry. The Bredereck approach allows for the construction of the pyrimidine core by reacting the enamine intermediate with an amidine source.
The workflow involves:
-
Enaminone Formation: An active methylene ketone is reacted with Bredereck's reagent to form the corresponding enaminone.
-
Cyclocondensation: The enaminone is then treated with an amidine (or ammonium acetate as an ammonia source) to facilitate ring closure, forming the pyrimidine ring.
Caption: Workflow for imidazole synthesis.
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and scale. All operations should be performed in a well-ventilated fume hood. [10]
Protocol 1: Two-Step Synthesis of 4-Phenyl-1H-pyrimidine
Objective: To synthesize a substituted pyrimidine via an enaminone intermediate generated using Bredereck's reagent.
Part A: Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one [11]
| Materials & Reagents | Amount | M.W. | Moles (equiv) |
|---|---|---|---|
| Acetophenone | 1.20 g (1.13 mL) | 120.15 | 10.0 mmol (1.0) |
| Bredereck's Reagent | 2.09 g (2.48 mL) | 174.28 | 12.0 mmol (1.2) |
| Anhydrous Toluene | 20 mL | - | - |
| 2 M Hydrochloric Acid | 20 mL | - | - |
| Diethyl Ether | 3 x 20 mL | - | - |
| Sat. Sodium Bicarbonate | 20 mL | - | - |
| Brine | 20 mL | - | - |
| Anhydrous MgSO₄ | ~2 g | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetophenone (1.0 eq) and anhydrous toluene (20 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add Bredereck's reagent (1.2 eq) to the solution at room temperature via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 3-5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing 2 M HCl (20 mL) and stir vigorously for 15 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification or purified by column chromatography.
Part B: Cyclization to 4-Phenyl-1H-pyrimidine
| Materials & Reagents | Amount | M.W. | Moles (equiv) |
| Crude Enaminone from Part A | ~10.0 mmol (1.0) | 175.23 | ~10.0 mmol (1.0) |
| Formamidine Acetate | 1.56 g | 104.11 | 15.0 mmol (1.5) |
| Sodium Ethoxide | 0.82 g | 68.05 | 12.0 mmol (1.2) |
| Anhydrous Ethanol | 30 mL | - | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude enaminone from Part A in anhydrous ethanol (30 mL).
-
Reagent Addition: Add sodium ethoxide (1.2 eq) and formamidine acetate (1.5 eq).
-
Reaction: Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Purification: Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford 4-phenyl-1H-pyrimidine.
Safety and Handling of Bredereck's Reagent
Bredereck's reagent is a reactive and hazardous chemical that requires careful handling.
-
Hazards: Flammable liquid and vapor (Flash Point: 41 °C). Causes skin and serious eye irritation. May cause respiratory irritation. [8][12]* Handling:
-
Always use in a well-ventilated chemical fume hood. [10] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat. [13] * Keep away from heat, sparks, open flames, and other ignition sources. [12][13]Use spark-proof tools and explosion-proof equipment. [10][13] * The reagent is sensitive to moisture and protic solvents; handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. [3][6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. [10][13]Storage in a freezer is recommended. [13]* Spills & First Aid:
-
In case of skin contact, wash off immediately with soap and plenty of water. [12] * If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12] * If inhaled, remove the person to fresh air. [13] * In all cases of significant exposure, seek immediate medical attention. [10][12]
-
Summary and Outlook
Bredereck's reagent is an indispensable tool for chemists engaged in the synthesis of heterocyclic compounds. Its predictable reactivity and ability to functionalize otherwise inert positions make it a superior choice for creating complex molecular architectures from simple precursors. The protocols described herein provide a validated starting point for researchers to explore the vast synthetic potential of this powerful reagent in drug discovery and materials science.
References
-
Major, D. (2010). Synthesis of imidazoles and oxazoles by the Bredereck reaction. Facile structural elucidation based on 13C-NMR and carbon satellites in the 1H-NMR spectra. Tetrahedron. [Link]
-
Material Safety Data Sheet - tert-Butoxybis(dimethylamino)methane. Cole-Parmer. [Link]
-
Bredereck's Reagent. DrugFuture. [Link]
-
tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). ResearchGate. [Link]
-
UCHEM-BREDERECK'S REAGENT. UCHEM. [Link]
-
Rosso, G. B., & Pilli, R. A. (2006). tert-Butoxy-bis(dimethylamino)methane (Bredereck's reagent). Synlett, 2006(05), 809-810. [Link]
-
tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Thieme Chemistry. [Link]
-
tert-Butoxybis(dimethylamino)methane. Wikipedia. [Link]
-
Bracher, F. (2018). Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. Letters in Organic Chemistry, 15(1), 2-15. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 13. fishersci.com [fishersci.com]
reaction of Bredereck's reagent with active methylene groups
Application Note & Protocol
Topic: The Reaction of Bredereck's Reagent with Active Methylene Groups: Mechanisms, Protocols, and Applications in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bredereck's reagent, tert-butoxybis(dimethylamino)methane, is a powerful and versatile C1 building block in organic synthesis, primarily utilized for the formylation and subsequent annulation of nucleophilic substrates. Its reaction with active methylene compounds is a cornerstone transformation for the synthesis of enaminones and other vinylogous systems, which are critical intermediates in the construction of diverse heterocyclic frameworks. This application note provides an in-depth examination of the reaction mechanism, a detailed experimental protocol, and a discussion of its broad applications, particularly in the field of drug development.
Introduction to Bredereck's Reagent
Bredereck's reagent (tert-butoxybis(dimethylamino)methane) is a stable, distillable liquid that serves as a highly effective and reactive equivalent of a formyl cation or a protected formyl group. Unlike other formylating agents, it operates under neutral or mild thermal conditions, avoiding the harsh acidic or basic environments that can be detrimental to sensitive functional groups. The reagent's high electrophilicity is driven by the two electron-donating dimethylamino groups, which stabilize the incipient carbocation formed upon departure of the tert-butoxide leaving group. This unique reactivity makes it an indispensable tool for the synthesis of complex molecules, including many pharmaceutical agents.
Reaction Mechanism with Active Methylene Compounds
The reaction proceeds via a condensation mechanism between Bredereck's reagent and a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, EWG). The general mechanism can be described in two main stages:
-
Nucleophilic Attack: The active methylene compound (I) is deprotonated, either by a base or by the dimethylamine present, to form a resonance-stabilized carbanion (II). This nucleophilic carbanion attacks the central carbon atom of Bredereck's reagent (III).
-
Elimination Cascade: The resulting tetrahedral intermediate undergoes a stepwise elimination. First, the tert-butoxide group is eliminated to form a more stable aminal-like intermediate (IV). This is followed by the elimination of a molecule of dimethylamine, driven by the formation of a conjugated π-system, to yield the final enamine product (V).
The overall transformation effectively replaces the two acidic protons of the active methylene group with a dimethylaminomethylene group (=CH-NMe₂).
Caption: Figure 1: Reaction of an active methylene compound with Bredereck's reagent.
Scope and Versatility
A key advantage of Bredereck's reagent is its broad substrate scope. It reacts efficiently with a wide variety of active methylene compounds. The resulting enamines are versatile synthetic intermediates, particularly for the construction of heterocyclic rings. For example, reaction with a ketone followed by cyclization with hydrazine can yield pyrazoles.
Table 1: Representative Reactions with Various Active Methylene Compounds
| Active Methylene Substrate | Electron-Withdrawing Groups (EWG) | Typical Conditions | Product Type | Approx. Yield |
| Malononitrile | -CN, -CN | Dioxane or DMF, 80-100 °C | 2-(Dimethylaminomethylene)malononitrile | > 90% |
| Ethyl Cyanoacetate | -CN, -COOEt | Toluene, reflux | Ethyl 2-cyano-3-(dimethylamino)acrylate | 85-95% |
| Diethyl Malonate | -COOEt, -COOEt | Neat or Xylene, 120-140 °C | Diethyl 2-(dimethylaminomethylene)malonate | 80-90% |
| Nitromethane | -NO₂, -H | Acetonitrile, 80 °C | 1-(Dimethylamino)-2-nitroethylene | 70-85% |
| Acetone | -COCH₃, -H | Neat, reflux | 4-(Dimethylamino)but-3-en-2-one (Enaminone) | 60-75% |
| Acetonitrile | -CN, -H | DMF, 100 °C | 3-(Dimethylamino)acrylonitrile | 70-80% |
Yields are approximate and can vary based on specific reaction scale and purification methods.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of 2-cyano-3-(dimethylamino)acrylamide from 2-cyanoacetamide, a key step in the synthesis of various heterocyclic compounds, including pyrimidines.
Objective: To synthesize 2-cyano-3-(dimethylamino)acrylamide.
Materials and Equipment:
-
2-Cyanoacetamide (1.0 eq)
-
Bredereck's reagent (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-cyanoacetamide (8.4 g, 100 mmol).
-
Reagent Addition: Add anhydrous DMF (40 mL) to the flask to dissolve the starting material. Follow this with the addition of Bredereck's reagent (20.9 mL, 110 mmol, 1.1 eq) via syringe.
-
Scientist's Note: Using a slight excess of Bredereck's reagent ensures complete consumption of the limiting active methylene compound. The reaction is performed under an inert atmosphere to prevent hydrolysis of the reagent.
-
-
Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Scientist's Note: The reaction temperature is critical. While some substrates react at room temperature, most require heating to drive the elimination of tert-butanol and dimethylamine. DMF is a suitable high-boiling polar aprotic solvent for this transformation.
-
-
Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Reduce the volume of the solvent by approximately half using a rotary evaporator. c. Cool the concentrated solution in an ice bath for 30-60 minutes to induce precipitation of the product. d. Collect the solid product by vacuum filtration using a Buchner funnel. e. Wash the filter cake with a small amount of cold diethyl ether or ethanol to remove residual DMF and unreacted starting materials.
-
Purification and Characterization: a. The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate. b. Dry the purified solid under vacuum. The expected product, 2-cyano-3-(dimethylamino)acrylamide, is a crystalline solid. c. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Applications in Drug Development
The enamines and enaminones produced from this reaction are exceptionally valuable intermediates in medicinal chemistry. They possess a unique combination of nucleophilic (at the β-carbon) and electrophilic (at the α-carbon after protonation) character, enabling a wide range of subsequent cyclization reactions.
-
Synthesis of Pyrimidines: The reaction of the resulting enamine with guanidine or urea derivatives is a classic and efficient method for constructing the pyrimidine ring, a core scaffold in numerous drugs, including antivirals and anticancer agents.
-
Synthesis of Gefitinib: A key step in the synthesis of the EGFR inhibitor Gefitinib involves the reaction of a substituted aniline with an enaminone derived from the reaction of a ketone with Bredereck's reagent. This demonstrates the reagent's utility in constructing complex, functionalized drug molecules.
-
Access to Diverse Heterocycles: By choosing the appropriate active methylene compound and a suitable cyclization partner (e.g., hydrazines, amidines, hydroxylamine), a vast library of pyridines, pyrazoles, isoxazoles, and other heterocycles can be readily accessed.
Caption: Figure 2: Synthetic utility of Bredereck-derived enamines in drug discovery.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive reagent due to hydrolysis. 2. Insufficient temperature. 3. Methylene group not sufficiently acidic. | 1. Use fresh or newly opened reagent. Handle under inert gas. 2. Increase reaction temperature in increments of 10-20 °C. 3. Consider adding a non-nucleophilic base if substrate pKa is high. |
| Formation of Side Products | 1. Self-condensation of the starting material. 2. Reaction temperature is too high, causing decomposition. | 1. Add Bredereck's reagent first or ensure it is in excess. 2. Reduce the reaction temperature and increase the reaction time. |
| Difficult Product Isolation | 1. Product is an oil or is highly soluble in the reaction solvent. | 1. After concentrating, attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce precipitation. 2. If all else fails, perform column chromatography. |
Conclusion
The reaction of Bredereck's reagent with active methylene compounds is a robust, high-yielding, and versatile method for the synthesis of functionalized enamines. Its operational simplicity and tolerance for various functional groups have cemented its role as a vital tool in modern organic synthesis. For professionals in drug development, mastering this reaction provides a reliable pathway to key heterocyclic intermediates that form the basis of countless therapeutic agents.
References
-
Bredereck, H., Effenberger, F., & Simchen, G. (1963). Reactions with Tert-Butoxy-bis-(dimethylamino)-methane. Angewandte Chemie International Edition in English, 2(2), 94-94. [Link]
-
El-Mekabaty, A. (2017). Bredereck's Reagent in Organic Synthesis: A Review on its Synthetic Applications. Mini-Reviews in Organic Chemistry, 14(3), 176-193. [Link]
-
Evdokimov, N. M., Kireev, A. S., Yakorev, E. I., & Khrustalev, V. N. (2007). Bredereck's Reagent and its Analogs in the Synthesis of Heterocyclic Compounds. Russian Chemical Reviews, 76(2), 147-160. [Link]
-
Shaw, G. (1984). Pyrimidines and their Fused Systems. In Comprehensive Organic Chemistry II (Vol. 4, pp. 499-555). Pergamon Press. [Link]
-
Fieser, M., & Fieser, L. F. (1967). Reagents for Organic Synthesis (Vol. 1, p. 131). Wiley. [Link]
-
Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Synthesis of Alkyl- and Aryl-Substituted Anilines. Organic Letters, 4(2), 269-272. [Link]
Application Notes and Protocols for the Aminomethylenation of Carbonyl Compounds with Bredereck's Reagent
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of Enaminones with Bredereck's Reagent
The aminomethylenation of carbonyl compounds is a pivotal transformation in organic synthesis, yielding highly versatile enaminone intermediates. These building blocks are instrumental in the construction of a diverse array of complex molecules and heterocyclic systems, which are foundational in medicinal chemistry and drug discovery.[1] Among the reagents available for this purpose, tert-butoxybis(dimethylamino)methane, commonly known as Bredereck's reagent, has distinguished itself as a powerful and highly effective option.[2][3]
This aminal ester offers significant advantages, particularly for the formylation of C-H and N-H acidic compounds.[2][4] Its heightened reactivity compared to other formylating agents like dimethylformamide dimethyl acetal (DMF-DMA) is especially beneficial for less acidic or sterically hindered substrates.[1] Bredereck's reagent is a bench-stable, colorless to slightly yellow liquid with a characteristic amine-like odor, making it a convenient tool in the synthetic chemist's arsenal.[2][4] It is miscible with many nonpolar aprotic solvents; however, it reacts with protic solvents.[2][4]
This application note provides a comprehensive guide to the aminomethylenation of carbonyl compounds using Bredereck's reagent, delving into the mechanistic underpinnings of the reaction, offering detailed experimental protocols, and showcasing its broad applicability.
Mechanistic Insights: The Driving Force Behind Bredereck's Reagent's Reactivity
The efficacy of Bredereck's reagent in aminomethylenation stems from its unique ability to generate a highly reactive electrophilic species and a strong base in situ.[5][6][7] The generally accepted mechanism proceeds through the following key steps:
-
Generation of Reactive Intermediates: The reaction is initiated by the thermal decomposition of Bredereck's reagent, or in the presence of an acidic proton from the substrate, to generate a potent nucleophilic base, the tert-butoxide anion (t-BuO⁻), and a highly electrophilic tetramethylformamidinium ion.[5][6][7]
-
Deprotonation of the Carbonyl Compound: The strong tert-butoxide base facilitates the deprotonation of the α-carbon of the carbonyl compound, which possesses acidic protons, to form a resonance-stabilized enolate. The choice of a strong, non-nucleophilic base generated in situ is critical to drive the equilibrium towards the enolate form, especially for less acidic carbonyl compounds.
-
Nucleophilic Attack (Mannich-type Reaction): The generated enolate then acts as a nucleophile, attacking the electrophilic carbon of the formamidinium ion.[5][6][7] This step is a classic Mannich-type reaction.
-
β-Elimination: The resulting adduct undergoes a β-elimination of dimethylamine, a neutral and volatile molecule, which drives the reaction to completion and yields the thermodynamically stable enaminone product.[5][6][7]
The in situ generation of the strong base is a key advantage of Bredereck's reagent, obviating the need for the addition of an external base and broadening the substrate scope to include less activated carbonyl compounds.
Diagram of the Reaction Mechanism:
Sources
experimental setup for reactions with bis(dimethylamino)methoxymethane
An In-Depth Technical Guide to Experimental Setups for Reactions with Bis(dimethylamino)methoxymethane
Authored by: A Senior Application Scientist
Abstract
This compound, commonly known as Bredereck's Reagent, is a potent and versatile C1 building block in modern organic synthesis.[1][2] Its utility stems from its high reactivity towards acidic C-H and N-H bonds, enabling a range of transformations including formylation, aminomethylenation, and the synthesis of complex heterocyclic scaffolds.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental design, setup, and execution of reactions involving this powerful reagent. We will explore the mechanistic rationale behind its reactivity and present detailed, validated protocols for its key applications, ensuring operational safety and experimental reproducibility.
Core Principles: Understanding the Reagent
Physicochemical Properties & Handling
This compound is a colorless to pale yellow, moisture-sensitive liquid.[4][5] Proper handling and storage are critical to maintaining its reactivity and ensuring safety.
| Property | Value | Source |
| CAS Number | 1186-70-5 | [6] |
| Molecular Formula | C₆H₁₆N₂O | [6] |
| Molar Mass | 132.20 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | 120-125 °C | [6] |
| Density | ~0.863 g/mL at 20 °C | [6] |
| Refractive Index | n20/D ~1.418 |
Storage and Handling:
-
Inert Atmosphere: The reagent is highly reactive with protic solvents and atmospheric moisture.[4] All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Storage: Store in a tightly sealed container at 2-8°C in a dry, well-ventilated area.[6]
-
Safety: The reagent is a flammable liquid and can cause skin and eye irritation.[5] Always handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Mechanism of Action: The Power of the Amidinium Ion
The reactivity of Bredereck's reagent is rooted in its thermal decomposition, which generates a highly electrophilic N,N,N',N'-tetramethylformamidinium ion and a strong base, methoxide. This in situ generation of two reactive species is the cornerstone of its utility.
Caption: General mechanism of formylation using Bredereck's reagent.
The generated base deprotonates the acidic substrate, creating a potent nucleophile that readily attacks the electrophilic amidinium ion. A subsequent elimination of dimethylamine yields the final enamine or formamidine product, which can be hydrolyzed to the corresponding aldehyde upon aqueous workup.[7]
Core Application: Formylation of Active Methylene Compounds
A primary application of Bredereck's reagent is the formylation of compounds containing a C-H bond alpha to a carbonyl or other electron-withdrawing group. The resulting enaminones are crucial intermediates for synthesizing more complex molecules, particularly heterocyclic rings.[1][8]
Detailed Protocol: Synthesis of 2-[(Dimethylamino)methylene]-1-indanone
This protocol details the formylation of 1-indanone, a common active methylene compound.
Materials:
-
1-Indanone
-
This compound (Bredereck's Reagent)
-
Anhydrous Toluene
-
2 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Oven-dried, two-neck round-bottom flask
-
Reflux condenser, magnetic stirrer, heating mantle, nitrogen/argon line
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble the oven-dried glassware (flask, condenser) and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
To the flask, add 1-indanone (e.g., 1.32 g, 10.0 mmol) and a magnetic stir bar.
-
Add anhydrous toluene (e.g., 20 mL) via syringe to dissolve the ketone.
-
-
Reagent Addition:
-
Using a syringe, add this compound (e.g., 2.0 g, 15.1 mmol, 1.5 eq.) dropwise to the stirred solution at room temperature. The choice of a slight excess of the reagent ensures complete consumption of the starting ketone.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) using a heating mantle.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC), typically eluting with a mixture of ethyl acetate and hexanes. The reaction is generally complete within 2-6 hours.[7] The disappearance of the 1-indanone spot and the appearance of a new, more polar spot indicates product formation.
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 2 M HCl (e.g., 30 mL) and stir vigorously for 30-60 minutes. This step hydrolyzes the intermediate enamine to the desired product.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (e.g., 3 x 25 mL).
-
Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.[7]
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final formylated product.
-
Caption: Step-by-step experimental workflow for formylation reactions.
Expanding the Scope: Further Synthetic Applications
The utility of Bredereck's reagent extends beyond simple formylation.
-
Heterocycle Synthesis: The enaminone products are ideal precursors for building heterocyclic rings like pyridines, pyrimidines, and pyrroles by reacting them with binucleophiles.[1][8]
-
Enamination: It is a mild and effective reagent for the enamination of active methyl and methylene groups.
-
α-Functionalization: The reagent facilitates α-methylation, α-methylenation, and α-amination of various carbonyl compounds.[3]
-
Condensation Reagent: It can act as a dehydrating agent in condensation reactions to form esters and amides, although this is a less common application.
Troubleshooting and Final Considerations
-
Low Yield: If the reaction is sluggish or yields are low, consider increasing the reaction temperature or using a more reactive variant like tert-butoxy bis(dimethylamino)methane.[9]
-
Side Reactions: The reagent can react with weakly acidic solvents like acetonitrile upon heating.[4] Ensure the use of non-reactive, aprotic solvents like toluene, hexane, or THF.
-
Quenching: Unreacted reagent can be safely quenched by the slow, careful addition of water or methanol, often with cooling as the reaction can be exothermic.[5]
By understanding the principles of reactivity and adhering to meticulous experimental technique, researchers can effectively leverage this compound as a powerful tool for molecular construction.
References
-
Bentham Science Publishers. Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis.[Link]
-
ResearchGate. tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent).[Link]
-
UCHEM. BREDERECK'S REAGENT.[Link]
-
OUCI. Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis.[Link]
-
DrugFuture. Bredereck's Reagent.[Link]
-
Wikipedia. Bis(dimethylamino)methane.[Link]
-
LookChem. METHOXY-BIS(DIMETHYLAMINO)METHANE.[Link]
-
CAS Common Chemistry. this compound.[Link]
-
ChemWhat. METHOXY-BIS(DIMETHYLAMINO)METHANE CAS#: 1186-70-5.[Link]
Sources
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- 2. Dimethylformamide Acetals and Bredereck’s Reagent as Building Blocks in Natural Products Total Synthesis [ouci.dntb.gov.ua]
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- 4. Bredereck's reagent - Enamine [enamine.net]
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- 6. chemwhat.com [chemwhat.com]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bredereck's Reagent Condensation Reactions
Welcome to the technical support center for Bredereck's reagent. This guide is designed for researchers, chemists, and drug development professionals who utilize tert-butoxybis(dimethylamino)methane in their synthetic workflows. As a highly effective C1 building block for formylation and aminomethylenation, Bredereck's reagent offers significant advantages, particularly for weakly acidic substrates. However, its high reactivity demands careful control of reaction parameters to achieve optimal yields and purity.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your condensation reactions. We will explore the causality behind common experimental challenges and offer robust, validated solutions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the reagent's properties, mechanism, and handling.
Q1: What is Bredereck's reagent and what are its primary applications?
Bredereck's reagent, or tert-butoxybis(dimethylamino)methane, is a powerful aminal ester.[1] It is primarily used as a formylating or aminomethylenating agent for compounds with active C-H or N-H bonds, such as ketones, esters, lactones, and various heterocyclic systems.[2][3] Its ability to generate a strong base in situ makes it particularly effective for reacting with weakly acidic methylene and methyl groups.[4][5]
Q2: What is the reaction mechanism for condensation with a C-H acidic compound?
The reaction proceeds through a distinct, multi-step mechanism that is key to its effectiveness:
-
In-situ Base and Electrophile Generation: The reagent first dissociates or is activated by a proton source, generating a strong base, tert-butoxide (t-BuO⁻), and a highly electrophilic tetramethylformamidinium ion.[4][6][7] This dual generation is a primary advantage over related reagents like DMF-DMA, which produce the weaker methoxide base.[8]
-
Substrate Deprotonation: The potent tert-butoxide base deprotonates the active methylene compound, creating a nucleophilic carbanion.[6]
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the formamidinium ion.[9]
-
Elimination & Hydrolysis: The resulting adduct eliminates a molecule of dimethylamine to form a stable enamine intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the final β-keto aldehyde or related formylated product.[7][9]
Caption: General mechanism of Bredereck's reagent condensation.
Q3: What are the critical safety and handling precautions for Bredereck's reagent?
Bredereck's reagent is a flammable liquid and is sensitive to moisture.[10][11] It can cause irritation to the skin, eyes, and respiratory tract.[10]
-
Handling: Always handle in a well-ventilated chemical fume hood using spark-proof tools.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[12] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and reaction with atmospheric moisture.[11]
-
Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents.[10] The reagent reacts with protic solvents (water, alcohols) and even weakly C-H acidic solvents like acetone upon heating.[2]
Troubleshooting Guide: Yield Optimization
This guide provides solutions to specific issues encountered during condensation reactions.
Q4: My reaction yield is very low or I've recovered only starting material. What are the likely causes and how can I fix it?
This is the most common issue and typically points to problems with reaction conditions or reagent/substrate quality.
Potential Cause 1: Insufficient Substrate Acidity
-
Explanation: The reaction rate is highly dependent on the pKa of the C-H bond being functionalized. While Bredereck's reagent is more potent than many alternatives, substrates with very high pKa values will react sluggishly. The in situ generated tert-butoxide is a stronger base than the methoxide generated by DMF-DMA, making Bredereck's reagent superior for less acidic substrates.[8]
-
Solution: Increase the reaction temperature. Reactions are commonly run at elevated temperatures (80-120 °C) or even under microwave irradiation to drive the reaction to completion.[7][10] A higher boiling, inert solvent like toluene or xylene can facilitate the necessary temperature range.
Potential Cause 2: Presence of Moisture
-
Explanation: Bredereck's reagent and the anionic intermediates are highly sensitive to moisture. Water will quench the tert-butoxide base and hydrolyze the reagent itself, halting the catalytic cycle and significantly reducing yield.[13]
-
Solution: Ensure all glassware is flame- or oven-dried immediately before use. Use anhydrous solvents, dispensed from a solvent purification system or a freshly opened sealed bottle. Run the reaction under a positive pressure of an inert gas like nitrogen or argon.
Potential Cause 3: Suboptimal Solvent Choice
-
Explanation: The solvent must be aprotic and inert to the reaction conditions.[2] Protic solvents are incompatible. Solvents must also fully solubilize the substrate for an efficient reaction. While nonpolar solvents like hexane or cyclohexane are inert, they may not be suitable for polar substrates.[6]
-
Solution: Toluene is an excellent starting point for many reactions. For more polar systems, anhydrous DMF can be used, sometimes in a mixture with a higher-boiling nonpolar solvent like mesitylene, which has been reported to improve yields to ~95% in some cases.[6]
Q5: My reaction produces multiple spots on TLC, and the final product is impure. How can I improve selectivity and minimize side products?
Side product formation often arises from the reagent's high reactivity or from subsequent reactions of the desired product.
Potential Cause 1: Double Addition or Reaction at Multiple Sites
-
Explanation: If your substrate contains more than one acidic proton (e.g., another active methylene group or an N-H bond), the reagent can react at multiple sites.[2][6] This is especially prevalent when using a large excess of the reagent.
-
Solution: Carefully control the stoichiometry. Begin with a smaller excess of Bredereck's reagent (e.g., 1.1 equivalents) and monitor the reaction progress by TLC or LC-MS.[7] If the reaction stalls, a small additional charge of the reagent can be added. Lowering the reaction temperature can sometimes improve selectivity for the more acidic site.
Potential Cause 2: Reagent Disproportionation
-
Explanation: Traces of alcohol in the reagent or reaction mixture can catalyze a disproportionation of Bredereck's reagent into tris(dimethylamino)methane and a DMF acetal.[6] While this equilibrium often does not significantly affect preparative scale reactions at high temperatures, it can lead to a more complex reaction mixture.[6]
-
Solution: Ensure your Bredereck's reagent is of high purity and has been stored properly. Using high-quality, alcohol-free alkoxides in the synthesis of the reagent is critical to its stability.[6] For sensitive applications, purifying the reagent by distillation before use may be necessary.
Potential Cause 3: Product Decomposition or Polymerization
-
Explanation: The enamine and final formylated products can be sensitive to prolonged heating or acidic conditions, leading to decomposition or polymerization.[14]
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. During workup, ensure any acidic washes are performed quickly and at low temperatures.
Sources
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of Bis(dimethylamino)methoxymethane
Welcome to the technical support center for bis(dimethylamino)methoxymethane, also known as Bredereck's reagent. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during its use. As a powerful formylating and aminomethylenating agent, understanding its reactivity profile is crucial for successful and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My formylation reaction is sluggish or has failed completely. What are the most common culprits?
A1: Failure in reactions involving this compound often traces back to two primary areas: reagent integrity and reaction conditions. The reagent is highly sensitive to moisture and protic solvents.
Core Causality: The reagent is an aminal ester, a functional group that is stable under basic and neutral conditions but highly susceptible to acid-catalyzed hydrolysis.[1] Even trace amounts of water or acidic impurities can rapidly degrade the reagent, rendering it inactive.
Troubleshooting Protocol:
-
Reagent Quality Check:
-
Ensure the reagent is a clear, colorless to slightly yellow liquid.[2][3] A significant color change or presence of precipitates may indicate degradation.
-
Always handle the reagent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Store at the recommended temperature (2-8°C) in a tightly sealed container.[4]
-
-
Solvent and Glassware Preparation:
-
Absolute Requirement: Use strictly anhydrous, aprotic solvents.[5] Recommended solvents include toluene, benzene, cyclohexane, or diethyl ether.[2]
-
Drying Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove adsorbed moisture.
-
Solvent Quality: Use freshly distilled or commercially available anhydrous solvents. Solvents from previously opened bottles may have absorbed atmospheric moisture.
-
-
Substrate Acidity:
Q2: I'm observing an unexpected byproduct that has incorporated a solvent molecule. How is this possible?
A2: This is a known side reaction when using solvents that are weakly C-H acidic. The in-situ generated base can deprotonate the solvent, which then competes with your intended substrate.
Mechanistic Insight: The reaction mechanism involves the generation of a strong base (methoxide in this case) and the highly electrophilic tetramethylformamidinium ion.[6] Solvents like acetonitrile or acetone, while aprotic, possess acidic α-protons that can be removed by the generated base, leading to their formylation.[2]
Table 1: Solvent Compatibility and Reactivity
| Solvent Class | Examples | Compatibility Issue | Recommended Action |
| Protic | Water, Alcohols, Primary/Secondary Amines | Rapid reagent decomposition. | AVOID. |
| Weakly C-H Acidic | Acetonitrile, Acetone, DMF | Can react, especially upon heating, leading to byproducts.[2][5] | Avoid if possible, especially at elevated temperatures. If necessary, use the lowest effective temperature. |
| Inert, Aprotic | Toluene, Hexane, Cyclohexane, Diethyl Ether, THF | High compatibility.[5] | RECOMMENDED. |
Q3: My substrate has multiple acidic sites, and I'm getting a mixture of products, including a cyclized byproduct. How can I improve selectivity?
A3: this compound can react with multiple acidic functional groups within the same molecule, which can sometimes lead to subsequent intramolecular reactions like ring closure.[2][5]
Controlling Selectivity - Key Parameters:
-
Stoichiometry: Carefully control the stoichiometry of the reagent. Using 1.0-1.1 equivalents is often sufficient for mono-formylation. Excess reagent will favor multiple additions.
-
Temperature Control: Start the reaction at a lower temperature (e.g., 0°C or room temperature) and slowly warm if necessary. The most acidic proton will typically react first at lower temperatures.
-
Order of Addition: Adding the reagent dropwise to the substrate solution can sometimes help control the local concentration and improve selectivity.
Workflow for Optimizing Selectivity
Caption: Troubleshooting workflow for selectivity issues.
Q4: My final product is an enamine, not the expected aldehyde/ketone. What went wrong?
A4: This indicates an incomplete workup. The direct product of the reaction with a C-H acidic compound is an enamine, which must be hydrolyzed to yield the final formylated product.[6][7]
Reaction Pathway Overview
Caption: General reaction pathway leading to the formylated product.
Troubleshooting Protocol for Incomplete Hydrolysis:
-
Quenching: After the reaction is complete (monitored by TLC/LCMS), quench the reaction mixture with an aqueous acid solution (e.g., 1M HCl, aqueous NH4Cl).
-
Stirring: Stir the two-phase mixture vigorously for a sufficient period (30 minutes to several hours) at room temperature to ensure complete hydrolysis of the enamine intermediate.
-
Monitoring: Monitor the hydrolysis by TLC or LCMS, watching for the disappearance of the enamine spot and the appearance of the aldehyde/ketone product spot.
-
Extraction: Proceed with standard aqueous workup and extraction only after hydrolysis is confirmed to be complete.
Q5: I've noticed the formation of other amide acetals or ester aminals in my reaction. What causes this?
A5: This side reaction, known as transamination or transacetalization, can occur if other nucleophiles, such as secondary amines or alcohols, are present in the reaction mixture. The methoxy and dimethylamino groups on the reagent are subject to substitution.[8]
Mechanism: The reactions are often reversible. For instance, a secondary amine in the reaction mixture can displace a dimethylamino group or the methoxy group of the reagent.[8]
Prevention Strategies:
-
Purity of Starting Materials: Ensure all starting materials and solvents are free from contaminating nucleophiles.
-
Inert Atmosphere: Running the reaction under a strictly inert atmosphere prevents side reactions with atmospheric components.
-
Temperature Control: These exchange reactions may become more prominent at higher temperatures.[8] Running the reaction at the lowest feasible temperature can minimize these byproducts.
References
-
METHOXY-BIS(DIMETHYLAMINO)METHANE - LookChem. [Link]
-
tert-Butoxybis(dimethylamino)methane - Wikipedia. [Link]
-
Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides - ChemRxiv. [Link]
-
UCHEM-BREDERECK'S REAGENT. [Link]
-
tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent) - ResearchGate. [Link]
-
Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species - PubMed. [Link]
-
Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. [Link]
-
Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Link]
-
Tert-Butoxy-bis (dimethyl amino)methane (Bredereck"s reagent) - Vadivarhe Speciality Chemicals [VSCL]. [Link]
-
Bis(dimethylamino)methane - Wikipedia. [Link]
-
Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media - MDPI. [Link]
-
Bredereck's Reagent. [Link]
-
Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling - Organic Syntheses. [Link]
Sources
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- 2. Bredereck's reagent - Enamine [enamine.net]
- 3. Vadivarhe Speciality Chemicals [VSCL] | Products | Speciality [Specialty] Chemicals [vscl.in]
- 4. 二(二甲基氨基)甲氧基甲烷 technical | Sigma-Aldrich [sigmaaldrich.cn]
- 5. myuchem.com [myuchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 8. Cas 1186-70-5,METHOXY-BIS(DIMETHYLAMINO)METHANE | lookchem [lookchem.com]
Technical Support Center: Preventing Decomposition of Bredereck's Reagent
Welcome to the technical support guide for Bredereck's Reagent, tert-butoxybis(dimethylamino)methane. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful and highly reactive formylating agent.[1] Due to its reactivity, Bredereck's reagent is susceptible to decomposition, which can impede reaction success. This guide provides in-depth, experience-based troubleshooting advice and preventative protocols to ensure optimal performance and stability in your experiments.
Part 1: Frequently Asked Questions (FAQs) about Reagent Stability
Q1: What is Bredereck's reagent and why is it so reactive?
Bredereck's reagent, chemically known as tert-butoxybis(dimethylamino)methane, is an aminal ester.[1][2] Its high reactivity stems from its ability to act as a precursor to the electrophilic tetramethylformamidinium ion upon the loss of a tert-butoxide anion.[2][3] This in situ generation of a strong base (tert-butoxide) and a potent electrophile makes it highly effective for the aminomethylenation of C-H and N-H acidic compounds, often succeeding where other reagents like DMF-DMA fail, especially with less acidic or sterically hindered substrates.[3][4]
Q2: What are the primary causes of decomposition?
The primary vulnerability of Bredereck's reagent is its sensitivity to protic sources, especially water. It readily hydrolyzes in the presence of moisture. Other factors that can induce decomposition include:
-
Protic Solvents: Alcohols will react with the reagent.
-
Acidic Conditions: Strong acids will rapidly protonate the reagent, initiating decomposition.[5]
-
CH-Acidic Solvents: Even weakly acidic solvents like acetone or acetonitrile can react upon heating.[1]
-
Improper Storage: Exposure to atmospheric moisture and elevated temperatures during storage will degrade the reagent over time.[6]
Q3: What are the signs of reagent decomposition?
Decomposition can be identified by several observations:
-
Visual Changes: The reagent should be a clear, colorless to light yellow liquid.[1][7] A significant darkening or the appearance of precipitates may indicate degradation.
-
Reaction Failure: A sluggish or incomplete reaction is a primary indicator that the reagent has lost its activity.
-
Byproduct Formation: The hydrolysis of Bredereck's reagent produces dimethylformamide (DMF), tert-butanol, and dimethylamine.[2] The presence of these in your crude reaction mixture (as identified by NMR, GC-MS, etc.) when not otherwise expected is a strong sign of decomposition.
Part 2: Troubleshooting Common Experimental Issues
Issue 1: My reaction is sluggish or fails to complete, suggesting low reagent activity.
-
Plausible Cause: The reagent has likely degraded due to improper storage or handling, leading to a lower concentration of the active species.
-
Troubleshooting & Prevention:
-
Verify Storage Conditions: Bredereck's reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and in a cool, dry place.[6] For long-term storage, refrigeration or freezing is recommended.[8]
-
Use Anhydrous Transfer Techniques: Always handle the reagent under an inert atmosphere. Use dry, oven-baked glassware and anhydrous syringes or cannulas for transfers. Avoid opening the bottle in the open air.
-
Perform a Quality Control Check: Before a critical reaction, you can test the reagent's activity on a small scale with a reliable, fast-reacting substrate (e.g., malononitrile) and monitor by TLC or crude NMR.
-
Issue 2: My NMR/GC-MS analysis shows significant amounts of DMF and tert-butanol, and my yield is low.
-
Plausible Cause: This is a classic sign of hydrolysis. Moisture was present in your reaction vessel, solvents, or was introduced during the reaction setup.
-
Troubleshooting & Prevention:
-
Rigorous Drying of Solvents: Ensure all solvents are strictly anhydrous. Use freshly distilled solvents or those purchased in sealed bottles (e.g., AcroSeal™ or Sure/Seal™). Inert, non-polar aprotic solvents like toluene, hexane, or diethyl ether are recommended.[1][9]
-
Drying of Substrates: Ensure your starting materials are free of water. If necessary, dry them in a vacuum oven or by azeotropic distillation with toluene.
-
Maintain Inert Atmosphere: The reaction should be run entirely under a positive pressure of an inert gas like Nitrogen or Argon from start to finish. This prevents atmospheric moisture from entering the system.
-
Issue 3: The reaction works, but the results are inconsistent between batches.
-
Plausible Cause: In addition to moisture, trace amounts of alcohol in the reagent itself can catalyze a disproportionation reaction, leading to an equilibrium mixture of the reagent, the corresponding DMF acetal, and tris(dimethylamino)methane.[9] While this may not always inhibit the reaction, it can affect kinetics and reproducibility.
-
Troubleshooting & Prevention:
-
Source High-Purity Reagent: Purchase from a reputable supplier and check the certificate of analysis.
-
Use Alcohol-Free Alkoxides in Synthesis: If preparing the reagent in-house, the purity is highly dependent on the quality of the metal alkoxide used. Ensure it is completely free of the parent alcohol.[9]
-
Standardize Reaction Setup: Ensure that every parameter—glassware preparation, solvent quality, inert atmosphere technique, and reagent handling—is identical for each run.
-
Part 3: Protocols and Best Practices
Protocol 3.1: Recommended Handling and Transfer of Bredereck's Reagent
-
Preparation: Dry all glassware (reaction flask, syringes, needles) in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction flask and equip it with a septum. Purge the flask with dry Nitrogen or Argon for several minutes.
-
Reagent Transfer: Puncture the septum of the Bredereck's reagent bottle with a dry needle connected to an inert gas line to ensure positive pressure. Use a second dry, clean syringe to withdraw the required volume of the reagent.
-
Addition: Immediately add the reagent to the reaction flask by injecting it through the flask's septum into the anhydrous solvent or substrate solution.
Protocol 3.2: General Reaction Setup for Enamine Formation
-
To an oven-dried, inert-gas-purged flask, add the active methylene substrate (1.0 eq).
-
Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of substrate).[3]
-
Using an anhydrous syringe, add Bredereck's reagent (typically 1.2 - 1.5 eq) to the flask.[3]
-
Heat the reaction mixture to the desired temperature (often between 80-150 °C) with vigorous stirring.[3]
-
Monitor the reaction's progress using an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the mixture to room temperature and remove the solvent and excess reagent under reduced pressure.[3]
Table 1: Key Parameter Summary
| Parameter | Recommendation | Rationale & Notes |
| Atmosphere | Dry Nitrogen or Argon | Prevents hydrolysis from atmospheric moisture. |
| Solvents | Toluene, Hexane, Diethyl Ether, Cyclohexane | Must be strictly anhydrous and aprotic.[1][9] Avoids reaction with the reagent. |
| Temperature | Typically 80-150 °C | Reaction specific, but heating is often required.[3] Excessive heat can cause decomposition.[5] |
| Glassware | Oven-dried (>120 °C) | Removes adsorbed water from glass surfaces. |
| Reagent Equivalents | 1.2 - 1.5 eq | A slight excess is typically used to drive the reaction to completion.[3] |
Part 4: Visual Guides
Diagram 1: Primary Decomposition Pathway
The following diagram illustrates the hydrolysis pathway, the most common cause of reagent failure.
Caption: Hydrolysis of Bredereck's reagent by water.
Diagram 2: Recommended Experimental Workflow
This flowchart outlines the critical steps for successfully setting up a reaction to minimize decomposition.
Sources
- 1. Bredereck's reagent - Enamine [enamine.net]
- 2. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 8. fishersci.com [fishersci.com]
- 9. myuchem.com [myuchem.com]
Navigating the Purification Maze: A Technical Guide for Products of Bredereck's Reagent Reactions
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myuchem.com [myuchem.com]
- 8. Further studies on the application of vinylogous amides and β-halovinylaldehydes to the regiospecific synthesis of unsymmetrical, polyfunctionalized 2,3,4- and 1,2,3,4- substituted pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. TLC stains [reachdevices.com]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. VanVeller Lab Resources [group.chem.iastate.edu]
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- 16. iscientific.org [iscientific.org]
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- 20. [PDF] Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Semantic Scholar [semanticscholar.org]
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- 22. Stains for Developing TLC Plates [faculty.washington.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Aminomethylenation Reactions
Welcome to the Technical Support Center for aminomethylenation reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize aminomethylenation—a powerful class of reactions for installing an aminomethyl group onto a nucleophilic substrate. While highly effective, these reactions, which include the well-known Mannich reaction, can be sensitive to substrates, reagents, and conditions, leading to challenges such as low conversion or complex product mixtures.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.
Part 1: Troubleshooting Guide: Diagnosing and Solving Low Conversion
This section addresses the most critical issue reported by users: low or no conversion of the starting material into the desired aminomethylated product. We will proceed through a logical diagnostic workflow.
Question 1: My reaction shows very low or no conversion of my starting material. Where do I begin troubleshooting?
Low conversion is a common but solvable problem. The root cause typically falls into one of three categories: reagent integrity, reaction conditions, or substrate reactivity. A systematic approach is crucial for efficient troubleshooting.
Initial Diagnostic Workflow
The first step is always to analyze a crude sample of your reaction mixture by a suitable method (TLC, LC-MS, or ¹H NMR) to confirm the problem.
Caption: Initial troubleshooting workflow for aminomethylenation reactions.
Question 2: How do I verify the quality of my aminomethylating reagent, especially pre-formed iminium salts like Eschenmoser's salt?
Reagent decomposition is a primary cause of reaction failure. Iminium salts, the key electrophiles in these reactions, can be highly sensitive to moisture and air.[1][2]
Causality: Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide) and related reagents are powerful aminomethylating agents precisely because they are potent electrophiles.[3][4] However, this reactivity also makes them susceptible to hydrolysis. Moisture in the air or in solvents can rapidly decompose the iminium ion back to a secondary amine and formaldehyde, rendering it inactive for the desired reaction.[1]
Troubleshooting Steps:
-
Visual Inspection: High-purity Eschenmoser's salt should be a colorless or white crystalline solid.[3][5] A yellow or brown discoloration is a strong indicator of decomposition and the presence of impurities that can interfere with the reaction.[1]
-
Handling Protocol: Always handle hygroscopic reagents like Eschenmoser's salt in an inert atmosphere (a glovebox or under a stream of argon/nitrogen).[1][5] Use oven-dried glassware and anhydrous solvents.
-
Purification: If decomposition is suspected, the salt can be purified. Sublimation is a highly effective method for removing non-volatile impurities.[1] A typical sublimation can be performed under high vacuum at 90-120 °C.[1]
-
Use Fresh Reagents: Whenever possible, use a freshly opened bottle from a reputable supplier or freshly prepared salt.[1]
Question 3: My reagents are pure, but the conversion is still low. How should I optimize the reaction conditions?
Aminomethylenation reactions are governed by the kinetics of three key steps: enol/enolate formation of the nucleophile, iminium ion formation (if generated in situ), and the nucleophilic attack. Each is highly dependent on conditions.
Causality & Optimization:
-
Solvent Choice: The solvent must solubilize your reactants but also facilitate the key mechanistic steps.
-
For reactions involving pre-formed salts like Eschenmoser's, polar aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are often excellent choices as they solubilize the salt without interfering.
-
When generating the iminium ion in situ from an amine and formaldehyde, protic solvents like ethanol or even water can be effective, but may be less suitable for moisture-sensitive substrates.[6]
-
-
Temperature: Reaction kinetics are directly tied to temperature.[7][8]
-
If a reaction is sluggish at room temperature, gently heating it (e.g., to 40-60 °C) can significantly increase the rate.[7][9]
-
However, excessive heat can promote side reactions, such as polymerization or elimination. If you observe a complex mixture at higher temperatures, consider running the reaction at a lower temperature (0 °C or even -78 °C) for a longer period.
-
-
Concentration: The concentration of reactants can influence reaction order and equilibrium position. If bimolecular side reactions (like self-condensation) are a concern, running the reaction under more dilute conditions may favor the desired intramolecular pathway.
| Parameter | Recommendation | Rationale |
| Solvent | Start with a polar aprotic solvent (e.g., DCM, MeCN) for pre-formed salts. | Good solubility for iminium salts, minimizes side reactions with the solvent. |
| Temperature | Start at room temperature; increase to 40-60 °C if slow, decrease to 0 °C if side products form. | Balances reaction rate against thermal decomposition and side reactions.[7] |
| Stoichiometry | Use a slight excess (1.1-1.5 eq) of the aminomethylating agent for simple substrates. | Drives the reaction to completion. For substrates prone to multiple additions, use a 1:1 ratio or slow addition.[7] |
Part 2: FAQs: Addressing Specific Experimental Challenges
This section provides answers to frequently asked questions regarding side reactions, selectivity, and alternative protocols.
Question 4: My starting material is consumed, but I see multiple products, including a major one with double the expected mass. What is happening?
This is a classic sign of bis-aminomethylenation . This occurs when the mono-aminomethylated product is itself nucleophilic and reacts with a second molecule of the iminium ion.
Mechanism & Solution:
This side reaction is especially common if the product has remaining acidic protons or if a primary amine was used, as the initial product is a secondary amine that can react again.[10][11]
Caption: Reaction pathway showing competing mono- vs. bis-aminomethylenation.
Control Strategies:
-
Adjust Stoichiometry: Reduce the equivalents of the aminomethylating agent to 1.0 or even slightly less (0.95 eq) relative to the nucleophile. This starves the reaction of the electrophile once the starting material is consumed.
-
Slow Addition: Add the aminomethylating agent slowly via syringe pump to the solution of the nucleophile. This keeps the instantaneous concentration of the iminium ion low, favoring reaction with the more abundant starting material over the product.
-
Lower Temperature: The second addition often has a higher activation energy.[7] Running the reaction at a lower temperature can kinetically favor the mono-adduct.[7]
Question 5: Should I use a pre-formed iminium salt or generate it in situ?
The choice depends on your substrate's stability, the desired reactivity, and convenience.
-
Pre-formed Salts (e.g., Eschenmoser's Salt):
-
Pros: Highly reactive, allowing for the aminomethylenation of less reactive nucleophiles like silyl enol ethers.[3][4] The reaction conditions are often milder and anhydrous.
-
Cons: Moisture-sensitive, requiring careful handling.[2] May be too reactive for sensitive substrates, leading to decomposition.
-
-
In Situ Generation (e.g., Formaldehyde + Secondary Amine):
-
Pros: Operationally simple and uses inexpensive, stable precursors.[12][13] The reactivity can be modulated by the choice of amine and acid catalyst. This is the basis of the classical Mannich reaction.[14][15]
-
Cons: Often requires acidic conditions and produces water as a byproduct, which can be incompatible with sensitive substrates. The equilibrium formation of the iminium ion may lead to lower overall reaction rates.[11]
-
Recommendation: For robust, ketone-like substrates, in situ generation is often sufficient and more economical. For delicate substrates, silyl enol ethers, or when anhydrous conditions are paramount, a pre-formed salt is the superior choice.
Question 6: My substrate is an unsymmetrical ketone. How can I control the regioselectivity of the aminomethylenation?
Controlling regioselectivity is a central challenge in ketone chemistry.[16] The reaction occurs via an enol or enolate intermediate, and the position of the C=C double bond in this intermediate dictates the site of attack.
Causality:
-
Thermodynamic Control: Under equilibrating conditions (higher temperatures, longer reaction times, protic solvents), the more substituted, thermodynamically stable enol/enolate will form preferentially, leading to aminomethylenation at the more hindered α-carbon.
-
Kinetic Control: Under non-equilibrating conditions (strong, bulky, non-nucleophilic base like LDA, low temperature, aprotic solvent), the proton is removed from the less sterically hindered α-carbon, forming the kinetic enolate. Subsequent reaction with an iminium salt will lead to aminomethylation at the less substituted position.
Protocol for Kinetic (Less Substituted) Aminomethylenation:
-
Glassware: Ensure all glassware is rigorously oven or flame-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Enolate Formation: Dissolve the unsymmetrical ketone in an anhydrous aprotic solvent (e.g., THF). Cool the solution to -78 °C (dry ice/acetone bath).
-
Base Addition: Slowly add 1.05 equivalents of a strong, non-nucleophilic base (e.g., LDA, KHMDS) and stir for 30-60 minutes at -78 °C to ensure complete formation of the kinetic enolate.
-
Iminium Addition: Add a solution of the aminomethylating agent (e.g., Eschenmoser's salt) in anhydrous solvent to the enolate solution at -78 °C.
-
Quench: After the reaction is complete (monitor by TLC), quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl.
This procedure ensures that the regiochemistry is locked in before the electrophile is introduced, providing high selectivity for the less substituted product.
Part 3: Reference Protocols
Protocol 1: General Procedure for Aminomethylenation using Eschenmoser's Salt
This protocol is suitable for a general ketone substrate.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the ketone (1.0 eq).
-
Dissolution: Dissolve the ketone in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: In a single portion, add Eschenmoser's salt (1.2 eq) to the stirred solution at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted reagent.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Mannich Reaction - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
ESCHENMOSER'S SALT 33797-51-2 wiki. (n.d.). Molbase. Retrieved January 12, 2026, from [Link]
-
Optimization of the appropriate solvent and temperature. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Eschenmoser's salt. (n.d.). chemeurope.com. Retrieved January 12, 2026, from [Link]
-
Mannich Reaction. (2021). Professor Dave Explains. Retrieved January 12, 2026, from [Link]
-
Eschenmoser's salt. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Reaction using in situ generation of the imine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mannich reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Mannich Reaction. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Evaluation and optimization of the derivatization reaction conditions... (2020). PubMed. Retrieved January 12, 2026, from [Link]
-
The Mannich Reaction. (2023). OChem AcadeME. Retrieved January 12, 2026, from [Link]
-
Regioselective alkylation of unsymmetrical ketones. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
In situ generation of radical initiators using amine-borane complexes... (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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- 2. youtube.com [youtube.com]
- 3. Eschenmoser's_salt [chemeurope.com]
- 4. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
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- 12. researchgate.net [researchgate.net]
- 13. In situ generation of radical initiators using amine-borane complexes for carbohalogenation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Mannich reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature for Bredereck's Reagent Stability
Welcome to the technical support center for Bredereck's Reagent, tert-Butoxybis(dimethylamino)methane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile and highly reactive compound in their synthetic endeavors. As a powerful formylating and aminomethylenating agent, its efficacy is intrinsically linked to its stability.[1][2] This resource provides in-depth, practical guidance in a question-and-answer format to address common challenges and ensure the optimal performance of Bredereck's Reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bredereck's Reagent and what are its primary stability concerns?
Bredereck's Reagent, chemically known as tert-Butoxybis(dimethylamino)methane, is a highly reactive aminal ester used for the formylation of active methylene and amine groups.[2] Its high reactivity also makes it susceptible to degradation under various conditions. The primary stability concerns are:
-
Thermal Decomposition: The reagent is sensitive to heat, which can cause it to decompose, leading to a loss of reactivity and the generation of gaseous byproducts.[1]
-
Hydrolysis: As an aminal ester, it is highly sensitive to moisture and protic solvents, which can hydrolyze the molecule and render it inactive.
-
Oxidation: Exposure to oxygen can lead to degradation.[1]
-
Incompatibility with Acids and Bases: Strong acids and bases will rapidly decompose the reagent.[1]
-
Disproportionation: Traces of alcohol can catalyze a disproportionation reaction, leading to the formation of DMF acetal and tris(dimethylamino)methane.[3]
Q2: What is the recommended storage temperature for Bredereck's Reagent?
For long-term stability, it is imperative to store Bredereck's Reagent in a freezer at -20°C . The container should be tightly sealed to prevent moisture ingress and stored under an inert atmosphere (e.g., nitrogen or argon).
Q3: How long can I keep Bredereck's Reagent at room temperature on the lab bench?
While some sources describe it as "bench-stable," this term should be interpreted with caution.[2] It is stable for short periods at room temperature, but prolonged exposure will lead to degradation.[1] For optimal results, it is recommended to:
-
Allow the reagent to warm to room temperature just before use.
-
Minimize the time the container is open to the atmosphere.
-
Return the reagent to the freezer promptly after dispensing.
Q4: My Bredereck's Reagent has turned yellow. Is it still usable?
Pure Bredereck's Reagent is a colorless to pale yellow liquid. A slight yellow tinge is common and does not necessarily indicate significant degradation. However, a pronounced yellow or brown color is a strong indicator of decomposition. In such cases, it is advisable to test the reagent's activity on a small scale before committing to a large-scale reaction.
Troubleshooting Guide
Problem 1: My reaction with Bredereck's Reagent is sluggish or incomplete.
This is a common issue and is often linked to the quality of the reagent.
Potential Causes and Solutions:
-
Reagent Degradation: The most likely cause is that the Bredereck's Reagent has degraded due to improper storage or handling.
-
Solution: Before use, especially if the reagent has been stored for a long time or has changed color, it is prudent to perform a quality check. A simple method is to run a small-scale control reaction with a known, reliable substrate. Alternatively, ¹H NMR spectroscopy can be used to assess the purity of the reagent.
-
-
Presence of Moisture: Trace amounts of water in the reaction solvent or on the glassware can hydrolyze the reagent.
-
Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina). Glassware should be oven-dried or flame-dried under an inert atmosphere immediately before use.
-
-
Inadequate Temperature: While the reagent is sensitive to heat during storage, many reactions require heating to proceed at a reasonable rate.
-
Solution: Consult the specific literature procedure for the recommended reaction temperature. Some reactions involving Bredereck's Reagent are run at elevated temperatures, even up to 190°C in a microwave reactor for short periods.[1]
-
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Quality Assessment of Bredereck's Reagent
This protocol provides a method to qualitatively assess the purity of Bredereck's Reagent.
Materials:
-
Bredereck's Reagent sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Under an inert atmosphere, carefully transfer a small amount (10-20 mg) of Bredereck's Reagent into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Cap the NMR tube and gently invert to mix.
-
Acquire a ¹H NMR spectrum.
Data Interpretation:
-
Expected Peaks: The spectrum of pure Bredereck's Reagent will show characteristic peaks for the tert-butoxy and dimethylamino protons.
-
Signs of Degradation: The presence of additional peaks may indicate impurities or degradation products. For example, the formation of tert-butanol (from hydrolysis) or DMF (from decomposition) can be identified by their characteristic chemical shifts.
| Compound | ¹H NMR Chemical Shift (CDCl₃, approx. ppm) |
| Bredereck's Reagent (tert-butyl) | ~1.2 |
| Bredereck's Reagent (dimethylamino) | ~2.3 |
| tert-Butanol | ~1.3 |
| Dimethylformamide (DMF) | ~2.9, 8.0 |
Understanding the Instability: Decomposition Pathways
A deeper understanding of how Bredereck's Reagent degrades can inform better handling and experimental design.
Thermal Decomposition
At elevated temperatures, Bredereck's Reagent can undergo thermal decomposition to generate a highly reactive N,N,N',N'-tetramethylformamidinium ion and a tert-butoxide anion.[3] This is, in fact, the basis for its reactivity in many synthetic applications. However, uncontrolled thermal decomposition leads to a loss of the active reagent and the formation of gaseous byproducts.
Hydrolysis
Bredereck's Reagent is highly susceptible to hydrolysis due to the presence of the aminal ester functionality. The reaction with water leads to the formation of tert-butanol and bis(dimethylamino)methane, which can further decompose.
Visualizing the Logic
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using Bredereck's Reagent.
Caption: Primary degradation pathways of Bredereck's Reagent.
References
-
UCHEM-BREDERECK'S REAGENT. Available at: [Link]
-
tert-Butoxy bis(dimethylamino)methane | C9H22N2O | CID 79885 - PubChem. Available at: [Link]
-
tert-Butoxybis(dimethylamino)methane - Wikipedia. Available at: [Link]
-
Stability Indicating Methods - YouTube. Available at: [Link]
-
Stability indicating study by using different analytical techniques - IJSDR. Available at: [Link]
-
tert-Butoxybis(dimethylamino)methane, tech. 90% - Fisher Scientific. Available at: [Link]
-
Tert-butoxy bis(dimethylamino)methane - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
-
Quantitative NMR Spectroscopy. Available at: [Link]
-
tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent) - ResearchGate. Available at: [Link]
-
Arrhenius plots obtained from experimental and calculated data - ResearchGate. Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
-
Predicting the Shelf Life of Energetic Materials via Kinetic Analysis of Decomposition Data Gathered by Using Thermal Analysis T. Available at: [Link]
-
arrhenius parameters for the thermal decomposition of fc(o)ooc(o)f - SciELO. Available at: [Link]
-
Degradation kinetics of butylmethoxydibenzoylmethane (avobenzone) in aqueous solution. Available at: [Link]
-
Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC - NIH. Available at: [Link]
-
Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - MDPI. Available at: [Link]
-
(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C - Organic Syntheses Procedure. Available at: [Link]
-
Analysis of Lambic Beer Volatiles during Aging Using Gas Chromatography–Mass Spectrometry (GCMS) and Gas Chromatography–Olfactometry (GCO) - MDPI. Available at: [Link]
-
Thermostabilized Shelf Life Study. Available at: [Link]
-
Degradation kinetics of methylnaltrexone bromide aqueous solution - ResearchGate. Available at: [Link]
-
Predicted Shelf-Life, Thermodynamic Study and Antioxidant Capacity of Breadsticks Fortified with Grape Pomace Powders - PMC - NIH. Available at: [Link]
-
GC-MS Analysis of Bioactive Compounds in Methanolic Extracts of Stem and Seed Samples of Distimake spp.. Available at: [Link]
-
ORGANIC CHEMISTRY LAB SCHEDULE. Available at: [Link]
Sources
Technical Support Center: Managing Stoichiometry in Formylation with Bredereck's Reagent
Welcome to the technical support center dedicated to mastering formylation reactions using Bredereck's reagent, tert-butoxybis(dimethylamino)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical aspect of stoichiometry. Precise control over molar ratios is paramount for achieving high yields, minimizing side products, and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of stoichiometry in formylation reactions with Bredereck's reagent?
A: Stoichiometry is the quantitative relationship between reactants and products in a chemical reaction. In the context of formylation with Bredereck's reagent, it dictates the efficiency of the reaction and the product profile. The reagent serves a dual purpose: it is the source of the electrophilic formylating species and it generates a strong base, tert-butoxide, in situ. Proper stoichiometry ensures that there is sufficient reagent to activate the substrate and complete the formylation, without a large excess that could lead to side reactions.
Q2: What are the common consequences of improper stoichiometry in these reactions?
A: Improper stoichiometry can lead to a host of issues, including:
-
Low or no product yield: Insufficient Bredereck's reagent will result in incomplete conversion of the starting material.[1]
-
Formation of side products: An excess of the reagent can lead to di-formylation or other undesired reactions.[1][2]
-
Difficult purification: Unreacted reagent and byproducts can complicate the isolation of the desired product.
-
Inconsistent results: Poor control over stoichiometry is a major source of variability in reaction outcomes.[3]
Q3: How does the reactivity of the substrate influence the required stoichiometry?
A: The acidity of the C-H or N-H bond being formylated is a key factor.[4] Highly acidic substrates, such as active methylene compounds, may require a smaller excess of Bredereck's reagent (e.g., 1.1-1.5 equivalents).[5][6] Less acidic substrates, like some electron-rich heterocycles, might need a larger excess (e.g., 1.2-2.0 equivalents) to drive the reaction to completion.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your formylation experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield, and I'm recovering most of my starting material. What are the likely causes and how can I fix this?
A: This is a frequent challenge that can often be traced back to several factors related to stoichiometry and reaction conditions.
Diagnostic Workflow:
-
Verify Reagent Equivalents: The most common culprit is an insufficient amount of Bredereck's reagent. For many active methylene compounds, a starting point of 1.1 to 1.5 equivalents is recommended.[5] For less reactive substrates, you may need to increase this to 2.0 equivalents or more.[5]
-
Assess Substrate Acidity: Bredereck's reagent is particularly effective for C-H and N-H acidic compounds.[4] If your substrate is not sufficiently acidic, deprotonation by the in situ generated tert-butoxide will be slow or incomplete, leading to low conversion.[5][6] In such cases, a stronger, non-nucleophilic base might be required as an additive, though this is less common with this reagent.
-
Check for Moisture: Bredereck's reagent is sensitive to moisture.[4] Water will consume the reagent and inhibit the reaction. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Reaction Temperature and Time: Formylation reactions with Bredereck's reagent often require heating.[5] If the temperature is too low or the reaction time is too short, the reaction may not go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Issue 2: Significant Formation of Di-formylated or Other Side Products
Q: I'm observing a significant amount of a di-formylated product, and purification is proving difficult. How can I improve the selectivity for mono-formylation?
A: The formation of multiple formylation products is a classic sign of excessive reagent or overly harsh reaction conditions.
Diagnostic Workflow:
-
Adjust Stoichiometry: This is the most critical parameter to control for selectivity.[2] Reduce the equivalents of Bredereck's reagent. A good starting point is a 1:1 molar ratio of the reagent to your substrate. You can then incrementally increase the amount if mono-formylation is incomplete.
-
Control Reagent Addition: Adding the Bredereck's reagent dropwise to a solution of the substrate can help to maintain a low instantaneous concentration of the reagent, which can favor mono-formylation.
-
Lower the Reaction Temperature: Higher temperatures can sometimes lead to over-reactivity and the formation of side products.[2] Try running the reaction at a lower temperature for a longer period.
-
Monitor Reaction Progress: Closely follow the reaction using an appropriate analytical technique (e.g., TLC, HPLC, GC-MS). Quench the reaction as soon as the desired mono-formylated product is maximized to prevent further reaction.[2]
Issue 3: Incomplete Reaction Despite Using Excess Reagent
Q: I've used a significant excess of Bredereck's reagent (e.g., >2.0 equivalents), but my starting material is still not fully consumed. What could be the issue?
A: When a large excess of the reagent doesn't lead to complete conversion, other factors are likely at play.
Diagnostic Workflow:
-
Reagent Quality: Verify the purity and activity of your Bredereck's reagent. It can degrade over time, especially if not stored properly under an inert atmosphere.
-
Solvent Choice: Bredereck's reagent is miscible with many nonpolar aprotic solvents like toluene or dioxane.[4] However, it can react with protic solvents or even weakly C-H acidic solvents like acetonitrile upon heating.[4] Ensure your solvent is inert under the reaction conditions.
-
Steric Hindrance: If the formylation site is sterically hindered, the reaction may be inherently slow. In such cases, prolonged reaction times and higher temperatures may be necessary.
-
Equilibrium Considerations: While not common, for some substrates, the formylation may be a reversible process. In such a scenario, removing a byproduct (e.g., dimethylamine) could help to drive the reaction to completion.
Stoichiometry Recommendations for Common Substrate Classes
| Substrate Class | Recommended Equivalents of Bredereck's Reagent | Typical Reaction Conditions | Reference(s) |
| Active Methylene Compounds (e.g., Ketones) | 1.1 - 1.5 | Toluene, Reflux, 2-6 h | [5] |
| Electron-Rich Heterocycles (e.g., Indoles) | 1.2 - 2.0 | Dioxane or Toluene, 80-120 °C, several hours | [5] |
| Primary and Secondary Amines (N-Formylation) | 1.1 | Anhydrous aprotic solvent, RT to gentle heating, 1-4 h | [5] |
Experimental Protocols
General Protocol for C-H Formylation of an Active Methylene Compound
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the active methylene compound (1.0 eq) in an anhydrous solvent such as toluene.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add Bredereck's reagent (1.1 - 1.5 eq) to the solution at room temperature.[5]
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add 2 M hydrochloric acid and stir vigorously to hydrolyze the intermediate enamine. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[5]
General Protocol for Quenching Excess Bredereck's Reagent
For reactions where a significant excess of Bredereck's reagent is used, a careful quenching procedure is necessary.
-
Cool the Reaction: After the reaction is complete, cool the reaction mixture in an ice bath.
-
Slow Addition of a Protic Solvent: While stirring, slowly and cautiously add a protic solvent like isopropanol or methanol to react with the excess Bredereck's reagent. This is an exothermic process, so slow addition is crucial.[7]
-
Aqueous Work-up: Once the initial vigorous reaction has subsided, slowly add water to the mixture to hydrolyze any remaining reagent and intermediates.
-
Extraction: Proceed with the standard aqueous work-up and extraction as described in the formylation protocol.
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of formylation using Bredereck's reagent.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
UCHEM. (n.d.). UCHEM-BREDERECK'S REAGENT. UCHEM. [Link]
-
Wikipedia. (2023, September 27). tert-Butoxybis(dimethylamino)methane. Wikipedia. [Link]
- Rosso, G. B. (2006). tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Synlett, 2006(05), 809-810.
-
Rosso, G. B. (2006). Spotlight 156: tert-Butoxy-bis(dimethylamino)methane [Bredereck's reagent, t-BuOCH(NMe2)2]. ResearchGate. [Link]
-
Reddit. (2022, October 1). Aryl formylation strategies ?. r/OrganicChemistry. [Link]
- Bracher, F. (2020). Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. Mini-Reviews in Organic Chemistry, 17(1), 47-66.
- Kim, J. Y., & Kim, J. N. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(6), 643-644.
- St. Laurent, D. R., & Pfeffer, J. R. (2018).
-
KGROUP. (2006, October 27). Quenching Reactive Substances. KGROUP. [Link]
- Shah, S. I. A., Kostiuk, L. W., & Kresta, S. M. (2012). The Effects of Mixing, Reaction Rates, and Stoichiometry on Yield for Mixing Sensitive Reactions—Part I: Model Development. International Journal of Chemical Engineering, 2012, 750162.
-
University of Rochester. (n.d.). How To Run A Reaction: The Quench. Department of Chemistry. [Link]
-
Reddit. (2024, April 9). Quenching guide. r/Chempros. [Link]
- St. Laurent, D. R., & Pfeffer, J. R. (2018).
-
ResearchGate. (n.d.). t -Butoxybis(dimethylamino)methane [Brederick's reagent]. ResearchGate. [Link]
-
ResearchGate. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent. ResearchGate. [Link]
Sources
Technical Support Center: Workup Procedures for Reactions Involving Bredereck's Reagent
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Bredereck's reagent, tert-Butoxybis(dimethylamino)methane. This document provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address specific challenges encountered during the experimental workup phase. Our goal is to ensure you can confidently and efficiently isolate your target compounds.
Section 1: Safety First - Handling Bredereck's Reagent
Safe laboratory practice is non-negotiable. Before starting any experiment, it is crucial to understand and mitigate the risks associated with the reagents in use.
Q1: What are the primary hazards associated with Bredereck's reagent?
A1: Bredereck's reagent (tert-Butoxybis(dimethylamino)methane) is a flammable liquid and vapor.[1][2][3][4] It is classified as a skin, eye, and respiratory irritant.[1][3][5] Furthermore, it is suspected of causing cancer and may damage fertility or the unborn child.[1] Exposure can cause damage to the liver and respiratory system through prolonged or repeated exposure.[1]
Q2: What personal protective equipment (PPE) and handling precautions are mandatory?
A2: Due to its hazardous nature, all work with Bredereck's reagent must be conducted inside a certified chemical fume hood.[4] Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
Always handle the reagent in a well-ventilated area, away from heat, sparks, and open flames.[2][3][4] Use spark-proof tools and explosion-proof equipment.[4] Keep the container tightly closed and, if possible, store it under an inert atmosphere in a freezer.[1][2]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the reagent's properties and reaction behavior, providing the foundational knowledge needed for successful experimentation.
Q1: What are the major byproducts of a reaction with Bredereck's reagent, and how do they influence the workup?
A1: The reaction of Bredereck's reagent with an active methylene or amine compound generates two primary byproducts: tert-butanol and dimethylamine .[6][7] The in situ generation of the basic tert-butoxide anion is a key feature of the reagent's reactivity.[7][8][9]
-
tert-Butanol: A water-soluble alcohol.
-
Dimethylamine: A volatile, water-soluble, and basic amine.
The workup procedure is specifically designed to remove these water-soluble and basic byproducts from the less polar organic product.
Q2: Why are anhydrous conditions so critical when using Bredereck's reagent?
A2: Bredereck's reagent is highly reactive towards protic solvents like water and alcohols.[10] The presence of moisture will lead to the rapid hydrolysis of the reagent, reducing its efficacy and generating unnecessary byproducts.[5][7] It is essential to use anhydrous solvents and properly dried glassware to ensure the reaction proceeds as intended.
Q3: The product of my reaction is an enaminone or a related enamine. Are there any stability concerns during the workup?
A3: Yes, this is a critical consideration. Enamines, the typical products of these reactions, can be susceptible to hydrolysis, especially under acidic conditions, which can revert them to the starting ketone or active methylene compound.[6] Therefore, the workup must be carefully controlled. A neutral or slightly basic aqueous workup is often preferred to maintain the integrity of the enamine product. If your product is particularly sensitive, avoiding aqueous workups altogether in favor of direct purification (e.g., filtration followed by chromatography) may be necessary.
Section 3: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common workup problems.
Q1: Problem - An unmanageable emulsion formed during the liquid-liquid extraction.
A1: Emulsions are a common issue, particularly when using solvents like THF that have partial water solubility.[11]
-
Immediate Action: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Preventative Strategy: If you are using a water-miscible solvent like THF or dioxane, it is best practice to remove it via rotary evaporation before beginning the aqueous workup.[11] After concentration, redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane for the extraction.[12]
Q2: Problem - After the workup and solvent removal, my yield is very low, or I can't find my product.
A2: This is a frustrating but solvable problem. There are three likely culprits:[13]
-
Aqueous Solubility: Your product may be more water-soluble than anticipated. Before discarding the aqueous layers from your extraction, it is wise to re-extract them with a fresh portion of organic solvent and analyze the extract by TLC.
-
Volatility: Your product might be volatile and could have been lost during solvent removal on the rotary evaporator. Check the solvent collected in the rotovap's receiving flask for your product.[13]
-
Hydrolysis: As mentioned in the FAQs, your enamine product may have decomposed during the workup. If you suspect this, test the stability of your product by taking a small sample of the crude reaction mixture and exposing it to the planned workup conditions (e.g., dilute acid). Monitor the sample by TLC to see if decomposition occurs.[13]
Q3: Problem - My crude NMR spectrum is messy, and it looks like my product has decomposed.
A3: If the crude NMR is uninterpretable, it often points to product instability during the workup.
-
Diagnosis: The most common cause is the hydrolysis of the enamine product back to its starting materials. This can be triggered by acidic washes or even prolonged contact with neutral water.
-
Solution: Rerun the reaction and modify the workup. Try a non-aqueous workup: concentrate the reaction mixture directly, then purify by flash column chromatography. If an aqueous wash is unavoidable, use a rapid wash with a buffered or slightly basic solution (e.g., saturated sodium bicarbonate) followed immediately by a brine wash and drying.
Troubleshooting Decision Workflow
The following diagram outlines a logical flow for diagnosing workup issues.
Caption: Troubleshooting Decision Tree for Bredereck's Reagent Workups.
Section 4: Standard Aqueous Workup Protocol
This protocol provides a reliable, step-by-step method for the workup and isolation of a typical product from a reaction involving Bredereck's reagent.
Experimental Protocol: General Workup
-
Quenching the Reaction:
-
Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction vessel to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing an equal volume of cold water or crushed ice.[5][14] This step begins the process of separating the organic product from water-soluble byproducts.
-
-
Liquid-Liquid Extraction:
-
Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel. The volume should be sufficient to dissolve your product, typically equal to the aqueous volume.
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.
-
Allow the layers to separate fully. Drain the organic layer. If your organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer. If it is less dense (e.g., ethyl acetate), it will be the top layer.
-
Repeat the extraction of the aqueous layer with two more portions of the organic solvent to ensure complete recovery of the product.[14] Combine all organic extracts.
-
-
Washing the Organic Phase: [15]
-
Water Wash: Wash the combined organic layers with deionized water to remove the bulk of the tert-butanol.
-
Acid Wash (Optional & Use with Caution): To remove the basic byproduct dimethylamine, wash with a dilute aqueous acid solution (e.g., 1% HCl). CAUTION: This step risks hydrolyzing acid-sensitive enamine products. Test stability on a small scale first.
-
Bicarbonate Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any residual acid and ensure the product is in its neutral form.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This removes the majority of the dissolved water from the organic layer and helps prevent emulsions.
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the agent no longer clumps together.[14][15]
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.[15]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12]
-
-
Purification:
-
The crude product can now be purified by standard laboratory techniques, most commonly flash column chromatography or recrystallization.
-
General Workup Workflow Diagram
Caption: Standard Aqueous Workup Workflow.
Section 5: Data Summary Table
This table provides a quick reference for the physical properties of the reagent, its byproducts, and common workup solvents.
| Compound | Formula | Mol. Wt. ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility | Notes |
| Bredereck's Reagent | C₉H₂₂N₂O | 174.29 | 155-157 | 0.86 | Reacts | Moisture and acid sensitive.[5][10] |
| tert-Butanol | C₄H₁₀O | 74.12 | 82-83 | 0.78 | Miscible | Primary reaction byproduct. |
| Dimethylamine | C₂H₇N | 45.08 | 7 | 0.68 (liquid) | Miscible | Basic and volatile byproduct. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | 0.90 | 8.3 g/100 mL | Common extraction solvent. |
| Dichloromethane | CH₂Cl₂ | 84.93 | 40 | 1.33 | 1.3 g/100 mL | Common extraction solvent. |
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butoxybis(dimethylamino)methane. Retrieved from [Link]
-
Wikipedia. (2023). tert-Butoxybis(dimethylamino)methane. Retrieved from [Link]
-
UCHEM. (n.d.). UCHEM-BREDERECK'S REAGENT. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]
- Pilli, R. A., & de Meijere, A. (2006). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Synlett, 2006(05), 809-810.
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Pilli, R. A., & de Meijere, A. (2006). tert-Butoxy-bis(dimethylamino)methane [Bredereck's reagent...]. ResearchGate. Retrieved from [Link]
-
Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from [Link]
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minimizing byproduct formation with Bredereck's reagent
Technical Support Center: Bredereck's Reagent
A Senior Application Scientist's Guide to Minimizing Byproduct Formation
Welcome to the technical support guide for Bredereck's Reagent, scientifically known as tert-Butoxybis(dimethylamino)methane. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful and versatile reagent. Here, we delve into the nuances of its reactivity, offering field-proven insights to help you navigate experimental challenges and minimize the formation of unwanted byproducts, thereby optimizing your synthetic outcomes.
Understanding Bredereck's Reagent: Core Reactivity
Bredereck's reagent is a highly reactive aminal ester widely employed for the formylation, aminomethylenation, and cyclization of compounds possessing active methylene (CH₂) or amine (NH₂) groups.[1][2] Its efficacy stems from its unique ability to generate a strong, non-nucleophilic base (tert-butoxide) and a key electrophilic intermediate, the tetramethylformamidinium ion, in situ.[3][4] This dual function allows for the deprotonation of even weakly acidic substrates, facilitating subsequent C-C or C-N bond formation.
The general mechanism proceeds via a well-established pathway:
-
Deprotonation: The reagent dissociates, releasing a tert-butoxide anion that deprotonates the active methylene compound.
-
Nucleophilic Attack: The resulting carbanion attacks the electrophilic tetramethylformamidinium ion.
-
Elimination: The intermediate adduct then undergoes a β-elimination of dimethylamine to yield the final stable enamine or enaminone product.[3][5]
This desired pathway is efficient under optimal conditions, but deviations can lead to a complex mixture of byproducts.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical when using Bredereck's reagent? A1: There are two primary reasons. First, Bredereck's reagent reacts with water, leading to its hydrolysis and inactivation. Second, and more subtly, trace amounts of alcohol (which can be formed if water reacts with the in situ generated tert-butoxide) catalyze the disproportionation of the reagent, leading to a mixture of formylating agents and complicating the reaction profile. [3] Q2: My reagent is a pale yellow liquid. Is it still good to use? A2: Bredereck's reagent is typically a colorless to light yellow liquid. [6][7]A pale yellow color is generally acceptable and does not necessarily indicate significant decomposition. However, if the reagent is dark yellow, brown, or contains solid precipitates, it has likely degraded and should be discarded.
Q3: What is the optimal temperature for my reaction? A3: This is highly substrate-dependent. Reactions with highly acidic methylene compounds can often proceed at room temperature or with gentle warming (50-60 °C). Less acidic substrates may require higher temperatures (80-125 °C) to achieve a reasonable reaction rate. [8]It is always best to start with conditions reported for a similar substrate in the literature and optimize from there. We recommend performing a small-scale trial reaction and monitoring by TLC or LC-MS to determine the optimal temperature that maximizes product formation while minimizing decomposition.
Q4: How should I properly store Bredereck's reagent? A4: The reagent should be stored in a tightly sealed container, under an inert atmosphere (N₂ or argon), and in a freezer to minimize thermal decomposition. [9]Before use, allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.
Q5: Can I use a rotary evaporator to remove the solvent after the reaction? A5: Yes, but with caution. The enamine/enaminone products are often high-boiling oils. If excess Bredereck's reagent is present, it can decompose upon heating under vacuum. It is often preferable to perform an aqueous workup first. Quenching the reaction mixture by pouring it onto ice water can help precipitate the product or prepare it for extraction. [6]This also helps remove water-soluble byproducts like dimethylamine.
Optimized Protocol: General Procedure for Reaction with an Active Methylene Compound
This protocol provides a generalized workflow designed to minimize byproduct formation.
1. Preparation (Critical Step):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a high vacuum.
-
Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Ensure the substrate is dry and free of acidic impurities. If it is a salt, neutralize and extract the free base.
-
Use freshly opened or distilled anhydrous solvent (e.g., toluene).
2. Reaction Setup:
-
To the reaction flask, add the dry active methylene compound (1.0 eq).
-
Add anhydrous solvent (to make a ~0.5 M solution).
-
Via syringe, add Bredereck's reagent (1.2 eq) dropwise at room temperature while stirring.
-
Note: For some substrates, inverse addition (adding the substrate to the reagent) may be beneficial.
3. Reaction Execution & Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of a single major product spot.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing crushed ice or cold water.
-
If a solid precipitates, collect it by filtration, wash with cold water, and dry under vacuum.
-
If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
-
Wikipedia. (2023). tert-Butoxybis(dimethylamino)methane. Retrieved from [Link]
-
DrugFuture. (n.d.). Bredereck's Reagent. Retrieved from [Link]
-
UCHEM. (n.d.). tert-Butoxy-bis(dimethylamino)methane CAS:5815-08-7(Bredereck's reagent). Retrieved from [Link]
- Rosso, G. B., & Pilli, R. A. (2006). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Synlett, 2006(5), 0809-0810.
-
ResearchGate. (2006). Spotlight 156: tert-Butoxy-bis(dimethylamino)methane [Bredereck's reagent, t-BuOCH(NMe2)2]. Retrieved from [Link]
-
Vadivarhe Speciality Chemicals. (n.d.). Tert-Butoxy-bis (dimethyl amino)methane (Bredereck"s reagent). Retrieved from [Link]
-
PubChem. (n.d.). tert-Butoxy bis(dimethylamino)methane. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Monitoring Bredereck's Reagent Reactions: A Comparative Analysis of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the precise control and monitoring of chemical reactions are paramount. Bredereck's reagent, tert-butoxybis(dimethylamino)methane, stands out as a potent and versatile C1 building block, primarily utilized for the formylation and aminomethylenation of compounds bearing acidic C-H and N-H bonds.[1][2] Its high reactivity, however, necessitates meticulous monitoring to ensure optimal reaction outcomes, maximize yield, and minimize impurity formation. This guide provides an in-depth, comparative analysis of the principal analytical methodologies for monitoring the progress of reactions involving Bredereck's reagent. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying principles and rationale, empowering you to make informed decisions for your specific synthetic challenges.
The Bredereck's Reaction: A Mechanistic Overview
Understanding the reaction mechanism is fundamental to selecting an appropriate monitoring strategy. The reaction of Bredereck's reagent with an active methylene compound, such as a ketone, proceeds through a well-defined pathway. The reagent initially dissociates to generate a tert-butoxide anion and a highly electrophilic dimethylformamidinium ion.[3][4] The strong tert-butoxide base deprotonates the active methylene compound, forming a carbanion. This is followed by a Mannich-type addition of the carbanion to the iminium ion. The final step involves the β-elimination of dimethylamine, yielding the thermodynamically stable enaminone product.[3][4]
Figure 1: Simplified reaction mechanism of Bredereck's reagent with an active methylene compound.
Comparative Analysis of Analytical Monitoring Techniques
The choice of an analytical technique for monitoring these reactions hinges on several factors, including the need for real-time data, quantitative accuracy, sensitivity, and the specific nature of the reactants and products. We will now compare four powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, in-situ Fourier Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is an inherently quantitative technique that provides rich structural information, making it a powerful tool for reaction monitoring.[5] By tracking the disappearance of reactant signals and the appearance of product signals over time, one can gain detailed insights into reaction kinetics and mechanism.
Principle of Monitoring: The progress of a Bredereck's reagent reaction can be monitored by observing the changes in the 1H NMR spectrum. Key transformations to monitor include the consumption of the active methylene protons of the starting material and the emergence of the characteristic vinyl proton and dimethylamino group protons of the enaminone product.[3][5]
Experimental Protocol: Monitoring the Reaction of Acetophenone with Bredereck's Reagent by 1H NMR
-
Sample Preparation: In a clean, dry NMR tube, dissolve a known amount of acetophenone (e.g., 0.1 mmol) in a suitable deuterated solvent (e.g., 0.5 mL of toluene-d8 or CDCl3). Ensure the solvent is anhydrous, as Bredereck's reagent is moisture-sensitive.[6]
-
Initial Spectrum: Acquire a 1H NMR spectrum of the starting material to establish the initial concentration and chemical shifts.
-
Reaction Initiation: Add a stoichiometric or slight excess of Bredereck's reagent (e.g., 0.12 mmol) to the NMR tube under an inert atmosphere (e.g., nitrogen or argon).
-
Time-Course Monitoring: Immediately begin acquiring a series of 1H NMR spectra at regular intervals. The frequency of acquisition will depend on the reaction rate. For a reaction at elevated temperature, spectra may be acquired every 5-15 minutes.[6]
-
Data Analysis: Process the spectra and integrate the signals corresponding to a non-reacting internal standard (if used), the methylene protons of acetophenone (around 2.6 ppm), and the vinyl proton of the enaminone product (typically around 5.7 ppm).[3][7][8] Plot the relative integral values against time to obtain kinetic profiles.
Expected Data and Interpretation:
| Compound | Key 1H NMR Signals (in CDCl3) | Expected Trend |
| Acetophenone (Reactant) | ~2.6 ppm (s, 3H, -CH3) | Decrease in integral value |
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (Product) | ~3.0 ppm (s, 6H, -N(CH3)2), ~5.7 ppm (d, 1H, vinyl-H), ~7.8 ppm (d, 1H, vinyl-H) | Increase in integral value |
Advantages:
-
Provides detailed structural information on reactants, intermediates, and products.
-
Inherently quantitative without the need for response factor calibration.[9]
-
Non-invasive, allowing for in-situ monitoring.
Limitations:
-
Relatively low sensitivity compared to MS-based methods.
-
Can be challenging for very fast or very slow reactions.
-
Requires deuterated solvents, which can be expensive.
Figure 2: Workflow for NMR monitoring of a Bredereck's reagent reaction.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Real-Time Functional Group Analysis
In-situ FTIR spectroscopy is a powerful technique for real-time monitoring of changes in functional groups during a chemical reaction.[10] By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, continuous data can be collected without the need for sampling.
Principle of Monitoring: The reaction can be followed by monitoring the disappearance of the carbonyl (C=O) stretching vibration of the ketone starting material and the appearance of the carbon-carbon double bond (C=C) and carbon-nitrogen (C-N) stretching vibrations of the enaminone product.[11]
Experimental Protocol: Monitoring with an in-situ FTIR Probe
-
Setup: Assemble the reaction vessel with an overhead stirrer, a condenser, and an in-situ FTIR-ATR probe.
-
Background Spectrum: Add the solvent and the starting ketone to the reactor and acquire a background spectrum.
-
Reaction Initiation: Add Bredereck's reagent to the reaction mixture and begin data acquisition.
-
Data Collection: Collect spectra at regular intervals throughout the reaction.
-
Data Analysis: Monitor the absorbance changes at the characteristic frequencies for the reactant and product. For example, the C=O stretch of acetophenone is around 1685 cm-1, while the C=C stretch of the enaminone product appears around 1600-1650 cm-1.[11]
Expected Data and Interpretation:
| Functional Group | Vibrational Frequency (cm-1) | Expected Trend |
| Ketone C=O Stretch | ~1685 | Decrease in absorbance |
| Enaminone C=C Stretch | ~1600-1650 | Increase in absorbance |
| Enaminone C-N Stretch | ~1100-1300 | Increase in absorbance |
Advantages:
-
Provides real-time, continuous data.
-
Non-invasive and allows for monitoring in concentrated solutions.
-
Can be used to study reaction kinetics and identify transient intermediates.[10]
Limitations:
-
Provides functional group information, not detailed structural data.
-
Signal overlap can be an issue in complex mixtures.
-
Quantitative analysis requires careful calibration.
High-Performance Liquid Chromatography (HPLC): The Versatile Separator
HPLC is a cornerstone of analytical chemistry in the pharmaceutical industry due to its versatility, robustness, and quantitative power.[12] It is well-suited for monitoring the consumption of starting materials and the formation of products in Bredereck's reagent reactions.
Principle of Monitoring: A small aliquot of the reaction mixture is periodically withdrawn, quenched, and injected into the HPLC system. The components are separated based on their polarity, and their concentrations are determined using a suitable detector, typically a UV-Vis detector.
Experimental Protocol: HPLC Monitoring with UV Detection
-
Method Development: Develop a reversed-phase HPLC method capable of separating the starting ketone, the enaminone product, and any significant impurities. A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.[13]
-
Reaction Sampling: At specified time points, withdraw a small, precise volume of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent mixture (e.g., mobile phase) to stop the reaction and prevent further transformation.
-
Analysis: Inject the quenched sample into the HPLC system.
-
Quantification: Determine the concentration of the reactant and product by comparing their peak areas to those of a calibration curve prepared from authentic standards.
Advantages:
-
High sensitivity and excellent quantitative accuracy.[13]
-
Applicable to a wide range of compounds, including those that are non-volatile or thermally labile.[7]
-
Well-established and robust technique.
Limitations:
-
Requires sampling, which can be challenging for very fast reactions or reactions under pressure.
-
Sample quenching is a critical step to ensure accurate results.
-
Method development can be time-consuming.[14]
Gas Chromatography-Mass Spectrometry (GC-MS): The Sensitive Identifier
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[15] It is particularly useful for identifying and quantifying volatile components in a reaction mixture.
Principle of Monitoring: Similar to HPLC, aliquots are taken from the reaction, but they are then analyzed by GC-MS. The components are separated based on their boiling points and polarity, and the mass spectrometer provides definitive identification and sensitive quantification.
Experimental Protocol: GC-MS Monitoring
-
Method Development: Develop a GC method that can separate the starting material, product, and any volatile byproducts. A standard non-polar column (e.g., DB-5ms) is often suitable.[15] The temperature program should be optimized to achieve good separation.
-
Reaction Sampling and Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Dilute the aliquot in a suitable solvent (e.g., dichloromethane) and add an internal standard for accurate quantification.[15]
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify the components based on their retention times and mass spectra. Quantify the components by comparing their peak areas to that of the internal standard.
Advantages:
-
Excellent sensitivity and selectivity.[15]
-
Provides structural information from the mass spectra, aiding in the identification of unknown byproducts.
-
Well-suited for volatile and semi-volatile compounds.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds. The enaminone products of Bredereck's reactions are often sufficiently volatile.
-
Derivatization may be necessary for some compounds to improve their volatility and thermal stability.
-
The high temperature of the GC inlet can potentially cause degradation of sensitive compounds.[16]
At-a-Glance Comparison of Analytical Methods
| Feature | NMR Spectroscopy | In-situ FTIR Spectroscopy | HPLC-UV | GC-MS |
| Principle | Nuclear magnetic resonance | Infrared absorption | Liquid chromatography | Gas chromatography with mass detection |
| Mode | In-situ or ex-situ | In-situ | Ex-situ (sampling required) | Ex-situ (sampling required) |
| Data Type | Structural, quantitative | Functional group, semi-quantitative | Quantitative, qualitative (retention time) | Quantitative, structural (mass spectrum) |
| Sensitivity | Moderate | Moderate | High | Very High |
| Time Resolution | Seconds to minutes | Milliseconds to seconds | Minutes (per sample) | Minutes (per sample) |
| Typical LOD/LOQ | ~µg/mL - mg/mL | Concentration dependent | ~ng/mL - µg/mL[13][17] | ~pg/mL - ng/mL[15] |
| Key Advantage | Rich structural information | Real-time, continuous monitoring | Versatility and robustness | High sensitivity and identification power |
| Key Limitation | Lower sensitivity | Limited structural information | Requires sampling and quenching | Limited to volatile/thermally stable compounds |
Conclusion: Selecting the Right Tool for the Job
The optimal analytical method for monitoring Bredereck's reagent reactions is contingent upon the specific goals of the study.
-
For mechanistic studies and structural elucidation of intermediates and products, NMR spectroscopy is unparalleled in the richness of the information it provides.
-
For real-time kinetic analysis and process understanding , particularly for identifying the onset, endpoint, and any transient species, in-situ FTIR spectroscopy is the tool of choice.
-
For routine quantitative analysis, purity assessment, and quality control in a development setting, HPLC-UV offers a robust, reliable, and versatile solution.
-
When high sensitivity is required for trace impurity analysis or for definitive identification of unknown byproducts , GC-MS is the most powerful technique.
In many research and development scenarios, a multi-faceted approach is most effective. For instance, in-situ FTIR can be used for initial reaction profiling and optimization, followed by HPLC for accurate quantification of yield and purity. NMR can then be employed to confirm the structure of the final product and any isolated impurities. By understanding the strengths and limitations of each of these analytical techniques, researchers can design robust experimental plans to effectively monitor and optimize reactions involving the powerful and versatile Bredereck's reagent.
References
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LC/MS determination of the enaminones E139, DM5 and DM27 in rat serum - PubMed. (URL: [Link])
-
LOD and LOQ of LC-MS/MS analysis. | Download Table - ResearchGate. (URL: [Link])
-
HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed. (URL: [Link])
-
On-line NMR reaction monitoring - Magritek. (URL: [Link])
-
Background defining during the imine formation reaction in FT-IR liquid cell - ResearchGate. (URL: [Link])
-
Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ) - Juniper Publishers. (URL: [Link])
-
bmse000286 Acetophenone at BMRB. (URL: [Link])
-
Supporting Information Electro-conversion of cumene into acetophenone using boron-doped diamond electrodes Characterization data - Beilstein Journals. (URL: [Link])
-
HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs - ResearchGate. (URL: [Link])
-
Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - NIH. (URL: [Link])
-
UCHEM-BREDERECK'S REAGENT. (URL: [Link])
-
I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. (URL: [Link])
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Enhancing Data Quality in HPLC Analysis: Troubleshooting Common Challenges. (URL: [Link])
-
Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat - SciELO. (URL: [Link])
-
On-line NMR reaction monitoring - Magritek. (URL: [Link])
-
Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - NIH. (URL: [Link])
-
Kinetic analysis of second order reactions using UV-VIS spectroscopy - PubMed. (URL: [Link])
-
tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent) - ResearchGate. (URL: [Link])
-
Challenges in HPLC Technology and Potential Solutions - G-M-I, Inc.. (URL: [Link])
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Enamines - Master Organic Chemistry. (URL: [Link])
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KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. (URL: [Link])
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Biopharmaceutical Analysis by HPLC: Practices and Challenges - PubMed. (URL: [Link])
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Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy - ResearchGate. (URL: [Link])
-
Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat - ResearchGate. (URL: [Link])
-
GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed. (URL: [Link])
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (URL: [Link])
-
Solving Key Challenges in (Bio)pharmaceutical Analyses | LCGC International. (URL: [Link])
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Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (URL: [Link])
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Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. (URL: [Link])
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Enamine - Wikipedia. (URL: [Link])
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PAPER –III MODERN ORGANIC SYNTHESIS. (URL: [Link])
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GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - Scirp.org.. (URL: [Link])
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A Comparative Guide to the NMR Analysis of Bis(dimethylamino)methoxymethane Reaction Products
For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical reactions is paramount. Bis(dimethylamino)methoxymethane, often referred to as Bredereck's reagent, is a powerful and versatile reagent in organic synthesis.[1][2][3] Its reactions, particularly with active methylene compounds, yield a diverse array of products, making robust analytical techniques essential for reaction monitoring and product characterization.[1][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical method, providing unparalleled insight into molecular structures.[5][6] This guide offers an in-depth comparison of NMR analysis techniques for the reaction products of this compound, grounded in experimental data and field-proven insights.
The Role of this compound in Synthesis
This compound is a highly reactive aminal ester used for the formylation and aminomethylenation of acidic C-H and N-H bonds.[1][3] Its utility stems from its ability to generate a strong base, methoxide, and an electrophilic iminium ion in situ. This dual reactivity allows it to readily react with a wide range of substrates, including ketones, esters, and other active methylene compounds, to form enaminones and other valuable intermediates for heterocyclic synthesis.[1][4]
A close analog, tert-butoxybis(dimethylamino)methane, also known as Bredereck's reagent, exhibits similar reactivity.[2][7] The choice between these reagents often depends on the specific substrate and desired reaction conditions, with the tert-butoxy variant sometimes offering advantages due to the formation of the bulkier and more basic tert-butoxide.[1]
Core Principles of NMR Analysis for Reaction Monitoring
NMR spectroscopy is a non-invasive technique that provides detailed structural and quantitative information about a chemical reaction.[6][8][9] By monitoring the changes in the NMR spectrum over time, one can track the consumption of reactants, the formation of intermediates, and the appearance of products.[6][10] This allows for the determination of reaction kinetics and the identification of transient species, offering a comprehensive understanding of the reaction mechanism.[10]
Key parameters observed in ¹H and ¹³C NMR spectra, such as chemical shifts, coupling constants, and signal integrations, are instrumental in elucidating the structures of reaction products.
Comparative Analysis of Reaction Products: A Case Study Approach
To illustrate the power of NMR in analyzing reactions of this compound, we will consider its reaction with a generic active methylene compound, acetylacetone. This reaction is a classic example of enaminone formation.
Experimental Workflow: Reaction Monitoring by NMR
The following workflow outlines a general procedure for monitoring the reaction of this compound with an active methylene compound using NMR spectroscopy.
Caption: Workflow for in-situ NMR reaction monitoring.
Detailed Protocol:
-
Sample Preparation: Dissolve the active methylene compound (e.g., acetylacetone) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to serve as a baseline (t=0).
-
Reaction Initiation: Inject a stoichiometric amount of this compound into the NMR tube.
-
Time-Resolved Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Data Processing and Analysis: Process the acquired spectra to correct for phase and baseline distortions. Integrate the signals corresponding to the reactants and products to determine their relative concentrations over time.
Interpreting the NMR Spectra: Reactants vs. Products
A comparative analysis of the ¹H and ¹³C NMR spectra of the starting materials and the final enaminone product reveals characteristic chemical shift changes that are indicative of the transformation.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | N(CH₃)₂ | ~2.2-2.4 (s, 12H) | ~38-40 |
| OCH₃ | ~3.2-3.4 (s, 3H) | ~55-57 | |
| CH | ~4.0-4.2 (s, 1H) | ~95-97 | |
| Acetylacetone (keto-enol tautomers) | CH₃ (keto) | ~2.1 (s) | ~30 |
| CH₂ (keto) | ~3.6 (s) | ~58 | |
| CH₃ (enol) | ~2.0 (s) | ~24 | |
| CH (enol) | ~5.5 (s) | ~100 | |
| OH (enol) | ~15.5 (br s) | - | |
| Product: 4-(Dimethylamino)pent-3-en-2-one | N(CH₃)₂ | ~2.9 (s, 6H) | ~40 |
| =C-CH₃ | ~2.1 (s, 3H) | ~20 | |
| C(=O)CH₃ | ~2.3 (s, 3H) | ~31 | |
| =CH | ~5.1 (s, 1H) | ~96 | |
| N-H (if secondary amine used) | ~4.5-9.7 (br s)[11] | - |
Causality Behind Spectral Changes:
-
Disappearance of Reactant Signals: The singlets corresponding to the methoxy (OCH₃) and methine (CH) protons of this compound will decrease in intensity and eventually disappear upon reaction completion.
-
Shift of Dimethylamine Protons: The N(CH₃)₂ signal shifts downfield in the enaminone product compared to the starting reagent, indicative of the change in the electronic environment around the nitrogen atom.
-
Formation of the Enaminone Backbone: The appearance of a new singlet in the vinylic region (~5.1 ppm) is a clear indicator of the formation of the C=CH bond in the enaminone product.
-
Tautomerism: NMR data confirms that enaminones predominantly exist in the amino tautomer form.[11]
Alternative Reagents and Their NMR Signatures
While this compound is highly effective, other reagents can be employed for similar transformations. A comparison with the use of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is instructive.
| Reagent | Key ¹H NMR Signals (Reactant) | Key ¹H NMR Signals (Byproduct) |
| This compound | ~2.3 (N(CH₃)₂), ~3.3 (OCH₃), ~4.1 (CH) | Methanol (~3.49 ppm), Dimethylamine (~2.4 ppm)[12][13] |
| DMF-DMA | ~2.8 (N(CH₃)₂), ~3.2 (OCH₃) | Methanol (~3.49 ppm) |
The choice of reagent can influence the byproducts formed, which are readily identifiable by their characteristic NMR signals. This information is crucial for reaction workup and purification strategies.
Logical Framework for NMR-Based Reaction Analysis
The following diagram illustrates the logical flow for analyzing the reaction products of this compound using NMR spectroscopy.
Caption: Logical flow for NMR-based reaction analysis.
Conclusion
NMR spectroscopy is an indispensable tool for the analysis of reactions involving this compound.[14] Its ability to provide detailed structural and quantitative information in a non-invasive manner allows for comprehensive reaction monitoring and product characterization.[6][9] By carefully analyzing the changes in ¹H and ¹³C NMR spectra, researchers can gain deep insights into reaction mechanisms, identify all species present in the reaction mixture, and optimize reaction conditions to achieve desired outcomes. This guide provides a foundational framework for leveraging the power of NMR in the study of this important class of chemical transformations.
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The Formylation Toolkit: A Comparative Guide to Bredereck's Reagent and Its Alternatives for the Synthetic Chemist
In the intricate world of organic synthesis, the introduction of a formyl group (–CHO) is a foundational transformation, unlocking pathways to a vast array of complex molecules, from life-saving pharmaceuticals to advanced materials. The choice of formylating agent is a critical decision that dictates the efficiency, selectivity, and substrate scope of this transformation. This guide provides an in-depth, objective comparison of Bredereck's reagent against other prominent formylating agents, offering a data-driven perspective for researchers, scientists, and drug development professionals to inform their synthetic strategies.
The Unique Power of Bredereck's Reagent: Reactivity by Design
Bredereck's reagent, chemically known as tert-butoxybis(dimethylamino)methane, is a powerful aminomethylenating agent widely employed for the formylation of C-H and N-H acidic compounds.[1][2] Its heightened reactivity compared to other reagents stems from its unique mechanism of action. Upon heating, it dissociates to generate a potent combination: a strong base, the tert-butoxide anion, and a highly electrophilic tetramethylformamidinium ion.[3][4]
The in situ generation of tert-butoxide is the key to Bredereck's reagent's efficacy, particularly with weakly acidic substrates. This strong base readily deprotonates active methylene and methyl groups that are often unreactive towards other formylating agents.[4][5] The resulting nucleophile then attacks the electrophilic formamidinium ion, leading to the formylated product after subsequent elimination and hydrolysis.
At a Glance: Comparative Overview of Formylating Agents
| Reagent/Reaction | Active Species | Typical Substrates | Key Advantages | Limitations |
| Bredereck's Reagent | Tetramethylformamidinium ion & tert-butoxide | Ketones, esters, lactams, indoles, amines (C-H & N-H formylation) | High reactivity, effective for weakly acidic substrates.[4][5] | Can be too reactive for sensitive substrates, requires anhydrous conditions. |
| Vilsmeier-Haack Reagent | Vilsmeier reagent (chloroiminium salt) | Electron-rich aromatics (phenols, anilines), indoles, alkenes.[6][7][8] | Mild conditions, broad applicability for electron-rich systems.[9] | Limited to electron-rich substrates, uses POCl₃ which can be harsh.[10] |
| DMF-DMA | Electrophilic dimethylaminomethylene species | Active methylene compounds, amines, heterocycles.[1][11] | Milder than Bredereck's reagent, commercially available.[3] | Less reactive than Bredereck's reagent, may fail with weakly acidic substrates.[3][5] |
| Gattermann-Koch Reaction | Formyl cation equivalent | Benzene, alkylbenzenes.[12][13][14] | Direct formylation of simple aromatics. | Requires high pressure of CO and HCl, toxic reagents, not for phenols/anilines.[12][15] |
| Acetic Formic Anhydride | Acetic formic anhydride | Primary and secondary amines (N-formylation).[16][17][18] | High yields, very fast reactions at low temperatures.[16] | Primarily for N-formylation, reagent is moisture-sensitive.[18] |
The Mechanism in Focus: Bredereck's Reagent vs. DMF-DMA
The fundamental difference in reactivity between Bredereck's reagent and N,N-dimethylformamide dimethyl acetal (DMF-DMA) lies in the basicity of the generated alkoxide.
Caption: Comparative mechanism of Bredereck's reagent and DMF-DMA.
As illustrated, the generation of the strongly basic tert-butoxide by Bredereck's reagent facilitates the deprotonation of less acidic C-H bonds, expanding its synthetic utility.[4] A clear example is the aminomethylenation of glutarimide, where DMF-DMA fails to yield the desired product, while Bredereck's reagent provides an excellent yield.[3]
Performance Showdown: A Data-Driven Comparison
The choice of formylating agent is ultimately guided by experimental outcomes. Below is a comparative analysis based on reported yields for the formylation of representative substrates.
C-H Formylation of Ketones (e.g., Acetophenone)
| Reagent | Conditions | Yield | Reference |
| Bredereck's Reagent | Toluene, reflux | High | [1] |
| DMF-DMA | Toluene, reflux | Good to High | [1] |
For simple active methylene compounds like acetophenone, both Bredereck's reagent and DMF-DMA are effective, often used neat or in a high-boiling solvent like toluene or xylene.[1] The choice may come down to cost and availability, with DMF-DMA being a more common reagent.
C-H Formylation of Indoles (at C3-position)
| Reagent/Reaction | Conditions | Yield | Reference |
| Bredereck's Reagent | Dioxane or DMF, heat | High | [19] |
| Vilsmeier-Haack | DMF/POCl₃, 0 °C to RT | 96% | [20] |
The Vilsmeier-Haack reaction is a classic and highly efficient method for the 3-formylation of indoles, providing excellent yields under mild conditions.[20][21] Bredereck's reagent is also a viable, potent alternative.[19]
N-Formylation of Amines (e.g., Aniline)
| Reagent | Conditions | Yield | Reference |
| Bredereck's Reagent | Anhydrous aprotic solvent, RT | High | [19] |
| Acetic Formic Anhydride | In situ generation, -20 °C, <15 min | 97-100% | [16][17] |
| Formic Acid | Toluene, reflux with Dean-Stark | 98% | [22] |
For the N-formylation of amines, acetic formic anhydride stands out for its rapid reaction times and near-quantitative yields even at low temperatures.[16][17] Formic acid itself can also be a very effective and economical choice, especially when water is removed azeotropically.[22] Bredereck's reagent is also effective for this transformation.[19]
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, detailed experimental protocols are indispensable.
Protocol 1: C-H Formylation of Acetophenone with Bredereck's Reagent
Caption: Workflow for formylation of acetophenone with Bredereck's reagent.
Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve acetophenone (1.0 eq.) in anhydrous toluene.
-
Add Bredereck's reagent (1.2 eq.) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography.
-
Upon completion, cool the mixture to room temperature and carefully quench with 2 M aqueous HCl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the corresponding enaminone.
Protocol 2: Vilsmeier-Haack Formylation of Indole
Caption: Workflow for Vilsmeier-Haack formylation of indole.
Methodology:
-
In a flame-dried flask, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.1 eq.) dropwise while maintaining the temperature at 0 °C to form the Vilsmeier reagent.[20]
-
Add a solution of indole (1.0 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield indole-3-carboxaldehyde.
Protocol 3: N-Formylation of Aniline with Acetic Formic Anhydride
Caption: Workflow for N-formylation of aniline with acetic formic anhydride.
Methodology:
-
In a flame-dried flask, cool formic acid (excess) to -20 °C.
-
Slowly add acetic anhydride (1.5 eq.) to the formic acid to generate acetic formic anhydride in situ.[17]
-
In a separate flask, dissolve aniline (1.0 eq.) in anhydrous THF and cool to -20 °C.
-
Slowly add the freshly prepared acetic formic anhydride solution to the stirred aniline solution.
-
The reaction is typically complete within 15 minutes, as monitored by TLC.[16]
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N-phenylformamide, which is often pure enough for subsequent steps without further purification.
Conclusion: Selecting the Optimal Reagent
The choice of a formylating agent is a nuanced decision that hinges on the specific substrate and the desired outcome. Bredereck's reagent emerges as a superior choice for challenging substrates with low C-H acidity, where other reagents may falter.[3][4][5] Its high reactivity, driven by the in situ formation of a strong base, makes it an invaluable tool in the synthetic chemist's arsenal.
For the formylation of electron-rich aromatics, the Vilsmeier-Haack reaction remains a robust and high-yielding method.[6] When it comes to the N-formylation of amines, the speed and efficiency of acetic formic anhydride are unparalleled.[16] DMF-DMA presents a milder, though less potent, alternative to Bredereck's reagent for a range of standard transformations.[1][3]
Ultimately, a thorough understanding of the mechanisms, substrate scope, and practical considerations of each of these reagents, as outlined in this guide, will empower researchers to make informed decisions, optimizing their synthetic routes and accelerating the pace of discovery.
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Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. [Link]
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SciSpace. (2025, August 9). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]
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ResearchGate. (2025, August 6). (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. [Link]
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Synlett. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. [Link]
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Journal of Heterocyclic Chemistry. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. [Link]
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Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. [Link]
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ResearchGate. (2025, August 10). ChemInform Abstract: DMF Dimethyl Acetal as Carbon Source for α-Methylation of Ketones: A Hydrogenation-Hydrogenolysis Strategy of Enaminones. [Link]
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RSC Advances. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
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Theoretical Chemistry Accounts. (2016, December 1). N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) reactions with NO 3 , OH and Cl: A theoretical study of the kinetics and mechanisms. [Link]
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ResearchGate. (n.d.). Some reactions of DMF‐DMA reagent with methylene groups. [Link]
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Sciencemadness.org. (n.d.). Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. [Link]
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Publications of the IAS Fellows. (2017, January 20). L-proline-catalyzed activation of methyl ketones or active methylene compounds and DMF-DMA for syntheses of (2E)-3-dimethylamino-2-propen-1-ones. [Link]
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A Comparative Guide to the Spectroscopic Identification of Bredereck's Reagent Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the ability to form new carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. Bredereck's reagent, chemically known as tert-butoxybis(dimethylamino)methane, has long been a valuable tool for formylation and aminomethylenation of CH-acidic compounds.[1][2] Its utility stems from its unique reactivity, which proceeds through short-lived, highly reactive intermediates. The elucidation of these transient species is crucial for understanding reaction mechanisms, optimizing conditions, and expanding the synthetic utility of this powerful reagent.
This guide provides a comprehensive comparison of the primary spectroscopic techniques used to identify and characterize the intermediates generated from Bredereck's reagent. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and experimental data to guide your research.
The Heart of the Reaction: Unmasking the Intermediates
The reactivity of Bredereck's reagent is centered around its thermal or acid-catalyzed decomposition to generate a potent electrophile and a strong base in situ. The key reactive intermediate is the N,N,N',N'-tetramethylformamidinium ion , a stabilized carbocation, alongside the tert-butoxide anion.[3][4] It is the formamidinium ion that reacts with the deprotonated substrate. Subsequent elimination of dimethylamine from the adduct leads to the final enamine product.
The transient and often low-concentration nature of these intermediates presents a significant analytical challenge.[3] Therefore, the selection of an appropriate spectroscopic technique is critical for their successful detection and characterization.
A Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic method hinges on the specific information required, the lifetime of the intermediate, and the reaction conditions. Each technique offers a unique window into the reactive landscape.
| Spectroscopic Technique | Principle | Information Gained | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural information (connectivity, chemical environment) | Non-destructive, quantitative, excellent for structural elucidation | Relatively low sensitivity, longer acquisition times may not be suitable for very fast reactions |
| FTIR Spectroscopy | Vibrational transitions of molecular bonds | Identification of functional groups | Fast acquisition, suitable for in situ monitoring, sensitive to changes in bonding | Provides less detailed structural information than NMR, overlapping peaks can be challenging to interpret |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight and elemental composition of intermediates | Extremely high sensitivity, ideal for detecting low-concentration species, can provide fragmentation patterns for structural clues | Provides limited direct structural information, ionization process can sometimes alter the species of interest |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including reactive intermediates. For the N,N,N',N'-tetramethylformamidinium ion, both ¹H and ¹³C NMR provide characteristic signals that serve as a definitive fingerprint.
Key Experimental Data:
-
¹³C NMR: The most diagnostic signal for the formamidinium cation is the resonance of the central carbon atom ([CH(NMe₂)₂]⁺). This carbon is significantly deshielded due to the positive charge and the electron-withdrawing nature of the two nitrogen atoms, appearing at approximately 156 ppm .[5][6]
-
¹H NMR: The protons of the four equivalent methyl groups (N(CH₃)₂) typically appear as a sharp singlet. The chemical shift of the single proton on the central carbon is also observable.
Experimental Protocol: In Situ NMR Monitoring
In situ NMR allows for the real-time observation of a reaction as it proceeds within the NMR tube, providing invaluable kinetic and mechanistic data.[7][8]
-
Sample Preparation: In a clean, dry NMR tube, dissolve the active methylene compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Initial Spectrum: Acquire a ¹H and ¹³C NMR spectrum of the starting material to establish a baseline.
-
Initiation of Reaction: Carefully add a stoichiometric amount of Bredereck's reagent to the NMR tube. For thermally initiated reactions, the NMR probe can be pre-heated to the desired reaction temperature.
-
Time-Resolved Data Acquisition: Immediately begin acquiring a series of ¹H or ¹³C NMR spectra at regular time intervals. Modern spectrometers can be programmed to automate this process.[9]
-
Data Analysis: Process the array of spectra to observe the disappearance of starting material signals, the appearance and potential decay of intermediate signals (notably the formamidinium cation resonances), and the growth of product signals.
Causality in Experimental Choices: The choice of a deuterated solvent is critical to avoid strong solvent signals that would obscure the analyte peaks. The temperature must be carefully controlled to match the desired reaction conditions and to ensure consistent reaction rates for kinetic analysis.
Workflow for In Situ NMR Monitoring
Caption: Workflow for real-time monitoring of Bredereck's reagent reactions using in situ NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Watchdog
FTIR spectroscopy excels at identifying functional groups and monitoring their transformation during a reaction. The formation of the N,N,N',N'-tetramethylformamidinium ion is accompanied by the appearance of a characteristic stretching vibration for the C=N⁺ bond.
Key Experimental Data:
Experimental Protocol: In Situ Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a powerful technique for in situ reaction monitoring, as the probe can be directly immersed in the reaction mixture.[10][11]
-
Instrument Setup: Insert an ATR probe into the reaction vessel. The probe should be made of a material compatible with the reaction solvent and reagents (e.g., diamond or silicon).
-
Background Spectrum: Record a background spectrum of the solvent at the reaction temperature. This will be subtracted from subsequent spectra to isolate the signals of the reacting species.
-
Reaction Initiation: Add the reactants to the vessel and begin stirring and heating as required.
-
Continuous Monitoring: Collect IR spectra at regular intervals throughout the course of the reaction.
-
Data Analysis: Monitor the decrease in the absorption bands of the starting materials and the appearance of new bands corresponding to the formamidinium intermediate and the final product.
Trustworthiness of the Protocol: This self-validating system allows for the direct correlation of the disappearance of reactant signals with the appearance of intermediate and product signals, providing strong evidence for the proposed reaction pathway.
Mass Spectrometry (MS): The Sensitivity Champion
Mass spectrometry is unparalleled in its ability to detect minute quantities of charged species, making it an ideal tool for identifying reactive intermediates that exist in low concentrations.[3][5] Electrospray ionization (ESI) is a particularly gentle "soft" ionization technique that can transfer the pre-formed N,N,N',N'-tetramethylformamidinium ion from the solution phase to the gas phase for detection with minimal fragmentation.[12][13]
Key Experimental Data:
-
m/z Value: The N,N,N',N'-tetramethylformamidinium ion, [CH(N(CH₃)₂)₂]⁺, has a calculated monoisotopic mass of 115.1235 u. Therefore, in the positive ion mode ESI-MS spectrum, a prominent peak would be expected at an m/z of 115.12 .
-
Fragmentation Pattern: While ESI is a soft ionization technique, collision-induced dissociation (CID) can be employed in tandem MS (MS/MS) to induce fragmentation and gain further structural information.[14] Plausible fragmentation pathways for the formamidinium ion would involve the loss of neutral dimethylamine ((CH₃)₂NH, 45.06 u) or other small neutral fragments.
Experimental Protocol: Online ESI-MS Reaction Monitoring
-
Reaction Setup: The reaction is performed in a vessel from which a small, continuous flow of the reaction mixture is directed to the ESI source of the mass spectrometer.
-
Ionization: The reaction mixture is sprayed into the ESI source, where the pre-existing formamidinium ions are desolvated and enter the mass analyzer.
-
Mass Analysis: The mass spectrometer is set to scan a relevant m/z range in the positive ion mode to detect the m/z 115.12 signal of the formamidinium intermediate.
-
Tandem MS (Optional): To confirm the identity of the intermediate, the ion at m/z 115.12 can be isolated and subjected to CID to generate a characteristic fragmentation spectrum.
Authoritative Grounding: The direct detection of an ion with the exact mass-to-charge ratio of the proposed intermediate provides compelling evidence for its existence in the reaction mixture.
Reaction Mechanism of Bredereck's Reagent
Caption: Proposed reaction mechanism for the reaction of Bredereck's reagent with an active methylene compound.
Conclusion: A Multi-faceted Approach for Mechanistic Insight
The spectroscopic identification of Bredereck's reagent intermediates requires a thoughtful and often multi-pronged approach. While NMR spectroscopy provides the most detailed structural information, its lower sensitivity may be a limitation. FTIR spectroscopy offers a convenient method for real-time monitoring of functional group transformations. Mass spectrometry, with its exceptional sensitivity, is indispensable for detecting low concentrations of the key formamidinium ion intermediate.
By leveraging the complementary strengths of these techniques, researchers can gain a comprehensive understanding of the reaction mechanism, enabling the development of more efficient and selective synthetic methodologies. The protocols and data presented in this guide serve as a robust starting point for your investigations into the fascinating reactivity of Bredereck's reagent and other reactions involving transient intermediates.
References
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Roithová, J., & Schröder, D. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science, 11(40), 10825–10841. [Link]
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Van Gompel, W. T. M., et al. (2018). Degradation of the Formamidinium Cation and the Quantification of the Formamidinium–Methylammonium Ratio in Lead Iodide Hybrid Perovskites by Nuclear Magnetic Resonance Spectroscopy. The Journal of Physical Chemistry C, 122(8), 4117-4124. [Link]
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NIH. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
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Semantic Scholar. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
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-
ResearchGate. Molecular and fragment ion spectrum (130.15=100; 130.15=86.2) of tetraethylammonium with the monoisotopic mass of 130.15. [Link]
-
Friedrich-Alexander-Universität Erlangen-Nürnberg. Attenuated Total Reflection Infrared Difference Spectroscopy (ATR-IRDS) for Quantitative Reaction Monitoring. [Link]
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RSC Publishing. In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. [Link]
-
Université de Genève. Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. [Link]
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Bruker. Attenuated Total Reflectance (ATR). [Link]
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NIH. Synthesis and characterization of tetraphenylammonium salts. [Link]
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A Comparative Guide for Researchers: Bredereck's Reagent vs. Eschenmoser's Salt in Dimethylaminomethylation
In the landscape of synthetic organic chemistry, the introduction of a dimethylaminomethyl group (-CH₂N(CH₃)₂) is a pivotal transformation, often serving as a precursor to other functional groups or as a key structural motif in biologically active molecules. Among the arsenal of reagents available for this purpose, Bredereck's reagent and Eschenmoser's salt have emerged as two of the most powerful and versatile options. This guide offers an in-depth, objective comparison of their performance, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Crux of the Matter: Understanding the Reagents
Bredereck's Reagent , chemically known as tert-butoxybis(dimethylamino)methane, is a neutral aminal ester.[1][2][3] Its reactivity stems from its ability to thermally decompose, generating a strong base (tert-butoxide) and a reactive electrophilic iminium ion in situ.[4][5][6] This dual nature allows it to function effectively with a wide range of C-H and N-H acidic compounds.[1][7]
Eschenmoser's Salt , or N,N-dimethylmethyleneiminium iodide, is a pre-formed iminium salt.[8][9] It is a potent dimethylaminomethylating agent that reacts directly with nucleophiles.[9][10][11] Its ionic nature and high reactivity make it particularly suitable for reactions with enolates, silyl enol ethers, and other activated substrates.[10][12]
Head-to-Head Comparison: Performance and Applications
| Feature | Bredereck's Reagent | Eschenmoser's Salt |
| Chemical Nature | Neutral aminal ester[1][2] | Pre-formed iminium salt[8][9] |
| Form | Colorless to light yellow liquid[1][13] | White to brown crystalline solid[8] |
| Reactive Species | In situ generated iminium ion and tert-butoxide[4][5] | Pre-formed dimethylaminomethylene cation[9] |
| Basicity | Generates a strong base (tert-butoxide) in situ[4][5] | Requires an external base for less acidic substrates |
| Substrate Scope | Broad; effective for CH₂- and NH₂-acidic compounds[1][14] | Excellent for enolates, silyl enol ethers, and acidic ketones[10][12] |
| Reaction Conditions | Typically requires heating (80-120 °C)[7] | Often proceeds at room temperature or with mild heating[15] |
| Handling | Bench-stable, but sensitive to protic solvents[1] | Hygroscopic and light-sensitive; requires inert atmosphere[8][12] |
| Byproducts | tert-Butanol and dimethylamine[7] | Iodide salts |
Mechanistic Divergence: The "Why" Behind the "How"
The fundamental difference in the mechanism of action between these two reagents dictates their optimal applications.
Bredereck's Reagent operates through a thermally induced dissociation. The generated tert-butoxide is a strong, non-nucleophilic base that deprotonates the substrate. The concurrently formed tetramethylformamidinium ion then acts as the electrophile. This in situ generation of both the base and the electrophile from a single reagent is a key advantage, particularly for substrates with low acidity.[16]
Caption: Mechanism of Bredereck's Reagent.
Eschenmoser's Salt , being a pre-formed iminium salt, is a direct and potent electrophile.[9] It readily reacts with nucleophiles such as enolates or silyl enol ethers. For less acidic substrates, an external base is often required to generate the necessary nucleophile. The high reactivity of the iminium cation allows for efficient reactions, often under milder conditions than those required for Bredereck's reagent.[15]
Caption: Mechanism of Eschenmoser's Salt.
Experimental Evidence: A Case Study
A compelling example that highlights the difference in reactivity is the aminomethylenation of the α-position of glutarimide. Attempts to achieve this transformation using N,N-Dimethylformamide dimethyl acetal (DMF-DMA), a reagent with a similar mechanism to Bredereck's reagent but lower reactivity, were unsuccessful. However, the more potent Bredereck's reagent successfully yielded the desired product. This underscores the advantage of Bredereck's reagent for less acidic substrates.[16]
Practical Considerations and Protocol Design
Stability and Handling:
-
Bredereck's Reagent: Is a bench-stable liquid but reacts with protic solvents.[1][13] It should be handled in a well-ventilated fume hood due to its amine-like odor and potential for irritation.[13]
-
Eschenmoser's Salt: Is a hygroscopic and light-sensitive solid that should be stored under an inert atmosphere and protected from light.[8][12] Discoloration (yellow to brown) can indicate decomposition and the presence of formaldehyde impurities, which may lead to side reactions.[12] Purification by sublimation may be necessary for discolored salt.[12]
Experimental Protocols
General Procedure for Dimethylaminomethylation using Bredereck's Reagent:
This protocol provides a general guideline for the reaction of a ketone with Bredereck's reagent.
Materials:
-
Ketone with an active methylene group (1.0 equiv)
-
Bredereck's reagent (1.1 - 1.5 equiv)
-
Anhydrous aprotic solvent (e.g., toluene, dioxane)
-
2 M Hydrochloric acid
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the ketone in the anhydrous solvent.
-
Addition of Bredereck's Reagent: Add Bredereck's reagent to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully add 2 M hydrochloric acid to hydrolyze the intermediate enamine.
-
Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[7]
Caption: Experimental workflow for Bredereck's reagent.
General Procedure for Dimethylaminomethylation using Eschenmoser's Salt:
This protocol is a general guideline for the reaction of a silyl enol ether with Eschenmoser's salt.
Materials:
-
Silyl enol ether (1.0 equiv)
-
Eschenmoser's salt (1.1 equiv)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Aqueous work-up solution (e.g., saturated sodium bicarbonate)
-
Organic solvent for extraction
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the silyl enol ether in the anhydrous solvent.
-
Addition of Eschenmoser's Salt: Add Eschenmoser's salt to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with the aqueous work-up solution.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by chromatography.
Caption: Experimental workflow for Eschenmoser's salt.
Conclusion: Making the Right Choice
Both Bredereck's reagent and Eschenmoser's salt are exceptional reagents for dimethylaminomethylation, each with its distinct advantages.
-
Bredereck's reagent is the reagent of choice for substrates with low acidity due to its ability to generate a strong base in situ.[16] Its liquid form and relative stability make it convenient to handle.
-
Eschenmoser's salt offers high reactivity and is ideal for nucleophiles like enolates and silyl enol ethers, often providing excellent yields under mild conditions.[10][12] Careful handling is required due to its hygroscopic nature.[12]
The selection between these two powerful tools should be guided by the nature of the substrate, the desired reaction conditions, and the overall synthetic strategy. This guide provides the foundational knowledge to assist researchers in navigating this choice and optimizing their synthetic outcomes.
References
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LookChem. (n.d.). Eschenmoser's Salt 33797-51-2. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Eschenmoser Salt. Retrieved from [Link]
-
Organic Chemistry. (2023, April 19). Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. Retrieved from [Link]
-
UCHEM. (n.d.). BREDERECK'S REAGENT. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschenmoser's salt. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butoxybis(dimethylamino)methane. Retrieved from [Link]
-
DrugFuture. (n.d.). Bredereck's Reagent. Retrieved from [Link]
-
chemeurope.com. (n.d.). Eschenmoser's salt. Retrieved from [Link]
-
ResearchGate. (2006). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Retrieved from [Link]
-
SciSpace. (2023). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Ni. Retrieved from [Link]
-
ResearchGate. (2006). Spotlight 156. Retrieved from [Link]
-
The Chemical Society of Japan. (1982). Carbon-Carbon Bond Formation by the Use of Chloroiodomethane as a C1 Unit. III. A Convenient Synthesis of the Mannich Base from Enol Silyl Ether by a Combination of Chloroiodomethane and N,N,N',N'-Tetramethylmethanediamine. Bulletin of the Chemical Society of Japan, 55(2), 534-539. Retrieved from [Link]
-
Semantic Scholar. (2006). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Retrieved from [https://www.semanticscholar.org/paper/tert-Butoxy-Bis(dimethyl-amino)methane-(Bredereck's-Rosso/0d1f7c7e6b7e3d8a9f3c8e5e8c1b7a6d8e4f0c9f]([Link]
-
RUA. (2023). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Retrieved from [Link]
-
PubMed. (2023). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Retrieved from [Link]
-
YouTube. (2019, August 9). Eschenmoser's salt: Application of Mannich reaction (Part 3). Retrieved from [Link]
-
Alchetron. (2024, October 9). Eschenmoser's salt. Retrieved from [Link]
-
Bionity. (n.d.). Eschenmoser's_salt. Retrieved from [Link]
-
NIH. (2022). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Retrieved from [Link]
-
LookChem. (n.d.). Cas 33797-51-2,ESCHENMOSER'S SALT. Retrieved from [Link]
-
ResearchGate. (n.d.). Eschenmoser's salt enabled initial success. Reactions were run on.... Retrieved from [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Bredereck's Reagent Purity
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. Bredereck's reagent, or tert-butoxybis(dimethylamino)methane, is a powerful and versatile aminomethylenating and formylating agent, prized for its high reactivity in the synthesis of complex molecules and heterocyclic compounds.[1][2][3] However, its efficacy is directly tied to its purity. This guide provides an in-depth, objective comparison of analytical methods for the quantitative purity assessment of Bredereck's reagent, complete with experimental protocols and supporting data to ensure the reliability of your synthetic endeavors.
The Criticality of Purity in a High-Reactivity Reagent
Bredereck's reagent is valued for its ability to react with weakly acidic C-H bonds, often succeeding where other formylating agents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) fail.[1][4][5] This enhanced reactivity stems from the in situ generation of the strong base, tert-butoxide.[6][7] However, this reactivity also makes it susceptible to degradation and the presence of impurities that can significantly impact reaction outcomes.
Common impurities can arise from its synthesis, which often involves the reaction of N,N,N',N'-tetraalkylformamidinium salts with alcohol-free alkoxides or the use of bis(dimethylamino)acetonitrile.[6] More significantly, traces of alcohol can catalyze a disproportionation reaction, leading to the formation of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and tris(dimethylamino)methane.[6] Given that these impurities have their own reactivity profiles, their presence can lead to unpredictable side reactions, lower yields, and complex purification challenges. Therefore, rigorous quantitative analysis is not merely a quality control step but a critical component of reproducible and successful synthesis.
Comparative Analysis of Quantitative Methods
The choice of analytical method for purity determination depends on available instrumentation, the desired level of accuracy, and the specific information required. Here, we compare four common techniques: Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Non-Aqueous Titration.
Methodology Workflow Overview
Caption: General workflow for the quantitative analysis of Bredereck's reagent purity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard, without the need for a calibration curve of the analyte itself. Its high precision and the ability to simultaneously identify and quantify impurities make it a powerful tool.
Expertise & Experience: The key to successful qNMR is the selection of a suitable internal standard. This standard must be of high purity, stable, not reactive with the analyte or solvent, and possess signals in the ¹H NMR spectrum that are well-resolved from those of the analyte and its impurities. For Bredereck's reagent, which is reactive and basic, a non-reactive, non-acidic standard is crucial. Maleic anhydride, while a common standard, is unsuitable due to its reactivity. A better choice is an inert compound with simple, sharp signals, such as 1,4-dinitrobenzene or dimethyl sulfone .[8]
Experimental Protocol: qNMR
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 50 mg of a certified internal standard (e.g., 1,4-dinitrobenzene) into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with anhydrous deuterated chloroform (CDCl₃). Ensure the solvent is truly anhydrous to prevent hydrolysis of the reagent.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the Bredereck's reagent sample into a clean, dry vial.
-
Add a precise volume (e.g., 1.00 mL) of the internal standard stock solution to the vial.
-
Gently mix to ensure homogeneity and transfer an appropriate amount to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.
-
Crucially, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated (typically 30-60 seconds for quantitative accuracy) to allow for full relaxation of all protons.
-
Set the number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[9]
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting resolution.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate the well-resolved signals of Bredereck's reagent (e.g., the singlet for the tert-butyl group) and the internal standard (e.g., the singlet for the aromatic protons of 1,4-dinitrobenzene).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation: qNMR
| Analyte Signal (Bredereck's) | Impurity Signal (DMF-DMA) | Internal Standard (1,4-Dinitrobenzene) | Calculated Purity (%) |
| tert-butyl (s, 9H) | methoxy (s, 6H) | aromatic (s, 4H) | 96.5 |
| tert-butyl (s, 9H) | methoxy (s, 6H) | aromatic (s, 4H) | 92.1 |
| tert-butyl (s, 9H) | methoxy (s, 6H) | aromatic (s, 4H) | 88.7 |
Hypothetical data for three different batches of Bredereck's reagent.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and sensitive method for the quantitative analysis of volatile and thermally stable compounds. Given Bredereck's reagent's boiling point, GC is a highly suitable technique. The flame ionization detector provides excellent sensitivity and a linear response over a wide concentration range.
Expertise & Experience: A significant challenge in the GC analysis of amines can be peak tailing due to their basicity and interaction with acidic sites on the column and injection port.[10] To mitigate this, a base-deactivated column is essential. A mid-polarity column, such as a DB-5ms or equivalent, provides good separation of the reagent from its potential impurities and degradation products.[11]
Experimental Protocol: GC-FID
-
Instrument Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/splitless, 250 °C, with a split ratio of 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial temperature 80 °C, hold for 2 minutes, ramp at 15 °C/min to 250 °C, hold for 5 minutes.
-
Detector: FID, 280 °C.
-
-
Internal Standard and Calibration:
-
Prepare a stock solution of an internal standard (e.g., dodecane or tridecane) in anhydrous toluene.
-
Create a series of calibration standards by accurately weighing different amounts of a high-purity Bredereck's reagent reference standard and a fixed amount of the internal standard into volumetric flasks, diluting with anhydrous toluene.
-
Analyze the calibration standards to generate a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration ratio.
-
-
Sample Analysis:
-
Accurately weigh the Bredereck's reagent sample, add a precise amount of the internal standard, and dilute with anhydrous toluene.
-
Inject 1 µL of the sample solution into the GC.
-
Quantify the purity by comparing the peak area ratio of the sample to the calibration curve.
-
Data Presentation: GC-FID
| Batch | Retention Time (min) - Bredereck's Reagent | Retention Time (min) - DMF-DMA | Retention Time (min) - Tris(dimethylamino)methane | Purity (%) |
| A | 8.52 | 6.21 | 7.85 | 97.2 |
| B | 8.51 | 6.20 | 7.84 | 91.5 |
| C | 8.53 | 6.22, 5.88 (hydrolysis) | 7.86 | 85.3 |
Hypothetical data showing elution of the main component and key impurities.
High-Performance Liquid Chromatography (HPLC-UV)
While Bredereck's reagent itself lacks a strong UV chromophore, making direct HPLC-UV analysis challenging for trace-level impurities, it can be used for purity assessment at higher concentrations.[10] This method is particularly useful if GC is unavailable or if the impurities are not amenable to GC analysis. Since Bredereck's reagent is highly reactive with protic solvents like water and methanol, a non-aqueous reversed-phase or normal-phase HPLC method is required.
Expertise & Experience: The primary challenge is the reagent's reactivity with common HPLC mobile phases. A normal-phase separation using anhydrous solvents is the most logical approach. A derivatization strategy could be employed for trace analysis, but for bulk purity, a direct method is preferable. Using a UV detector at a low wavelength (e.g., 210-220 nm) can provide sufficient sensitivity for the main component.
Experimental Protocol: HPLC-UV (Normal Phase)
-
Instrument Conditions:
-
Column: Silica or Cyano-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of anhydrous hexane and anhydrous isopropanol (e.g., 95:5 v/v). All solvents must be rigorously dried.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 215 nm.
-
Column Temperature: 30 °C.
-
-
Calibration and Sample Analysis:
-
Due to the challenges of obtaining a certified reference standard for HPLC, purity is often determined by area percent, assuming all components have a similar response factor at the chosen wavelength.
-
Prepare a solution of the Bredereck's reagent sample in anhydrous hexane.
-
Inject the solution and calculate the purity as the area of the main peak divided by the total area of all peaks.
-
Data Presentation: HPLC-UV
| Batch | Retention Time (min) - Bredereck's Reagent | Total Peak Area | Main Peak Area | Purity by Area % |
| A | 5.3 | 1,250,000 | 1,220,000 | 97.6 |
| B | 5.4 | 1,310,000 | 1,205,000 | 91.9 |
| C | 5.3 | 1,400,000 | 1,218,000 | 87.0 |
Hypothetical data based on area percent calculation.
Non-Aqueous Titration
Titration is a classic, cost-effective method for determining the purity of acidic or basic substances. Given the basic nature of Bredereck's reagent, a non-aqueous acid-base titration is a suitable approach. Water must be excluded as it would compete with the titration reaction.[12]
Expertise & Experience: The basicity of Bredereck's reagent is due to the nitrogen atoms. A strong acid in a non-polar, aprotic solvent is required for a sharp endpoint. Perchloric acid in glacial acetic acid is a common titrant for weak bases in non-aqueous media.[12] The endpoint can be determined potentiometrically or with a visual indicator like crystal violet.
Experimental Protocol: Non-Aqueous Titration
-
Reagent Preparation:
-
Titrant: Standardized 0.1 M perchloric acid in glacial acetic acid.
-
Solvent: Anhydrous glacial acetic acid.
-
Indicator: 0.5% w/v solution of crystal violet in glacial acetic acid.
-
-
Titration Procedure:
-
Accurately weigh approximately 150-200 mg of the Bredereck's reagent sample into a dry flask.
-
Dissolve the sample in 50 mL of anhydrous glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator. The solution should appear violet (basic).
-
Titrate with 0.1 M perchloric acid until the color changes to a yellowish-green (acidic).
-
Perform a blank titration with the solvent and indicator alone and subtract this volume from the sample titration.
-
-
Calculation:
-
Purity (%) = (V_sample - V_blank) * M_titrant * MW_analyte * (1 / m_sample) * 100 Assuming a 1:1 stoichiometry.
-
Data Presentation: Titration
| Batch | Sample Mass (mg) | Titrant Volume (mL) | Blank Volume (mL) | Calculated Purity (%) |
| A | 155.2 | 8.85 | 0.05 | 98.1 |
| B | 160.5 | 8.42 | 0.05 | 90.3 |
| C | 152.8 | 7.65 | 0.05 | 86.2 |
Hypothetical data for three different batches.
Comparison with Alternative Formylating Agents
The choice of a formylating agent depends on the substrate's reactivity and the desired reaction conditions. While Bredereck's reagent is highly reactive, other options exist.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| Bredereck's Reagent | (tert-butoxybis(dimethylamino)methane) | Highly reactive, suitable for weakly acidic substrates.[1][4][5] | Moisture sensitive, can disproportionate. |
| DMF-DMA | (N,N-Dimethylformamide dimethyl acetal) | Widely used, effective for many substrates.[1][13][14] | Less reactive than Bredereck's reagent.[1][4][5] |
| Vilsmeier Reagent | ([((CH₃)₂NCHCl]Cl) | Strong electrophile, suitable for electron-rich arenes.[15][16][17][18] | Often generated in situ, can be harsh. |
| Gold's Reagent | ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride) | Reacts under mild conditions with amines and ketones.[11][19] | Less common than other reagents. |
Chemical Structures and Impurities
Caption: Key reagents and potential impurities in Bredereck's reagent.
Conclusion and Best Practices
The quantitative analysis of Bredereck's reagent purity is essential for ensuring reproducible and high-yielding synthetic outcomes.
-
qNMR offers the most comprehensive analysis, providing both identification and quantification of the main component and impurities in a single experiment.
-
GC-FID is a highly sensitive and robust method, ideal for routine quality control when a validated method is in place.
-
HPLC-UV , while challenging due to the reagent's reactivity and lack of a strong chromophore, can be a viable alternative, particularly with a normal-phase setup.
-
Non-aqueous titration is a cost-effective and accurate method for determining the overall basic content, which is a good proxy for purity if non-basic impurities are minimal.
For optimal results, it is imperative to handle Bredereck's reagent under anhydrous conditions and store it in a cool, dark, and inert atmosphere to minimize degradation.[3][17] By employing these analytical techniques and best practices, researchers can confidently utilize this powerful reagent in their pursuit of novel chemical entities.
References
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- Vilsmeier reagent. (n.d.). Wikipedia.
- Vilsmeier-Haack Reaction. (n.d.). Tokyo Chemical Industry Co., Ltd.
- Vilsmeier Reagent. (n.d.). Enamine.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Technical Support Center: Optimizing Formylation Reactions with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA). (2025). Benchchem.
- Organic Syntheses Using Gold's Reagent. (2014). TCI Deutschland GmbH.
- A Head-to-Head Comparison of Dimethoxymethanamine and Other Acetals in Synthesis. (2025). Benchchem.
- The Versatile Reagent: A Technical Guide to N,N-Dimethylformamide Dimethyl Acetal. (2025). Benchchem.
- UCHEM-BREDERECK'S REAGENT. (n.d.). UCHEM.
- Non-aqueous Titr
- Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. (2020). Bentham Science Publishers.
- tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). (2025).
- N,N-Dimethylformamide dimethyl acetal for synthesis 4637-24-5. (n.d.). Sigma-Aldrich.
- Bredereck's reagent. (n.d.). Enamine.
- Quantit
- Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-. (n.d.). Organic Syntheses Procedure.
- DMF-DMA: Your Go-To Reagent for Heterocyclic Synthesis
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- Formyl
- What is BREDERECK'S REAGENT and how is it used in organic synthesis?. (n.d.). Guidechem.
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- tert-Butoxy bis(dimethylamino)methane 5815-08-7. (n.d.). Sigma-Aldrich.
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- Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer. (2020). Magritek.
- tert-Butoxy bis(dimethylamino)methane 5815-08-7. (n.d.). Sigma-Aldrich.
- tert-Butoxy bis(dimethylamino)methane | C9H22N2O | CID 79885. (n.d.). PubChem.
- tert-Butoxy bis(dimethylamino)methane | 5815-08-7. (2025). ChemicalBook.
- Tert-butoxy bis(dimethylamino)methane - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
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- qNMR Internal Standard Reference D
- P. Chandrashekhar Reddy, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 2, 527-546. (2025). International Journal of Pharmaceutical Sciences.
- Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)
- tert-Butoxy bis(dimethylamino)methane technical 5815-08-7. (n.d.). Sigma-Aldrich.
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A Senior Application Scientist's Guide to Mechanistic Studies of Bredereck's Reagent Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate synthetic tools is paramount to achieving desired molecular architectures efficiently and with high yields. This guide provides an in-depth comparative analysis of Bredereck's reagent, tert-butoxybis(dimethylamino)methane, a powerful and versatile tool for formylation and aminomethylenation, benchmarked against common alternatives. Our focus is a mechanistic exploration to elucidate the causality behind experimental choices and outcomes.
Bredereck's Reagent: A Unique Mechanistic Advantage
Bredereck's reagent, a bench-stable, colorless to slightly yellow liquid, is a potent aminomethylenating agent for both C-H and N-H acidic compounds.[1] Its utility extends to a wide array of substrates including ketones, esters, lactams, nitriles, and amines.[2][3] The key to its enhanced reactivity, especially when compared to reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA), lies in its unique mechanism of action.[4]
Upon heating, Bredereck's reagent dissociates to generate two key reactive species in situ: a strong base, the tert-butoxide anion, and an electrophilic dimethylformamidinium ion.[2][5] This dual generation is the cornerstone of its efficacy. The potent tert-butoxide is capable of deprotonating even weakly acidic C-H or N-H bonds, a feat where the methoxide generated from DMF-DMA often falls short.[4][6] This allows for the successful formylation of less acidic or sterically hindered substrates where other reagents may fail.[3]
The subsequent steps involve a Mannich-type reaction where the newly formed carbanion or nucleophilic amine attacks the electrophilic carbon of the formamidinium ion. The final step is a β-elimination of dimethylamine from the adduct to yield the stable enamine or formamidine product.[2][5] Subsequent aqueous workup can then hydrolyze this intermediate to the final formylated product.[2]
Caption: Mechanism of Bredereck's Reagent.
Comparative Analysis with Alternative Formylating Agents
A nuanced understanding of Bredereck's reagent is best achieved through a direct comparison with its common alternatives: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and the Vilsmeier-Haack reagent.
Bredereck's Reagent vs. DMF-DMA
The primary distinction between Bredereck's reagent and DMF-DMA lies in the basicity of the generated alkoxide.[6] DMF-DMA generates a methoxide ion, which is a significantly weaker base than the tert-butoxide produced by Bredereck's reagent.[6] This difference in basicity directly translates to a broader substrate scope for Bredereck's reagent, particularly with less C-H acidic compounds.
A compelling example is the aminomethylenation of the α-position of glutarimide. Attempts to effect this transformation with DMF-DMA were unsuccessful, yielding no desired product. However, the use of the more reactive Bredereck's reagent resulted in an excellent yield of the target enamine.[4]
| Feature | Bredereck's Reagent | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |
| Generated Base | tert-butoxide (stronger base) | Methoxide (weaker base) |
| Reactivity | Higher, especially with weakly acidic substrates | Moderate |
| Substrate Scope | Broader, including sterically hindered and less acidic compounds | More limited to relatively acidic C-H and N-H compounds |
| Reaction Conditions | Typically 80-150 °C | Often requires refluxing |
Bredereck's Reagent vs. Vilsmeier-Haack Reagent
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] It employs a substituted formamide, most commonly DMF, and an acid chloride like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.[8][9]
The key mechanistic difference is the nature of the electrophile and the reaction conditions. The Vilsmeier reagent is a weaker electrophile than the dimethylformamidinium ion generated from Bredereck's reagent.[8] Consequently, the Vilsmeier-Haack reaction is generally restricted to electron-rich aromatic systems.[9] In contrast, Bredereck's reagent's utility with active methylene compounds is a significant advantage.
Furthermore, the Vilsmeier-Haack reaction requires the in situ formation of the reagent from often harsh chemicals like POCl₃, whereas Bredereck's reagent is a single, bench-stable reagent.[1]
Caption: Comparison of Reagents and Substrates.
Experimental Protocols
To provide a practical context, detailed protocols for the formylation of representative substrates are provided below. These protocols are designed to be self-validating, with clear steps and rationales.
Protocol 1: Formylation of a Ketone using Bredereck's Reagent
This protocol describes the formylation of acetophenone, a representative active methylene compound.
Materials:
-
Acetophenone
-
Bredereck's reagent
-
Anhydrous toluene
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.0 eq).
-
Add anhydrous toluene (5-10 mL per mmol of substrate).
-
Under an inert atmosphere (e.g., nitrogen or argon), add Bredereck's reagent (1.2 - 1.5 eq) to the flask.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add 2 M hydrochloric acid and stir vigorously to hydrolyze the intermediate enamine.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.
Protocol 2: Formylation of an Electron-Rich Heterocycle using the Vilsmeier-Haack Reagent
This protocol details the formylation of indole, a classic example of a Vilsmeier-Haack reaction.
Materials:
-
Indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Water
-
Diethyl ether or ethyl acetate
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stir bar, and an inert atmosphere inlet, dissolve indole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture for 30 minutes at room temperature to ensure complete hydrolysis of the iminium salt.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Sources
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A Researcher's Guide to the Comparative Reactivity of Aminal Esters
Welcome to an in-depth exploration of the comparative reactivity of aminal esters. This guide is designed for researchers, scientists, and professionals in drug development who are looking to understand and harness the unique chemical properties of these compounds. Aminal esters, often employed as prodrugs for amines, possess a delicate balance of stability and reactivity that is crucial for their function.[1][2] This document moves beyond simple protocols to explain the underlying principles that govern their behavior, providing you with the insights needed to make informed decisions in your research.
Introduction: The Dual Nature of Aminal Esters
Aminal esters, also known as N-acyloxymethyl derivatives, are a class of compounds characterized by an ester group attached to the nitrogen of an amine via a methylene bridge. This unique structural motif makes them particularly interesting as prodrugs. The primary challenge in designing amine prodrugs is the inherent stability of derivatives like amides.[1] Aminal esters cleverly circumvent this by incorporating an ester linkage, which is susceptible to hydrolysis by ubiquitous esterase enzymes in the body.[1][3] This enzymatic cleavage triggers a rapid, spontaneous decomposition of the resulting unstable intermediate, releasing the parent amine.
Understanding the factors that control the rate of this hydrolysis is paramount for designing molecules with specific release profiles, whether for targeted drug delivery or as controlled-release intermediates in organic synthesis.
Factors Governing Aminal Ester Reactivity
The reactivity of an aminal ester, primarily its rate of hydrolysis, is not a fixed property. It is a dynamic characteristic influenced by a combination of electronic, steric, and environmental factors. A thorough understanding of these elements is essential for predicting and controlling the compound's behavior.
Electronic Effects: The Push and Pull of Electrons
The electronic nature of the substituents on both the acyl and amine portions of the molecule plays a pivotal role.
-
On the Acyl Group: Electron-withdrawing groups (EWGs) on the acyl moiety increase the electrophilicity of the carbonyl carbon. This makes the carbon atom more susceptible to nucleophilic attack by water or esterases, thereby accelerating the rate of hydrolysis.
-
On the Amine Group: The nature of the parent amine also influences stability. The reactivity is tied to the basicity and nucleophilicity of the amine. Less basic amines can sometimes lead to more stable aminal esters, though the relationship is complex and often substrate-dependent.
Steric Hindrance: A Matter of Access
As with many chemical reactions, steric bulk around the reactive ester group can significantly hinder the approach of a nucleophile (like water or an enzyme's active site).
-
Bulky Acyl Groups: Increasing the size of the acyl group (e.g., replacing an acetyl group with a pivaloyl group) can dramatically decrease the hydrolysis rate by physically blocking the carbonyl carbon.
-
Substituents on the Methylene Bridge: Although less common, substitution on the methylene linker can also introduce steric hindrance.
-
Parent Amine Structure: The steric environment of the nitrogen atom itself can influence the stability of the initial aminal ester and the subsequent breakdown of the hemiaminal intermediate. For instance, cyanoborane adducts of tertiary amines with significant steric bulk show no hydrolysis.[4]
Environmental Conditions: pH and Solvents
The surrounding chemical environment has a profound impact on reactivity.
-
pH-Rate Profile: Aminal ester hydrolysis is highly pH-dependent.[5][6] The reaction can be catalyzed by both acid and base.[5][7] At low pH, acid catalysis facilitates the reaction, while at high pH, the increased concentration of the highly nucleophilic hydroxide ion leads to rapid base-catalyzed hydrolysis.[5] There is often a pH range of maximum stability, typically in the slightly acidic to neutral region.
-
Solvent Effects: The choice of solvent can influence reaction rates. Polar solvents like water or alcohols can facilitate hydrolysis by stabilizing the transition state and participating in the reaction.[8]
The interplay of these factors is visualized in the diagram below.
Caption: Key factors influencing the hydrolytic reactivity of aminal esters.
Comparative Reactivity: A Data-Driven Analysis
To illustrate these principles, let's compare the hydrolytic stability of a hypothetical series of aminal esters derived from a common parent amine. The stability is quantified by the half-life (t½) of the compound under physiological conditions (pH 7.4, 37°C). A shorter half-life indicates higher reactivity.
| Aminal Ester Derivative | Acyl Group | Key Feature | Predicted Relative Reactivity | Half-Life (t½) at pH 7.4 (min) |
| Compound A | Acetyl | Small, sterically unhindered | High | 30 |
| Compound B | Pivaloyl | Sterically bulky acyl group | Low | 480 |
| Compound C | Chloroacetyl | Electron-withdrawing group (EWG) | Very High | 5 |
| Compound D | Benzoyl | Aromatic, moderate bulk | Moderate | 90 |
Data is illustrative and intended for comparative purposes.
As the table shows:
-
Compound A vs. B: The significant increase in half-life from Compound A (acetyl) to Compound B (pivaloyl) clearly demonstrates the impact of steric hindrance . The bulky tert-butyl group of the pivaloyl ester shields the carbonyl center from attack, dramatically increasing stability.
-
Compound A vs. C: The replacement of a methyl group with a chloroacetyl group (Compound C) introduces a powerful electron-withdrawing effect . The chlorine atom pulls electron density away from the carbonyl carbon, making it much more electrophilic and highly susceptible to hydrolysis, resulting in a very short half-life.
-
Compound D: The benzoyl group provides an intermediate level of reactivity, influenced by a combination of moderate steric bulk and the electronic properties of the phenyl ring.
Experimental Protocol: Measuring Hydrolysis Kinetics
To empirically determine and compare the reactivity of different aminal esters, a robust and reproducible experimental protocol is essential. The following method outlines a common approach using High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound over time.
Workflow for Kinetic Analysis
Caption: Experimental workflow for determining aminal ester hydrolysis rates.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a buffer solution at the desired pH (e.g., 0.1 M phosphate buffer, pH 7.4). Ensure the ionic strength is constant across experiments by adding a salt like KCl.[5]
-
Prepare a concentrated stock solution (e.g., 10 mg/mL) of the aminal ester test compound in a suitable, water-miscible organic solvent (e.g., acetonitrile or DMSO).
-
-
Initiation of Hydrolysis Reaction:
-
Pre-warm the pH buffer to the desired temperature (e.g., 37°C) in a temperature-controlled water bath or incubator.
-
To initiate the reaction, add a small volume of the aminal ester stock solution to the pre-warmed buffer to achieve the target final concentration (e.g., 10 µg/mL). The volume of organic solvent should be minimal (e.g., <1%) to avoid altering the aqueous environment.
-
Start a timer immediately upon addition.[9]
-
-
Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture. The sampling schedule should be adjusted based on the expected reactivity of the compound.
-
-
Quenching and Sample Preparation:
-
Immediately mix the withdrawn aliquot with an equal or greater volume of cold acetonitrile. This action stops the hydrolysis reaction by denaturing any enzymes (if present in a biological matrix) and diluting the reactants.
-
Centrifuge the quenched samples to precipitate any salts or proteins, and transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method (e.g., reverse-phase C18 column) capable of separating the parent aminal ester from its hydrolysis products (the parent amine and the acyl-containing byproduct).
-
Inject the samples and quantify the peak area of the remaining aminal ester at each time point.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the remaining aminal ester.
-
Plot the natural logarithm of the concentration (ln[Ester]) versus time.
-
If the reaction follows pseudo-first-order kinetics, the plot will be linear.[5] The slope of this line is equal to the negative of the rate constant (-k).[10]
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
This self-validating system, when performed with appropriate controls, provides reliable quantitative data to compare the reactivity of different aminal ester candidates.
Conclusion
The reactivity of aminal esters is a finely tunable property governed by a predictable set of steric and electronic principles. By strategically modifying the acyl and amine portions of the molecule, researchers can design compounds with a wide range of stabilities, from highly labile to remarkably stable. This control is the key to their successful application as prodrugs and in other areas of chemical science. The experimental framework provided here offers a reliable method for quantifying this reactivity, enabling a rational, data-driven approach to molecular design.
References
- Vertex AI Search. (n.d.). Determination of the rate constant for the hydrolysis of ester Short Procedure.
-
Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3073-3109. Available from: [Link]
- UCLA Chemistry. (n.d.). 12BL Experiment 5: Ester Hydrolysis.
- University of Massachusetts Lowell. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester.
-
de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2389. Available from: [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
-
Ferreira, V. F., et al. (2011). Amino Acids in the Development of Prodrugs. Molecules, 16(11), 9304-9325. Available from: [Link]
- Manonmaniam, S. S. College. (n.d.). IV SEMESTER.
-
2,4-D Information Council. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Retrieved from [Link]
-
Science.gov. (n.d.). ester hydrolysis rate: Topics. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1982). Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
ResearchGate. (2008). Prodrugs for Amines. Retrieved from [Link]
-
Taylor, M. J. (1987). Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. Journal of the Chemical Society, Dalton Transactions, (1), 49-52. Available from: [Link]
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A Comparative Guide to the Validation of a Synthetic Route Utilizing Bredere-ck's Reagent for the Formylation of Indole-3-acetonitrile
This guide provides a comprehensive framework for the validation of a synthetic method for the formylation of indole-3-acetonitrile using Bredereck's reagent. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable synthetic procedure. The principles and methodologies described herein are grounded in established scientific practices and regulatory guidelines, ensuring the generation of trustworthy and reproducible data.
Introduction to Bredereck's Reagent in Organic Synthesis
Bredereck's reagent, chemically known as tert-butoxybis(dimethylamino)methane, is a versatile and powerful aminomethylenating and formylating agent in organic synthesis.[1][2] Its utility stems from its ability to react with a wide range of C-H and N-H acidic compounds, leading to the formation of valuable synthetic intermediates.[1][3] The reagent is a bench-stable, colorless to slightly yellow liquid with a characteristic amine-like odor.[1]
The reactivity of Bredereck's reagent is attributed to the in-situ generation of a highly electrophilic tetramethylformamidinium ion and a strong base, tert-butoxide.[4] This dual reactivity allows for facile condensation reactions with various substrates, including ketones, indoles, and amines.[1][3][4] In the context of this guide, we will focus on its application in the C3-formylation of indoles, a critical transformation in the synthesis of numerous biologically active compounds.[4]
The Synthetic Challenge: Formylation of Indole-3-acetonitrile
Indole-3-acetonitrile is a key precursor in the synthesis of various pharmaceuticals and agrochemicals. Its selective formylation at the C3 position yields 3-(cyanomethyl)-1H-indole-2-carbaldehyde, a valuable intermediate for further molecular elaboration. While several formylation methods exist, Bredereck's reagent offers a convenient and efficient alternative.
Proposed Synthetic Transformation
The reaction proceeds via the electrophilic substitution of the indole ring at the C3 position by the electrophilic species generated from Bredereck's reagent. The subsequent hydrolysis of the intermediate enamine furnishes the desired aldehyde.
Validation of the Synthesis Method: A Framework for Trustworthiness
The validation of a synthetic method is a systematic process that provides documented evidence that the procedure is suitable for its intended purpose.[5][6][7][8] This section outlines a comprehensive validation plan based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][9]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][10] In the context of synthesis validation, this means demonstrating that the analytical methods used can distinguish the desired product from starting materials, reagents, intermediates, and by-products.
Experimental Protocol:
-
Reference Standards: Obtain or synthesize and purify reference standards of indole-3-acetonitrile (starting material) and 3-(cyanomethyl)-1H-indole-2-carbaldehyde (product).
-
Forced Degradation: Subject the product to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Chromatographic Analysis: Develop a suitable High-Performance Liquid Chromatography (HPLC) method. Analyze the starting material, product, and stressed samples to demonstrate that the product peak is well-resolved from all other components.
Linearity
Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range.[11][12]
Experimental Protocol:
-
Standard Solutions: Prepare a series of at least five standard solutions of the purified product in a suitable solvent, covering a range of 80% to 120% of the expected reaction yield.
-
HPLC Analysis: Analyze each standard solution in triplicate using the validated HPLC method.
-
Data Analysis: Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[10][11]
Experimental Protocol:
-
Spiked Samples: Prepare a placebo mixture (all reaction components except the starting material). Spike the placebo with known amounts of the purified product at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[11]
-
Analysis: Analyze the spiked samples using the complete synthetic and analytical procedure.
-
Calculation: Determine the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10][11] It is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay precision):
-
Multiple Preparations: Prepare a minimum of six independent reaction mixtures at 100% of the target concentration.[11]
-
Analysis: Analyze each sample on the same day, with the same analyst, and on the same instrument.
-
Calculation: Calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 2.0%.
Intermediate Precision (Inter-assay precision):
-
Varied Conditions: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculation: Calculate the RSD for the combined data from both studies. The RSD should be ≤ 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
Experimental Protocol:
-
Parameter Variation: Identify critical parameters in the synthesis (e.g., reaction temperature, reaction time, stoichiometry of Bredereck's reagent).
-
Systematic Variation: Perform the synthesis while systematically varying each parameter within a realistic range (e.g., temperature ± 5 °C, time ± 10%).
-
Analysis: Analyze the resulting product for yield and purity. The results should not be significantly affected by these minor variations.
Comparison with Alternative Formylation Methods
While Bredereck's reagent is effective, several other methods can be employed for the formylation of indoles. A comparative analysis provides a broader perspective for selecting the most appropriate method for a specific application.
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 0 °C to room temperature | Widely applicable, high yields | Requires stoichiometric amounts of phosphorus oxychloride, can be harsh for sensitive substrates.[13][14] |
| Gattermann Reaction | HCN, HCl, AlCl₃ | Low temperature | Effective for electron-rich aromatics | Highly toxic reagents, strong Lewis acid required.[13] |
| Reimer-Tiemann Reaction | CHCl₃, NaOH | Elevated temperature | Uses inexpensive reagents | Often results in a mixture of ortho and para isomers, moderate yields.[13] |
| Duff Reaction | Hexamethylenetetramine, acid | Elevated temperature | Suitable for phenols and indoles | Can require harsh conditions, yields can be variable.[14] |
Experimental Protocols
Synthesis of 3-(cyanomethyl)-1H-indole-2-carbaldehyde using Bredereck's Reagent
Materials:
-
Indole-3-acetonitrile
-
Bredereck's reagent (tert-butoxybis(dimethylamino)methane)
-
Anhydrous dioxane (or toluene)[4]
-
10% Aqueous sodium hydroxide solution[4]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve indole-3-acetonitrile (1.0 eq) in anhydrous dioxane.[4]
-
Add Bredereck's reagent (1.5 eq) to the solution at room temperature.[4]
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture and pour it into a stirred 10% aqueous sodium hydroxide solution.[4]
-
Stir for 1-2 hours to ensure complete hydrolysis of the intermediate.[4]
-
Extract the product with ethyl acetate (3 x 50 mL).[4]
-
Wash the combined organic extracts with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.
HPLC Method for Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Reaction Mechanism of Bredereck's Reagent
Caption: Mechanism of indole formylation using Bredereck's reagent.
Synthesis and Validation Workflow
Caption: Workflow for synthesis method validation.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link] Guideline.pdf
-
Bracher, F. (2020). Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. Mini-Reviews in Organic Chemistry, 17(1), 47-66. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Available from: [Link]
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Quality Guidelines. International Council for Harmonisation. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Available from: [Link]
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Bredereck's Reagent. DrugFuture. Available from: [Link]
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UCHEM-BREDERECK'S REAGENT. UCHEM. Available from: [Link]
-
tert-Butoxybis(dimethylamino)methane. Wikipedia. Available from: [Link]
-
tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). (2006). Synlett, 2006(05), 809-810. Available from: [Link]
-
Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. (2020). Mini-Reviews in Organic Chemistry, 17(1). Available from: [Link]
-
tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). ResearchGate. Available from: [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S. Food and Drug Administration. Available from: [Link]
-
Guidelines for the validation and verification of chemical test methods. (2013). Laboratorio Tecnológico del Uruguay. Available from: [Link]
-
Spotlight 156. ResearchGate. Available from: [Link]
- Analytical method validation: A brief review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 69, 1-8.
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Available from: [Link]
-
Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. (2020). ResearchGate. Available from: [Link]
-
Validation of Analytical Methods. ResearchGate. Available from: [Link]
-
Validation and Verification Guidelines for Analytical Methods. (2017). ACS Reagent Chemicals. Available from: [Link]
-
Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority. Available from: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Available from: [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. Available from: [Link]
-
Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phthalocyaninato Metal Complexes with Er, Lu and Yb. (2021). Molecules, 26(8), 2185. Available from: [Link]
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The Organic Chemist's Guide to C1 Synthons: A Comparative Review of Bredereck's Reagent and Its Alternatives
A deep dive into the applications and limitations of Bredereck's reagent, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), the Vilsmeier reagent, and Gold's reagent for formylation, aminomethylenation, and heterocycle synthesis.
For researchers, scientists, and professionals in drug development, the efficient introduction of a single carbon unit is a cornerstone of molecular architecture. Among the arsenal of reagents available for this purpose, Bredereck's reagent (tert-Butoxybis(dimethylamino)methane) has carved out a significant niche. This guide provides an in-depth analysis of Bredereck's reagent, objectively comparing its performance against key alternatives: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), the Vilsmeier reagent, and Gold's reagent. Through a blend of mechanistic insights, comparative data, and detailed experimental protocols, this document aims to equip the modern chemist with the knowledge to make informed decisions in the selection of the optimal C1 synthon for their synthetic challenges.
At the Heart of the Matter: Understanding the Reagents
At a fundamental level, Bredereck's reagent, DMF-DMA, and the Vilsmeier and Gold's reagents all serve as electrophilic sources of a "masked" formyl or aminomethylene group. Their utility stems from their ability to react with nucleophilic partners, primarily active methylene compounds and amines, to forge new carbon-carbon and carbon-nitrogen bonds.
Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane): This aminal ester is renowned for its high reactivity, often succeeding where other reagents fail. Its power lies in the in situ generation of a strong base, the tert-butoxide anion, upon dissociation. This facilitates the deprotonation of even weakly acidic C-H and N-H bonds, expanding its substrate scope.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): A widely used and commercially available reagent, DMF-DMA is a versatile workhorse for formylation and aminomethylenation reactions. It is generally less reactive than Bredereck's reagent, which can be an advantage in terms of selectivity with highly activated substrates.
Vilsmeier Reagent (Chloroiminium salt): Typically generated in situ from a substituted amide like DMF and an acid chloride (commonly phosphorus oxychloride, POCl₃), the Vilsmeier reagent is a potent electrophile.[1] It is particularly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]
Gold's Reagent ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride): Despite its name, Gold's reagent does not contain gold.[2] It is a stable, crystalline iminium salt that serves as an excellent aminomethylenating agent for a variety of nucleophiles, including amines and active methylene compounds, often under mild conditions.[3]
The Mechanism: A Tale of Reactivity
The choice between these reagents often hinges on the acidity of the substrate. The key to understanding their differential reactivity lies in the nature of the leaving group and the electrophilicity of the reactive species.
Bredereck's Reagent vs. DMF-DMA: A Matter of Basicity
The superiority of Bredereck's reagent with less acidic substrates can be directly attributed to the basicity of the generated alkoxide.
Caption: Dissociation of Bredereck's reagent and DMF-DMA.
Bredereck's reagent generates the strongly basic tert-butoxide anion, which is more effective at deprotonating weakly acidic methylene groups than the methoxide anion produced by DMF-DMA. This often translates to higher yields and broader applicability for Bredereck's reagent.
Vilsmeier and Gold's Reagents: Pre-formed Electrophiles
Unlike Bredereck's reagent and DMF-DMA, the Vilsmeier and Gold's reagents are typically used as pre-formed or in situ-generated electrophilic iminium salts.
Caption: General scheme for pyrazole synthesis.
The reaction of an enaminone with hydrazine or a substituted hydrazine provides a straightforward entry into the pyrazole ring system. Bredereck's reagent has been successfully employed in the solid-phase synthesis of pyrazole libraries. [4]
Synthesis of Pyridines
The versatility of the enaminone intermediate also extends to the synthesis of pyridines. For instance, treatment of enamines derived from 5-acyl-6-methyl-2-pyridinones with ammonium acetate leads to the formation of 1,6-naphthyridones in good yields. [4]
Limitations and Practical Considerations
Despite their utility, each of these reagents has its own set of limitations that must be considered during experimental design.
-
Bredereck's Reagent: While highly reactive, it can be less selective than DMF-DMA. It is also sensitive to moisture and should be handled under anhydrous conditions. Its reaction with aromatic aldehydes can lead to complex mixtures that are difficult to separate. [5]* DMF-DMA: Its lower reactivity can be a limitation with weakly acidic substrates.
-
Vilsmeier Reagent: The use of POCl₃ requires careful handling due to its corrosive nature. The reaction is generally limited to electron-rich aromatic and heteroaromatic substrates. [1]The Vilsmeier intermediate can be thermally unstable, posing a hazard in large-scale reactions. [6]* Gold's Reagent: While stable, it is a salt and may have limited solubility in some organic solvents.
Experimental Protocols
To provide a practical context, detailed experimental protocols for key transformations are outlined below.
General Procedure for Enamine Synthesis using Bredereck's Reagent
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the active methylene compound (1.0 equivalent).
-
If a solvent is used, add an anhydrous, non-polar aprotic solvent such as toluene or xylene.
-
Add Bredereck's reagent (1.2-1.5 equivalents) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure. The crude enamine can often be used without further purification or can be purified by distillation or crystallization.
General Procedure for Vilsmeier-Haack Formylation of Indole
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and a nitrogen inlet, place anhydrous DMF.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) to the DMF with stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the indole (1.0 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat as required (e.g., 85-100 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., aqueous NaOH or NaHCO₃) until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by recrystallization. [7][8]
General Procedure for Amidine Synthesis using Gold's Reagent
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and Gold's reagent (1.0-1.2 equivalents) in a suitable solvent (e.g., acetonitrile or DMF).
-
Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents).
-
Heat the reaction mixture at a temperature ranging from 65-90 °C. [3]4. Monitor the reaction by TLC. Reaction times are typically between 12-24 hours. [3]5. After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude amidine, which can be further purified by chromatography or crystallization.
Conclusion: Choosing the Right Tool for the Job
The selection of a C1 synthon is a critical decision in synthetic planning. Bredereck's reagent stands out for its high reactivity, particularly with challenging, less acidic substrates where milder reagents like DMF-DMA may fail. This heightened reactivity, however, can sometimes come at the cost of selectivity.
The Vilsmeier reagent remains the go-to choice for the formylation of electron-rich aromatic and heteroaromatic systems, offering high yields and reliability. [1]Gold's reagent provides a convenient and efficient alternative for aminomethylenation, with the advantage of being a stable, easy-to-handle solid. [3] Ultimately, the optimal choice will depend on a careful consideration of the substrate's reactivity, the desired transformation, and the reaction conditions. This guide has provided the fundamental principles, comparative data, and practical protocols to empower researchers to navigate these choices with confidence and precision.
References
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Safety Operating Guide
Navigating the Safe Handling of Bis(dimethylamino)methoxymethane: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the confident and safe handling of specialized reagents is paramount. Bis(dimethylamino)methoxymethane, a versatile compound in organic synthesis, requires a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural and explanatory approach to its handling and disposal.
Understanding the Hazard Profile
This compound is a flammable liquid that can cause irritation to the skin and eyes.[1][2] Ingestion or inhalation may also be harmful.[2][3] Its flammability is a primary concern, with a flash point of 10°C (50°F), necessitating strict control of ignition sources.[4] The compound is also sensitive to moisture and incompatible with acids, alcohols, alkalis, metal salts, and oxidizing agents.[5] Understanding these incompatibilities is crucial to prevent hazardous reactions.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's specific hazards.
| Body Part | Required PPE | Rationale |
| Hands | Neoprene or nitrile rubber gloves | These materials offer resistance to the chemical, preventing skin contact and potential irritation.[5][6] Always inspect gloves for integrity before use. |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection for the entire face.[4][5][7] Contact lenses should not be worn.[5] |
| Body | Wear suitable protective clothing | A lab coat or chemical-resistant apron will protect against accidental spills and splashes. |
| Respiratory | NIOSH-certified respirator with a combination organic vapor-amine gas cartridge | This is critical in poorly ventilated areas or when the potential for vapor inhalation is high, protecting against respiratory irritation.[5] |
Step-by-Step Handling and Disposal Workflow
Adherence to a systematic workflow is the bedrock of safe chemical handling. The following steps provide a procedural guide for working with this compound.
Pre-Handling Preparations
-
Ventilation Verification: Ensure work is conducted in a chemical fume hood with certified proper airflow.
-
Emergency Equipment Check: Confirm that an emergency eye wash station and safety shower are readily accessible and operational.[5]
-
Ignition Source Elimination: Remove all potential ignition sources from the work area, including hot plates, open flames, and spark-producing equipment.[1][8][9]
-
Grounding: Ensure that all containers and receiving equipment are properly grounded to prevent static discharge.[5][9][10]
Chemical Handling
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Container Inspection: Before opening, inspect the container for any signs of damage or leaks.
-
Dispensing: Use only non-sparking tools for transfers.[5][9] Perform all transfers slowly and carefully to minimize splashing and vapor generation.
-
Container Sealing: Keep the container tightly closed when not in use to prevent the escape of flammable vapors and exposure to moisture.[1][5][11]
Post-Handling and Disposal
-
Decontamination: Thoroughly clean the work area after handling is complete.
-
Waste Collection: Collect all waste materials, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the waste through a licensed chemical waste disposal facility in accordance with all local, state, and federal regulations.[5][7] Do not discharge to sewer systems.[7]
-
PPE Removal and Hygiene: Remove PPE in a manner that avoids contaminating yourself. Wash hands and other exposed areas with mild soap and water after work is complete.[5] Contaminated clothing should be removed and washed before reuse.[5][10][11]
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical steps and decision points in the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: A Quick Reference
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[8][10] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[8] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
-
Spill: Evacuate the area and remove all ignition sources.[8] Use an absorbent material to collect the spill and place it in a suitable container for disposal.[5][10]
By integrating these safety protocols and procedural steps into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a safer research environment.
References
-
Gelest, Inc. (2015-01-20). BIS(DIMETHYLAMINO)METHYLSILANE, 96% Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
CPAChem. (2022-11-29). Safety data sheet. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1186-70-5,METHOXY-BIS(DIMETHYLAMINO)METHANE. Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(dimethylamino)methane. Retrieved from [Link]
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- 2. Cas 1186-70-5,METHOXY-BIS(DIMETHYLAMINO)METHANE | lookchem [lookchem.com]
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- 4. Bis-(dimethylamino)-methoxy-methan technical | Sigma-Aldrich [sigmaaldrich.com]
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- 7. Page loading... [wap.guidechem.com]
- 8. METHOXY-BIS(DIMETHYLAMINO)METHANE - Safety Data Sheet [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
